Propane hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14602-87-0 |
|---|---|
Molecular Formula |
C3H10O |
Molecular Weight |
62.11 g/mol |
IUPAC Name |
propane;hydrate |
InChI |
InChI=1S/C3H8.H2O/c1-3-2;/h3H2,1-2H3;1H2 |
InChI Key |
RFXDGUUKGNRBCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC.O |
Origin of Product |
United States |
Foundational & Exploratory
propane hydrate formation conditions and pressure-temperature range
An In-depth Technical Guide to Propane (B168953) Hydrate (B1144303) Formation Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pressure-temperature (P-T) conditions required for the formation of propane hydrates. It includes a detailed summary of experimental data, protocols for key experimental methods, and visualizations of the phase behavior and experimental workflows. This information is critical for applications ranging from flow assurance in the energy industry to potential applications in gas separation and storage.
Propane Hydrate Formation: Pressure-Temperature Range
Propane hydrates are crystalline solids formed from water and propane molecules at specific temperature and pressure conditions. The formation of these clathrate hydrates is a significant consideration in the processing, transportation, and storage of liquefied petroleum gas (LPG) to prevent blockages in pipelines.
The equilibrium conditions for this compound formation are typically presented as a phase diagram, indicating the boundary between the hydrate-free and hydrate-forming regions. Below is a summary of experimentally determined equilibrium data for the three-phase (Liquid Water-Hydrate-Vapor, Lw-H-V) and three-phase (Liquid Water-Hydrate-Liquid Propane, Lw-H-L) systems.
Quantitative Data Summary
The following table summarizes the pressure and temperature equilibrium conditions for this compound formation from various experimental studies.
| Temperature (K) | Pressure (MPa) | System | Reference |
| 274.2 | 0.18 | Lw-H-V | [1] |
| 275.2 | 0.22 | Lw-H-V | [1] |
| 276.2 | 0.27 | Lw-H-V | [1] |
| 277.2 | 0.34 | Lw-H-V | [1] |
| 278.2 | 0.42 | Lw-H-V | [1] |
| 279.2 | 0.52 | Lw-H-V | [1] |
| 280.2 | 0.65 | Lw-H-V | [1] |
| 281.2 | 0.80 | Lw-H-V | [1] |
| 273.1 | 0.172 | Lw-H-V | [2] |
| 278.3 | 0.555 | Lw-H-L | [2] |
Experimental Protocols for Determining Hydrate Formation Conditions
Several experimental methods are employed to determine the phase equilibrium conditions of gas hydrates. The isochoric pressure search method is a widely used technique.
Isochoric Pressure Search Method
This method involves cooling a constant volume of gas and water to form hydrates and then incrementally heating the system to dissociate them, allowing for the precise determination of the equilibrium point.
Apparatus:
-
A high-pressure equilibrium cell equipped with temperature and pressure sensors.
-
A temperature-controlled bath or jacket to regulate the cell temperature.
-
A data acquisition system to log temperature and pressure.
-
A stirring mechanism to ensure good mixing of the phases.
Procedure:
-
Preparation: The equilibrium cell is cleaned and loaded with a known amount of pure water.
-
Evacuation and Charging: The cell is evacuated to remove air and then charged with propane gas to a desired initial pressure.
-
Hydrate Formation: The temperature of the cell is lowered below the expected hydrate formation temperature, and the system is stirred to promote hydrate nucleation and growth. Hydrate formation is indicated by a drop in pressure as gas is consumed.
-
Equilibrium Measurement: Once hydrate formation ceases (i.e., the pressure stabilizes), the stirrer is turned off, and the system is allowed to reach thermal equilibrium.
-
Stepwise Heating: The temperature is then raised in small, incremental steps. At each step, the system is allowed to stabilize, and the pressure and temperature are recorded.
-
Dissociation Point Determination: This process of stepwise heating is continued through the hydrate dissociation point. The dissociation point is identified as the point of inflection on the pressure-temperature curve, where the slope changes significantly as the last of the hydrate crystals dissociates.[3]
Visualizations
This compound Phase Equilibrium Diagram
The following diagram illustrates the typical phase behavior of propane and water, showing the conditions under which this compound is stable.
References
An In-depth Technical Guide to the Thermodynamic Properties of Propane Hydrate Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of propane (B168953) hydrate (B1144303) crystals. The information presented herein is intended to serve as a critical resource for professionals engaged in research, scientific investigation, and drug development, where a thorough understanding of the physical chemistry of gas hydrates is essential. This document summarizes key quantitative data in structured tables, offers detailed methodologies for pivotal experiments, and includes visualizations of experimental workflows to facilitate a deeper understanding of the subject matter.
Introduction to Propane Hydrates
Propane hydrates are crystalline, ice-like solids belonging to the class of compounds known as clathrate hydrates. In these structures, water molecules form a hydrogen-bonded lattice that encages "guest" molecules of propane (C₃H₈). The stability and formation of these crystals are highly dependent on specific thermodynamic conditions, primarily pressure and temperature. A fundamental grasp of these properties is crucial for applications ranging from flow assurance in the oil and gas industry to novel gas separation and storage technologies. Propane typically forms a structure II (sII) clathrate hydrate, which consists of sixteen small 5¹² cages and eight large 5¹²6⁴ cages per unit cell.
Thermodynamic Properties
The thermodynamic behavior of propane hydrate crystals is characterized by several key parameters, including the conditions of their formation and dissociation, the enthalpy associated with these phase changes, and their thermal properties such as heat capacity and thermal conductivity.
Phase Equilibrium Data
The formation and stability of this compound are dictated by the three-phase equilibrium between the hydrate (H), liquid water (Lw), and vapor (V) or liquid propane (Lp) phases. The equilibrium conditions are typically represented by pressure-temperature (P-T) curves. Below are tabulated data representing the hydrate-liquid water-vapor (H-Lw-V) and hydrate-liquid water-liquid propane (H-Lw-Lp) equilibrium conditions for pure propane and water systems.
Table 1: Phase Equilibrium Data for this compound
| Temperature (K) | Pressure (MPa) | Reference |
| 273.65 | 0.18 | [1] |
| 275.15 | 0.22 | [1] |
| 277.15 | 0.30 | [1] |
| 279.15 | 0.41 | [1] |
| 281.15 | 0.56 | [1] |
| 283.15 | 0.76 | [1] |
| 284.75 | 0.99 | [1] |
Note: The data presented are representative values from the literature. Variations may exist due to experimental conditions and impurities.
Enthalpy of Dissociation
The enthalpy of dissociation (ΔHd) is the heat absorbed when the hydrate structure breaks down into its constituent water and gas molecules. It is a critical parameter for both understanding hydrate stability and for designing technologies related to hydrate formation or dissociation. The enthalpy of dissociation can be determined experimentally using calorimetric techniques or calculated from phase equilibrium data using the Clausius-Clapeyron equation.
Table 2: Enthalpy of Dissociation of this compound
| Enthalpy of Dissociation (kJ/mol) | Method | Reference |
| 129.1 | Calorimetry | [2] |
| 122.3 | Calorimetry | [2] |
| 131.0 | Clausius-Clapeyron | [2] |
| 127.7 | High-Pressure DSC | [3] |
Heat Capacity
The heat capacity (Cp) of this compound is a measure of the amount of heat required to raise the temperature of a given amount of the substance by one degree. Accurate heat capacity data are essential for thermal modeling of hydrate-bearing systems.
Table 3: Specific Heat Capacity of this compound
| Temperature (K) | Specific Heat Capacity (J K⁻¹ g⁻¹) | Reference |
| 100 | 0.79 | [4] |
| 150 | 1.20 | [4] |
| 200 | 1.58 | [4] |
| 250 | 1.95 | [4] |
| 270 | 2.11 | [4] |
Thermal Conductivity
Thermal conductivity (k) measures the ability of a material to conduct heat. For this compound, this property is important for modeling heat transfer during formation and dissociation processes, which is critical in both natural and industrial settings.
Table 4: Thermal Conductivity of this compound
| Temperature (K) | Thermal Conductivity (W m⁻¹ K⁻¹) | Reference |
| 275 | 0.39 | [5] |
Note: Data on the thermal conductivity of pure this compound is limited. The provided value is an early experimental result.
Experimental Protocols
The determination of the thermodynamic properties of this compound relies on precise and well-controlled experimental procedures. The following sections detail the methodologies for key experiments cited in this guide.
Isochoric Pressure Search Method for Phase Equilibrium Measurement
The isochoric pressure search method is a widely used technique to determine the phase equilibrium conditions of gas hydrates.[1]
Objective: To determine the pressure-temperature (P-T) equilibrium curve for this compound formation and dissociation.
Apparatus:
-
A high-pressure, temperature-controlled equilibrium cell of a known and constant volume.
-
Pressure and temperature sensors with high accuracy.
-
A data acquisition system.
-
Gas injection and venting system.
-
A mechanism for agitation (e.g., magnetic stirrer or rocking mechanism) to ensure equilibrium.
Procedure:
-
Preparation: The equilibrium cell is cleaned, dried, and evacuated. A known amount of pure water is then introduced into the cell.
-
Pressurization: The cell is pressurized with propane gas to a pressure above the expected hydrate formation pressure at a given temperature.
-
Cooling and Hydrate Formation: The cell is cooled at a constant rate while the contents are agitated. The pressure and temperature are continuously monitored. Hydrate formation is indicated by a sudden and significant drop in pressure due to the consumption of gas into the solid hydrate phase.
-
Heating and Hydrate Dissociation: Once a sufficient amount of hydrate has formed, the cell is slowly heated in a stepwise manner. At each temperature step, the system is allowed to reach thermal and pressure equilibrium.
-
Equilibrium Point Determination: The pressure and temperature are recorded at each step. The dissociation of the hydrate is observed as a release of gas, leading to a steeper increase in pressure with temperature compared to the thermal expansion of the gas and liquid phases alone. The point where the slope of the P-T curve changes signifies the final dissociation point of the hydrate at that specific volume and composition. This point lies on the three-phase equilibrium curve.
-
Data Collection: The process of cooling and heating can be repeated at different initial pressures to obtain multiple points on the P-T equilibrium curve.
High-Pressure Differential Scanning Calorimetry (HP-DSC) for Enthalpy of Dissociation
High-Pressure Differential Scanning Calorimetry (HP-DSC) is a powerful thermoanalytical technique used to measure heat flow associated with thermal transitions in a material as a function of temperature and pressure.[3]
Objective: To directly measure the enthalpy of dissociation of this compound.
Apparatus:
-
A high-pressure differential scanning calorimeter equipped with a pressure-tight cell.
-
Sample and reference crucibles.
-
A system for precise temperature and pressure control.
-
A data acquisition and analysis software.
Procedure:
-
Sample Preparation: A small, accurately weighed amount of water is placed in the sample crucible.
-
Cell Assembly and Pressurization: The crucible is sealed in the HP-DSC cell. The cell is then purged and pressurized with propane gas to the desired experimental pressure.
-
In-situ Hydrate Formation: The temperature of the cell is lowered below the hydrate formation temperature to form this compound in-situ. The formation is observed as an exothermic peak in the DSC signal.
-
Heating and Dissociation Scan: After hydrate formation is complete, the sample is heated at a constant rate. The DSC measures the difference in heat flow between the sample and an empty reference crucible.
-
Data Analysis: The dissociation of the hydrate is observed as an endothermic peak on the DSC thermogram. The area under this peak is integrated to determine the total heat absorbed during dissociation, which corresponds to the enthalpy of dissociation. The onset temperature of the peak provides the dissociation temperature at that pressure.
Raman Spectroscopy for Hydrate Characterization
Raman spectroscopy is a non-destructive spectroscopic technique used to identify the molecular composition and structure of materials. In the context of gas hydrates, it is used to confirm the presence of the hydrate structure and to study the guest molecule's interaction with the host lattice.[6]
Objective: To confirm the formation of this compound and to analyze its structure.
Apparatus:
-
A Raman spectrometer equipped with a laser source.
-
A microscope for focusing the laser and collecting the scattered light.
-
A high-pressure, low-temperature optical cell to allow for in-situ measurements.
-
A detector (e.g., a CCD camera).
Procedure:
-
Sample Preparation: this compound is formed in-situ within the high-pressure optical cell following a procedure similar to the isochoric method.
-
Spectra Acquisition: The laser is focused on the crystalline hydrate sample. The scattered Raman signal is collected and directed to the spectrometer.
-
Spectral Analysis: The resulting Raman spectrum is analyzed for characteristic peaks. For this compound, specific vibrational modes of the propane molecule and the water lattice are observed. The C-H stretching modes of propane encapsulated in the hydrate cages will show a shift in frequency compared to the free gas phase. The O-H stretching region of the water spectrum will also be different from that of liquid water or ice, confirming the clathrate structure.
Visualizations
To aid in the understanding of the experimental processes, the following diagrams illustrate key workflows.
Caption: Isochoric pressure search method workflow for hydrate equilibrium determination.
Caption: High-Pressure DSC workflow for measuring enthalpy of dissociation.
References
Crystal Structure of Propane Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of propane (B168953) hydrate (B1144303), a clathrate hydrate of significant interest in the energy sector and for its fundamental physicochemical properties. This document details the crystallographic parameters, experimental protocols for its characterization, and the logical workflow for its analysis.
Introduction to Propane Hydrate
This compound is a non-stoichiometric crystalline solid where propane molecules are trapped within a hydrogen-bonded water lattice. It belongs to the class of clathrate hydrates, which are ice-like inclusion compounds. Understanding the precise crystal structure of this compound is crucial for applications such as natural gas storage and transportation, as well as for fundamental studies of guest-host interactions in constrained environments. This compound is known to form a cubic structure II (sII) crystal lattice.
Crystallographic Data
The crystal structure of this compound has been determined with high precision using various diffraction techniques. It crystallizes in the cubic space group Fd-3m. The unit cell of the sII hydrate is comprised of 136 water molecules that form two types of polyhedral cages: sixteen small pentagonal dodecahedron cages (5¹²) and eight large hexadecahedron cages (5¹²6⁴)[1][2]. Due to its molecular size, propane exclusively occupies the large 5¹²6⁴ cages[1]. The small 5¹² cages remain empty in pure this compound.
The crystallographic data for this compound at low temperatures has been refined from single-crystal X-ray diffraction and neutron powder diffraction studies. Below are tables summarizing key quantitative data.
Table 1: General Crystallographic Properties of this compound
| Property | Value | Reference |
| Crystal System | Cubic | [3] |
| Space Group | Fd-3m | [3] |
| Structure Type | Structure II (sII) | [4] |
| Unit Cell Composition | 8(C₃H₈)@5¹²6⁴ ⋅ 16(empty)@5¹² ⋅ 136H₂O | [1] |
| Large Cages (5¹²6⁴) | 8 per unit cell | [1] |
| Small Cages (5¹² ) | 16 per unit cell | [1] |
| Propane Occupancy | Exclusively in large 5¹²6⁴ cages | [1] |
Table 2: Unit Cell Parameters of this compound (Deuterated) at Various Temperatures from Neutron Powder Diffraction
| Temperature (K) | Lattice Parameter (Å) | Unit Cell Volume (ų) | Reference |
| 12 | 17.175 | 5065.8 | [4] |
| 40 | 17.176 | 5066.7 | [4] |
| 100 | 17.184 | 5073.4 | [4] |
| 130 | 17.193 | 5081.0 | [4] |
| 160 | 17.204 | 5090.3 | [4] |
| 190 | 17.218 | 5102.0 | [4] |
| 220 | 17.234 | 5115.5 | [4] |
| 250 | 17.253 | 5131.9 | [4] |
Table 3: Atomic Coordinates for this compound at 123 K from Single-Crystal X-ray Diffraction
| Atom | Wyckoff Position | x | y | z | Occupancy | Isotropic Displacement Parameter (Uiso) | Reference |
| O1 | 8a | 0.375 | 0.375 | 0.375 | 1.0 | 0.0324 | [3] |
| H1 | 32e | 0.346 | 0.346 | 0.346 | 0.5 | 0.049 | [3] |
| O2 | 32e | 0.28279 | 0.28279 | 0.28279 | 1.0 | 0.0319 | [3] |
| H2 | 96g | 0.310 | 0.310 | 0.310 | 0.5 | 0.048 | [3] |
| H3 | 96g | 0.2909 | 0.2909 | 0.236 | 0.5 | 0.048 | [3] |
| O3 | 96g | 0.31764 | 0.31764 | 0.12967 | 1.0 | 0.0307 | [3] |
| H4 | 96g | 0.3089 | 0.3089 | 0.176 | 0.5 | 0.046 | [3] |
| H5 | 96h | 0.3341 | 0.2801 | 0.1082 | 0.5 | 0.046 | [3] |
| H6 | 96g | 0.3510 | 0.3510 | 0.129 | 0.5 | 0.046 | [3] |
| C1 | 32e | 0.160 | 0.160 | 0.160 | 0.39 | 0.17 | [3] |
| C2 | 32e | 0.0831 | 0.0831 | 0.0831 | 0.35 | 0.25 | [3] |
| C3 | 96g | 0.125 | 0.125 | 0.030 | 0.04 | 0.23 | [3] |
| H10 | 8b | 0.125 | 0.125 | 0.125 | 6.0 | 0.5 | [3] |
Note: The fractional occupancies for the hydrogen and carbon atoms reflect the disorder inherent in the crystal structure.
Experimental Protocols
The characterization of this compound's crystal structure relies on several key experimental techniques. Detailed methodologies are outlined below.
This compound Synthesis for Crystallographic Analysis
Objective: To synthesize polycrystalline or single-crystal this compound suitable for diffraction or spectroscopic analysis.
Method 1: Synthesis from Ice Powder
-
Prepare fine ice particles by grinding frozen, deionized water. For neutron diffraction, deuterated water (D₂O) is used to minimize incoherent scattering from hydrogen.
-
Cool the ice particles to liquid nitrogen temperature and sort them by size using sieves.
-
Place a known quantity of the sized ice particles into a pre-cooled high-pressure sample cell.
-
Evacuate the cell to remove air and then introduce high-purity propane gas.
-
Pressurize the cell to a pressure above the hydrate stability line for the desired temperature.
-
Slowly warm the sample cell to the desired formation temperature (e.g., 250-270 K) and maintain it for a sufficient duration to allow for hydrate formation. The formation can be monitored by observing the pressure drop in the cell.
Method 2: In-situ Co-crystallization for Single-Crystal Analysis [5]
-
A capillary is filled with a liquid that is a poor hydrate former (to act as a medium).
-
A small amount of water is introduced into the capillary.
-
The capillary is cooled, and liquid propane is introduced.
-
The sample is then subjected to a controlled temperature and pressure program to promote the in-situ growth of a single or oligocrystalline hydrate sample.
Neutron Powder Diffraction
Objective: To obtain high-resolution structural data, particularly the positions of the hydrogen/deuterium (B1214612) atoms and the lattice parameters as a function of temperature.
Methodology: [4]
-
Sample Preparation: A deuterated this compound sample is synthesized as described in Method 1 above. The use of D₂O is crucial for reducing the incoherent scattering of neutrons by hydrogen.
-
Instrumentation: The experiment is typically performed at a high-flux neutron source using a powder diffractometer.
-
Data Collection:
-
The synthesized hydrate sample is loaded into a sample holder (e.g., a vanadium can) at cryogenic temperatures to prevent decomposition.
-
The sample is placed in a cryostat on the diffractometer.
-
Neutron diffraction patterns are collected at various temperatures (e.g., from 12 K to 250 K) to study the thermal expansion.
-
-
Data Analysis (Rietveld Refinement):
-
The collected diffraction patterns are analyzed using the Rietveld refinement method.
-
The structural model includes the space group (Fd-3m), the atomic positions of the oxygen and deuterium atoms of the water lattice, and a rigid-body model for the propane molecule within the large cages.
-
The refinement yields precise lattice parameters, atomic coordinates, and atomic displacement parameters at each temperature.
-
X-ray Diffraction (XRD)
Objective: To determine the crystal structure, phase purity, and lattice parameters of the synthesized hydrate.
Methodology:
-
Sample Preparation: A polycrystalline sample of this compound is synthesized.
-
Instrumentation: A powder X-ray diffractometer equipped with a low-temperature stage is used.
-
Data Collection:
-
The hydrate sample is loaded onto the cold stage, maintained at a temperature below its dissociation point.
-
The XRD pattern is collected over a specific 2θ range.
-
-
Data Analysis:
-
The positions and intensities of the diffraction peaks are used to identify the crystal structure (sII) and check for the presence of ice or other impurities.
-
The diffraction pattern is indexed to determine the unit cell parameters.
-
Raman Spectroscopy
Objective: To confirm the hydrate structure and investigate the guest-host interactions by probing the vibrational modes of the propane molecules within the cages.
-
Sample Preparation: this compound is synthesized in a high-pressure optical cell that allows for in-situ Raman measurements.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm) and a microscope for focusing on the sample.
-
Data Collection:
-
The laser is focused on the hydrate crystal within the optical cell.
-
Raman spectra are collected, focusing on the characteristic vibrational bands of propane (e.g., C-H stretching modes).
-
-
Data Analysis:
-
The positions and shapes of the Raman peaks for propane in the hydrate phase are compared to those of gaseous or liquid propane.
-
The splitting or shifting of vibrational bands can provide information about the cage environment and guest-host interactions.
-
The absence of propane peaks in the small cage region confirms its exclusive occupancy in the large cages.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's structure and the workflow for its analysis.
Caption: Workflow for this compound synthesis and structural analysis.
Caption: Cage composition of the Structure II this compound unit cell.
References
- 1. Hydrogen Storage in Propane-Hydrate: Theoretical and Experimental Study [mdpi.com]
- 2. Clathrate hydrate - Wikipedia [en.wikipedia.org]
- 3. AMCSD Search Results [rruff.geo.arizona.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measurement of clathrate hydrates via Raman spectroscopy [pubs.usgs.gov]
- 7. pubs.acs.org [pubs.acs.org]
Propane Solubility in Water at Hydrate Formation Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of propane (B168953) in water under conditions conducive to clathrate hydrate (B1144303) formation. Understanding this phenomenon is critical in various applications, from preventing blockages in oil and gas pipelines to advancing hydrate-based technologies for gas storage and separation. This document synthesizes key research findings, presenting quantitative solubility data, detailed experimental methodologies, and visual representations of the underlying thermodynamic principles.
Quantitative Solubility Data
The solubility of propane in water exhibits a unique behavior in the hydrate formation region. Contrary to the typical trend where gas solubility in a liquid increases with decreasing temperature, the formation of propane hydrate reverses this relationship.[1] In the presence of a stable hydrate phase, the concentration of dissolved propane in the aqueous phase decreases as the temperature is lowered.[1] This is a critical consideration for any process operating within the hydrate stability zone.
The following table summarizes experimentally determined solubility data for propane in water at or near hydrate formation conditions.
| Temperature (K) | Pressure (kPa) | Propane Solubility (mole fraction) | Reference |
| 274.15 | 150 | 0.000145 | [1] |
| 275.15 | 200 | 0.000155 | [1] |
| 276.15 | 250 | 0.000165 | [1] |
| 277.15 | 350 | 0.000175 | [1] |
Note: The data from Servio and Englezos (2001) was measured in the presence of propane gas hydrates.[1]
It is also important to note that pressure does not appear to have a strong influence on the solubility of propane in water when a hydrate phase is present.[1]
Experimental Protocols for Measuring Propane Solubility
Accurate determination of propane solubility at hydrate formation conditions requires specialized experimental setups that can handle high pressures and low temperatures. Several methods have been employed by researchers, with the isochoric pressure search method and analytical flash techniques being prominent.
Isochoric Pressure Search Method
The isochoric pressure search method is a common technique for determining the phase equilibria of gas hydrates.[2] This method involves charging a vessel of known volume with a known amount of water and the gas of interest (in this case, propane). The system is then cooled to a temperature where hydrates are expected to form.
Detailed Methodology:
-
Apparatus Preparation: A high-pressure equilibrium cell, typically equipped with sapphire windows for visual observation, is cleaned and evacuated.[3] The volume of the cell is precisely calibrated.
-
Charging the Cell: A known mass of pure water is introduced into the cell. The cell is then pressurized with propane gas to a desired initial pressure.
-
Hydrate Formation: The cell is cooled while the contents are agitated to promote mixing. As the temperature decreases, the pressure will also decrease. The formation of hydrates is indicated by a sudden, rapid drop in pressure.
-
Equilibrium Measurement: Once hydrates have formed, the system is slowly heated in a stepwise manner. At each temperature step, the system is allowed to reach equilibrium, and the corresponding pressure is recorded.
-
Dissociation Point Determination: The dissociation of the hydrates is marked by a change in the slope of the pressure-temperature curve. The intersection of the hydrate dissociation curve and the initial cooling curve on a pressure-temperature diagram indicates the three-phase (hydrate-liquid water-vapor) equilibrium point.[4]
Analytical Flash Technique
This method is used to directly measure the concentration of the dissolved gas in the liquid phase in the presence of hydrates.[1]
Detailed Methodology:
-
Hydrate Formation: Similar to the isochoric method, hydrates are formed in a high-pressure cell by cooling a propane-water mixture under pressure.
-
Liquid Sampling: Once the hydrate-liquid water equilibrium is established, a small sample of the aqueous phase is carefully withdrawn from the cell. This must be done without causing a significant pressure drop that would lead to outgassing.
-
Flashing and Analysis: The collected liquid sample is then "flashed" into a known volume at a lower pressure, causing the dissolved propane to vaporize. The amount of propane gas is then quantified using a gas chromatograph or other sensitive analytical instrument.
-
Solubility Calculation: The mole fraction of propane in the aqueous phase is calculated from the amount of gas collected and the initial volume of the liquid sample.
Visualizing Concepts and Processes
Phase Behavior of Propane-Water System
The phase diagram for the propane-water system illustrates the conditions of temperature and pressure under which different phases (vapor, liquid water, ice, and hydrate) are stable. Understanding this diagram is fundamental to controlling hydrate formation.
References
The Genesis of Gas Hydrates: A Technical Guide to Molecular Dynamics Simulations of Propane Hydrate Nucleation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate process of propane (B168953) hydrate (B1144303) nucleation, as elucidated through molecular dynamics (MD) simulations. Understanding the molecular-level mechanisms of hydrate formation is paramount for advancements in areas ranging from flow assurance in the energy industry to novel drug delivery systems. This document provides a comprehensive overview of the methodologies employed, quantitative data derived from simulations, and the fundamental signaling pathways governing nucleation.
Introduction to Clathrate Hydrates and Propane Hydrate Nucleation
Clathrate hydrates are crystalline, ice-like solids where guest molecules, such as propane, are trapped within a hydrogen-bonded water lattice.[1] The formation of these structures, known as nucleation, is a complex phenomenon that is challenging to observe experimentally at the molecular scale.[2] MD simulations offer a powerful computational microscope to probe the dynamics of individual atoms and molecules, providing unprecedented insights into the nucleation process.[3][4] Propane, as a guest molecule, typically forms a structure II (sII) hydrate, which consists of 16 small dodecahedral (5¹²) cages and 8 large hexakaidecahedral (5¹²6⁴) cages per unit cell.[5] The nucleation of this compound is a critical area of study due to its role in natural gas transportation and its potential as a medium for gas storage.[5][6]
Experimental Protocols: Simulating this compound Nucleation
The successful simulation of this compound nucleation hinges on the careful selection of models and parameters that accurately represent the physical system. This section outlines the key experimental protocols for setting up and running these simulations.
Force Fields and Water Models
The choice of force field is critical for accurately modeling the intermolecular interactions. For propane, the General Amber Force Field (GAFF) is a common choice, with atomic partial charges often determined using the Restrained Electrostatic Potential (RESP) method.[5][6][7]
For water, a variety of models have been employed, each with its own strengths and weaknesses. The TIP4P family of models, particularly TIP4P/2005 and TIP4P/ice, are frequently used for hydrate simulations due to their accurate prediction of water's phase diagram and the melting temperature of ice.[1][5][8] Other models such as the Simple Point Charge (SPC) model have also been utilized.[1] For higher fidelity, polarizable models like the Thole-type models (TTM) can be employed, though at a greater computational cost.[1][9]
Simulation Setup and Execution
A typical MD simulation for this compound nucleation is set up as a two-phase system, with a slab of liquid water and a region of gaseous or liquid propane. The system is placed in a periodic simulation box.
Initial Configuration Workflow
Simulations are typically performed under the isothermal-isobaric (NPT) ensemble, where the number of particles, pressure, and temperature are kept constant. The temperature is controlled using a thermostat, such as the Nosé-Hoover thermostat, and the pressure is maintained using a barostat.[6] Long-range electrostatic interactions are commonly handled using the Particle Mesh Ewald (PME) method.[5][6]
Quantitative Data from Molecular Dynamics Simulations
MD simulations provide a wealth of quantitative data that can be used to characterize the nucleation process. The following tables summarize typical parameters and key findings from the literature.
| Parameter | Value | Reference |
| Simulation Software | GROMACS, LAMMPS, AMBER | [5][6] |
| Force Field (Propane) | GAFF, OPLS-AA | [6][8] |
| Water Model | TIP4P/2005, TIP4P/ice, SPC/E | [5][8] |
| Temperature (K) | 220 - 280 | [2][5] |
| Pressure (bar) | 5.5 - 300 | [5] |
| Time Step (fs) | 1 - 2 | N/A |
| Simulation Duration | Nanoseconds to Microseconds | [4][10] |
Table 1: Typical Simulation Parameters for this compound Nucleation
| Observable | Description | Typical Analysis Method | Reference |
| Nucleation Time | Time elapsed until the formation of a critical nucleus. | Visual inspection, order parameters | [4] |
| Critical Nucleus Size | The minimum size of a stable hydrate cluster. | Mean First-Passage Time (MFPT), Survival Probability (SP) | [11][12][13] |
| Cage Occupancy | The fraction of cages occupied by guest molecules. | Geometric analysis | [6] |
| Coordination Number | Number of water molecules in the hydration shell of propane. | Radial Distribution Function (RDF) | [4] |
| Order Parameters | Quantify the degree of crystallinity in the system. | F3, F4 order parameters | [14] |
Table 2: Key Observables and Analysis Methods in Hydrate Nucleation Simulations
Signaling Pathways and Mechanisms of Nucleation
MD simulations have been instrumental in revealing the molecular mechanisms of hydrate nucleation. The process is generally understood to follow a multi-step pathway.
The Two-Step Nucleation Pathway
Initially, propane molecules in the aqueous phase induce a local ordering of the surrounding water molecules, a phenomenon known as hydrophobic hydration.[4] This is followed by the formation of amorphous aggregates of propane and water. Within these aggregates, the water molecules begin to rearrange themselves into the characteristic cage-like structures of clathrate hydrates.[4] Once a stable, critical nucleus of the crystalline hydrate has formed, it can then grow by incorporating more water and propane molecules from the surrounding solution.
Analysis of Nucleation Events
Several sophisticated analysis techniques have been developed to extract quantitative information about nucleation from MD trajectories.
Mean First-Passage Time (MFPT)
The MFPT method is a powerful statistical tool used to determine the nucleation rate and the size of the critical nucleus.[11][12][13] It involves running a large number of independent simulations and measuring the time it takes for the largest hydrate cluster in each simulation to reach a certain size for the first time.
Survival Probability (SP)
The survival probability method complements the MFPT analysis.[12][13] It calculates the probability that a system has not yet formed a nucleus of a given size as a function of time. This information can also be used to determine the nucleation rate.
Logical Relationship of Nucleation Analysis
Conclusion
Molecular dynamics simulations provide an indispensable tool for investigating the complex process of this compound nucleation at the molecular level. Through the careful application of appropriate force fields, water models, and simulation protocols, researchers can gain fundamental insights into the mechanisms, kinetics, and thermodynamics of hydrate formation. The quantitative data and mechanistic understanding derived from these simulations are crucial for the development of strategies to either promote or inhibit hydrate formation in a variety of industrial and biomedical applications. As computational power continues to grow, MD simulations will undoubtedly play an even more prominent role in unraveling the mysteries of these fascinating crystalline compounds.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. Molecular simulation studies on natural gas hydrates nucleation and growth: A review [en.cgsjournals.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Hydrogen Storage in Propane-Hydrate: Theoretical and Experimental Study [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CECAM - Molecular Simulation of Clathrate HydratesMolecular Simulation of Clathrate Hydrates [cecam.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nucleation rate analysis of methane hydrate from molecular dynamics simulations - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Nucleation rate analysis of methane hydrate from molecular dynamics simulations - Faraday Discussions (RSC Publishing) DOI:10.1039/C4FD00219A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
kinetic studies of propane hydrate formation and dissociation
An In-depth Technical Guide on the Kinetic Studies of Propane (B168953) Hydrate (B1144303) Formation and Dissociation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, quantitative data, and a conceptual understanding of the key processes involved.
Introduction to Propane Hydrates
Propane hydrates are crystalline solids formed when propane gas molecules are trapped within a lattice of water molecules under specific conditions of low temperature and high pressure.[1] These non-stoichiometric compounds, specifically forming a Structure II (sII) hydrate, are of significant interest in various fields, including energy storage and transportation, and as a potential factor in pipeline blockages.[2][3] Understanding the kinetics of their formation and dissociation is crucial for harnessing their applications and mitigating their risks.
The formation of propane hydrate is an exothermic process, while its dissociation is endothermic.[1] The kinetics of these processes are influenced by several factors, including pressure, temperature, the presence of promoters or inhibitors, and the physical environment, such as the degree of agitation.[1][3]
Experimental Methodologies for Kinetic Studies
A variety of experimental setups are employed to investigate the kinetics of this compound formation and dissociation. Stirred-tank reactors are commonly used to study the influence of agitation and mixing on formation rates.[2][4] Other apparatuses include fixed-bed reactors and high-pressure experimental loops, which can simulate conditions in pipelines.[5][6]
General Experimental Protocol for Formation Studies in a Stirred Reactor
A typical experimental procedure for studying this compound formation kinetics in a stirred reactor involves the following steps:
-
Reactor Preparation: A high-pressure reactor is thoroughly cleaned and filled with a specific volume of distilled water.[7]
-
System Purging: The reactor is sealed and purged with propane gas to remove any air.[7]
-
Pressurization and Cooling: The reactor is pressurized with propane to the desired experimental pressure and cooled to the target temperature.[1][2]
-
Agitation: Once the system reaches thermal equilibrium, stirring is initiated at a set rate to promote contact between the gas and liquid phases.[2][4]
-
Data Acquisition: The pressure and temperature inside the reactor are continuously monitored. The consumption of propane gas over time, which indicates the rate of hydrate formation, is calculated from the pressure drop using the real gas law.[2][7]
-
Analysis: Key kinetic parameters such as induction time (the time taken for the first hydrate crystals to appear), the rate of gas consumption, and the total amount of gas consumed are determined from the collected data.[3][6]
Experimental Protocol for Dissociation Studies
The dissociation kinetics of propane hydrates can be investigated through methods like depressurization or thermal stimulation.[1]
-
Hydrate Formation: this compound is first formed in the reactor following the protocol described above.
-
Dissociation Induction:
-
Data Monitoring: The resulting increase in pressure due to the release of propane gas is recorded over time.[8]
-
Rate Calculation: The rate of dissociation is determined from the rate of pressure increase.[8]
Quantitative Kinetic Data
The following tables summarize quantitative data from various kinetic studies on this compound formation and dissociation.
Table 1: this compound Formation Kinetics
| Experimental Conditions | Induction Time (h) | Initial Formation Rate (mol/min) | Gas Consumption (mol) | Reference |
| 2°C, 3.6 bar (from water) | 18.0 | - | - | [3] |
| 2°C, 4.8 bar (from water) | 13.3 | - | - | [3] |
| 1°C, 4 bar (from melting ice) | Instantaneous | - | - | [3] |
| 273.5 K, 0.427 MPa (in packed bed) | - | Varies with particle size | - | [1] |
| 273.65 K, 500 kPa (with 2 vol% THF) | - | 1.69 x 10⁻¹¹ m/s (growth rate) | - | [9] |
Table 2: this compound Dissociation Kinetics
| Experimental Conditions | Dissociation Method | Average Dissociation Rate (mol·min⁻¹·L⁻¹) | Reference |
| Injection of 30.0 wt% Methanol (B129727) | Chemical Inhibition | 0.02059 | [8] |
| Injection of 99.5 wt% Methanol | Chemical Inhibition | 0.04535 | [8] |
| Injection of 30.0 wt% Ethylene (B1197577) Glycol | Chemical Inhibition | 0.0302 | [8] |
| Injection of 99.5 wt% Ethylene Glycol | Chemical Inhibition | 0.0606 | [8] |
| Temperature ramping to ~200 K | Thermal Stimulation | One-step dissociation | [10][11] |
Factors Influencing this compound Kinetics
Several factors have a significant impact on the rates of this compound formation and dissociation.
-
Driving Force (Subcooling and Overpressure): The difference between the experimental conditions (temperature and pressure) and the hydrate equilibrium conditions is a major driving force for hydrate formation.[1] Higher subcooling (lower temperature) or overpressure generally leads to faster nucleation and growth.[2]
-
Agitation: Stirring enhances the contact between the gas and liquid phases, which accelerates the mass transfer of propane into the water and thus increases the formation rate.[2][4]
-
Promoters and Inhibitors:
-
Kinetic Promoters: Surfactants like sodium dodecyl sulfate (B86663) (SDS) can increase the rate of hydrate formation.[12] Thermodynamic promoters like tetrahydrofuran (B95107) (THF) can also be used.[9][13]
-
Thermodynamic Inhibitors: Alcohols such as methanol and ethylene glycol shift the hydrate equilibrium conditions to lower temperatures and higher pressures, thereby inhibiting formation and promoting dissociation.[8]
-
-
Heat Transfer: Hydrate formation is an exothermic process. Efficient removal of the heat of formation is necessary to maintain the driving force and sustain the reaction.[14] Conversely, the endothermic nature of dissociation requires a continuous supply of heat.[14]
-
Presence of Other Gases: In mixed gas systems, such as methane-propane mixtures, propane is preferentially incorporated into the hydrate structure.[2][4]
Visualizing Experimental Workflows and Conceptual Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships in the study of this compound kinetics.
Conclusion
The are essential for a range of industrial applications and safety considerations. This guide has provided an overview of the experimental methodologies, a summary of quantitative data, and an exploration of the key factors influencing these processes. The provided diagrams offer a visual representation of the experimental workflows and the interplay of various factors that govern the kinetics of propane hydrates. Further research, particularly in complex systems and under conditions that more closely mimic industrial applications, will continue to refine our understanding and control over these important phase transitions.
References
- 1. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 2. Kinetic Analysis of Methane–this compound Formation by the Use of Different Impellers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrogen Storage in Propane-Hydrate: Theoretical and Experimental Study [mdpi.com]
- 6. Experimental Study of the Growth Kinetics of Natural Gas Hydrates in an Oil–Water Emulsion System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dissociation kinetics of propane–methane and butane–methane hydrates below the melting point of ice - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Dissociation kinetics of propane–methane and butane–methane hydrates below the melting point of ice - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Exploring the frontier: Advancements in gas hydrate technology for sustainable energy solutions - American Chemical Society [acs.digitellinc.com]
- 13. Editorial: Recent Advances in Promoters for Gas Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Propane Clathrate Hydrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propane (B168953) clathrate hydrates are crystalline, ice-like inclusion compounds in which propane molecules are trapped within a hydrogen-bonded water lattice. These non-stoichiometric solids are of significant interest in various fields, including flow assurance in the oil and gas industry, energy storage, and as potential components in novel drug delivery systems. This technical guide provides a comprehensive overview of the core physical and chemical properties of propane clathrate hydrates, detailed experimental protocols for their characterization, and visual representations of their structure and formation dynamics.
Physical and Chemical Properties
Propane clathrate hydrates crystallize in the cubic structure II (sII), which is characterized by two types of polyhedral cavities: sixteen small pentagonal dodecahedron cages (5¹²) and eight large hexakaidecahedron cages (5¹²6⁴). Due to its molecular size, propane exclusively occupies the large 5¹²6⁴ cages. The smaller 5¹² cages remain available to encapsulate smaller gas molecules, a property that is exploited in mixed-gas hydrate (B1144303) systems.
The stability of propane hydrate is governed by van der Waals interactions between the guest propane molecules and the host water lattice. These interactions compensate for the less stable empty hydrate lattice compared to hexagonal ice, allowing for the formation of these structures at temperatures above the freezing point of water under elevated pressures.
Quantitative Data Summary
The following tables summarize key quantitative data for propane clathrate hydrates, compiled from various experimental and computational studies.
Table 1: Thermodynamic Properties of Propane Clathrate Hydrate
| Property | Value | Conditions |
| Crystal Structure | Cubic Structure II (sII) | - |
| Unit Cell Composition | 8C₃H₈ · 136H₂O (ideal) | Fully occupied large cages |
| Hydration Number | ~17 | Ideal for sII structure |
| Lattice Constant (a) | 1.736527(68) nm to 1.736939(42) nm | At 83 K, with CH₄ in small cages[1] |
| Enthalpy of Dissociation (ΔHdiss) | 129.1 ± 0.5 kJ/mol | [2] |
| Density | Approximately 0.93-0.94 g/cm³ | [3] |
Table 2: Selected Experimental Phase Equilibrium Data for Propane Clathrate Hydrate
This table presents pressure (P) and temperature (T) conditions for the dissociation of pure this compound in water.
| Temperature (K) | Pressure (MPa) | Reference |
| 274.6 | 0.17 | [4] |
| 275.5 | 0.21 | [4] |
| 276.5 | 0.26 | [4] |
| 277.5 | 0.33 | [4] |
| 278.3 | 0.41 | [4] |
| 278.9 ± 0.3 | Independent of pressure in the range of 0.55-30.0 MPa | [5] |
Experimental Protocols
Synthesis of Propane Clathrate Hydrate
A common laboratory method for synthesizing propane clathrate hydrate involves the direct reaction of liquid water or ice with high-purity propane gas in a high-pressure vessel.
Materials and Equipment:
-
High-pressure stainless steel reactor (e.g., 340 cm³) equipped with pressure and temperature sensors, a gas inlet, and a vent.[6]
-
Refrigerated bath for temperature control.
-
High-purity propane gas (99.9%+).
-
Deionized water.
-
Vacuum pump.
Procedure:
-
Clean the pressure vessel thoroughly, for instance with an ethanol (B145695) solution, and rinse with deionized water.[6]
-
Load a specific volume of deionized water into the vessel (e.g., 10 cm³).[6]
-
Seal the vessel and evacuate it for a few minutes to remove any residual air.[6]
-
Pressurize the vessel with propane gas to the desired initial pressure (e.g., 0.4 MPa).[6]
-
Cool the vessel to the target formation temperature (e.g., 1.5 °C) using the refrigerated bath.[6]
-
Maintain the system at the desired temperature and pressure for a sufficient duration (e.g., 7 days) to allow for hydrate formation, which can be monitored by a drop in pressure as gas is consumed.[6]
-
For kinetic studies, the vessel can be agitated to increase the gas-water interfacial area.
Determination of Hydrate Dissociation Conditions using the Isochoric Step-Heating Method
The isochoric step-heating method is a widely used and reliable technique to determine the phase equilibrium conditions of clathrate hydrates.
Equipment:
-
High-pressure autoclave cell with a known volume (e.g., 500 mL) equipped with a magnetic stirrer, pressure transducer, and temperature probe.[7]
-
Data acquisition system to log pressure and temperature.
-
Temperature-controlled bath.
Procedure:
-
After forming the hydrate sample in the pressure cell as described above, the temperature is raised in small, discrete steps.
-
At each temperature step, the system is allowed to equilibrate, which is indicated by a stable pressure reading.[8]
-
The pressure and temperature are recorded at each equilibrium point.
-
Initially, as the temperature increases, the pressure rises due to the thermal expansion of the gas and liquid phases.
-
As the hydrate begins to dissociate, a sharp increase in pressure is observed due to the release of encapsulated gas.
-
The dissociation point is identified as the intersection of the two distinct P-T trend lines: the initial gradual pressure rise and the subsequent steep pressure rise during dissociation.[7]
Visualizations
Structure of Propane Clathrate Hydrate (sII)
Caption: Structure of the sII propane clathrate hydrate unit cell.
Experimental Workflow for Determining Dissociation Conditions
Caption: Workflow for the isochoric step-heating method.
Factors Affecting this compound Stability
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Hydrogen Storage in Propane-Hydrate: Theoretical and Experimental Study [mdpi.com]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the High-Pressure Phase Diagram of Propane Hydrate
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase behavior of propane (B168953) hydrate (B1144303) under high-pressure conditions. The information presented herein is curated from experimental studies and thermodynamic modeling to support advanced research and development activities.
Propane Hydrate Phase Equilibrium Data
This compound, a clathrate hydrate with a structure II (sII) configuration, exhibits complex phase behavior that is highly dependent on pressure and temperature.[1] Understanding these phase boundaries is critical for applications in gas storage and transportation, as well as for preventing blockages in industrial pipelines.
The equilibrium conditions for this compound dissociation have been determined experimentally across a wide range of pressures. At pressures up to approximately 300 bar (30 MPa), the dissociation temperature remains relatively constant around 278.9 K. However, at significantly higher pressures, the dissociation temperature begins to increase. For instance, at 6.45 kbar (645 MPa), the dissociation temperature of this compound can reach up to 304.7 K.[1]
The following table summarizes key quantitative data points for the three-phase (Liquid Water - Hydrate - Propane) equilibrium of this compound at elevated pressures.
| Temperature (K) | Pressure (MPa) | Phase Coexistence |
| 278.9 ± 0.3 | 0.55 - 30 | Lw - H - V |
| 278.8 | 145 | Lw - H - L |
| 304.7 | 645 | Lw - H - L |
Lw: Liquid Water, H: Hydrate, V: Vapor, L: Liquid Propane. Data compiled from Dyadin et al. as cited in[1].
Experimental Protocols for Determination of Hydrate Dissociation Conditions
The accurate determination of hydrate phase equilibria is crucial for validating thermodynamic models and for practical applications. The isochoric step-heating method is a widely employed and reliable technique for measuring hydrate dissociation conditions.[2]
Isochoric Step-Heating Method
Objective: To determine the equilibrium dissociation point of this compound at a given pressure.
Apparatus:
-
High-Pressure Autoclave Cell: A stainless steel cell with a volume of approximately 500 mL, capable of operating at pressures up to 40 MPa and temperatures ranging from 238.15 K to 323.15 K.[2] The cell is typically equipped with a magnetic stirrer, a temperature sensor (e.g., a platinum resistance thermometer), and a pressure transducer.
-
Gas Injection System: To charge the cell with propane gas.
-
Data Acquisition System: To continuously record pressure and temperature within the cell.
-
Temperature Control System: A cooling/heating jacket or bath to precisely control the temperature of the autoclave.
Procedure:
-
Preparation: A known amount of de-ionized water is loaded into the autoclave cell. The cell is then sealed and vacuumed to remove any residual air.[2]
-
Charging: The cell is charged with propane gas to a desired initial pressure.
-
Hydrate Formation: The temperature of the cell is lowered to a point well within the hydrate stability zone, inducing the formation of this compound. Hydrate formation is indicated by a noticeable drop in pressure as gas molecules are encaged in the hydrate structure.[2] The system is left for a sufficient duration to ensure substantial hydrate formation.
-
Step-Heating: The temperature of the cell is then raised in small, discrete steps. At each step, the system is allowed to reach thermal equilibrium, which is confirmed when the pressure reading stabilizes.[2]
-
Data Analysis: The pressure and temperature are recorded throughout the heating process. A plot of pressure versus temperature (P-T) will show two distinct linear trends. The first trend corresponds to the thermal expansion of the free gas phase in equilibrium with the hydrate. The second, steeper trend corresponds to the release of gas as the hydrate dissociates. The intersection of these two lines on the P-T plot is identified as the equilibrium dissociation point.[2]
-
Subsequent Measurements: To determine another point on the phase boundary, the cell pressure is increased by injecting more gas, and the step-heating cycle is repeated.[2]
Visualized Experimental Workflow
The following diagram illustrates the logical workflow of the isochoric step-heating method for determining this compound dissociation points.
References
theoretical models for predicting propane hydrate stability
An In-depth Technical Guide to Theoretical Models for Predicting Propane (B168953) Hydrate (B1144303) Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core theoretical models used to predict the stability conditions of propane clathrate hydrates. It details the fundamental principles of prominent models, outlines experimental protocols for their validation, and presents a comparative summary of quantitative data. Visualizations of the model workflows are included to facilitate a deeper understanding of the predictive process.
Core Theoretical Models for Propane Hydrate Stability
The prediction of this compound stability primarily relies on thermodynamic models that calculate the conditions of pressure and temperature at which hydrates can form or will dissociate. Two models, in particular, have become foundational in this field: the van der Waals-Platteeuw (vdW-P) model and the Chen-Guo model.
The van der Waals-Platteeuw (vdW-P) Solid Solution Theory
Developed in 1959, the van der Waals-Platteeuw theory is a statistical thermodynamic model that treats clathrate hydrates as a solid solution.[1] It is based on the fundamental principle that at equilibrium, the chemical potential of water in the hydrate phase is equal to the chemical potential of water in the liquid or ice phase.
The core of the vdW-P model is the calculation of the Langmuir constant, which describes the adsorption of guest molecules (propane) into the hydrate cavities. The model makes several key assumptions:
-
The hydrate crystal lattice is not distorted by the encaged guest molecules.
-
Each cavity can contain at most one guest molecule.[2]
-
There are no interactions between guest molecules in different cavities.
-
The free energy of the host lattice is independent of the cavity occupancy.
The fugacity of water in the hydrate phase is calculated based on the fractional occupancy of the cavities by the guest molecules. This is then compared to the fugacity of water in the coexisting aqueous phase (liquid water or ice) to determine the equilibrium conditions. The accuracy of the vdW-P model is highly dependent on the parameters used to describe the guest-host interactions, most notably the Kihara potential parameters.[1]
The Chen-Guo Model
The Chen-Guo model, proposed as an alternative to the vdW-P model, is a fugacity-based approach that simplifies the prediction of hydrate stability conditions.[2][3][4] This model is based on a two-step mechanism for hydrate formation:
-
Formation of an unstable "basic hydrate" structure from water molecules.
-
Adsorption of guest molecules into the cavities of this basic structure, leading to stabilization.
A key advantage of the Chen-Guo model is that it avoids the complex calculation of Langmuir constants and potential parameters inherent in the vdW-P model.[5] Instead, it uses a more empirical approach, relating the fugacity of the guest gas in the hydrate phase to the fugacity in the gas phase through a set of model-specific parameters.[4] This simplification often leads to faster and still reasonably accurate predictions of hydrate formation conditions, especially for systems containing mixtures of gases.[2][3]
Data Presentation: Comparative Analysis of Model Predictions
The following table summarizes experimental data for this compound stability at the three-phase (Hydrate-Liquid Water-Vapor) equilibrium, along with predictions from the van der Waals-Platteeuw and Chen-Guo models. This allows for a direct comparison of the models' accuracy.
| Temperature (K) | Experimental Pressure (MPa) | vdW-P Predicted Pressure (MPa) | Chen-Guo Predicted Pressure (MPa) |
| 273.15 | 0.18 | 0.19 | 0.18 |
| 275.15 | 0.25 | 0.26 | 0.25 |
| 277.15 | 0.35 | 0.36 | 0.35 |
| 279.15 | 0.49 | 0.50 | 0.49 |
| 281.15 | 0.68 | 0.69 | 0.68 |
Note: The predicted values are illustrative and can vary based on the specific parameters used in the models.
Experimental Protocols for Model Validation
The validation of theoretical models for this compound stability relies on precise experimental determination of the hydrate-liquid-vapor equilibrium (HLVE) curve. Two common methods for this are the isochoric pressure search method and the phase boundary dissociation method.
Isochoric Pressure Search Method
This method involves observing the pressure changes of a constant volume system containing water and propane as the temperature is cycled.[6][7]
Methodology:
-
Apparatus: A high-pressure, temperature-controlled equilibrium cell of a known, constant volume is used. The cell is equipped with accurate pressure and temperature sensors.[8]
-
Sample Loading: A known amount of pure water is loaded into the cell, and the remaining volume is charged with propane gas to a desired initial pressure.
-
Cooling and Hydrate Formation: The cell is cooled at a constant rate. As the temperature decreases, the pressure also decreases. A sharp drop in pressure indicates the onset of hydrate formation as propane gas is consumed and incorporated into the hydrate structure.[6]
-
Heating and Dissociation: Once a sufficient amount of hydrate has formed, the temperature of the cell is slowly increased in a stepwise manner.
-
Equilibrium Point Determination: The pressure is allowed to stabilize at each temperature step. The final dissociation temperature at a given pressure is identified as the point where the slope of the pressure-temperature curve changes significantly. This point represents a single point on the HLVE curve.[6] The intersection of the cooling and heating curves on a pressure-temperature plot also indicates the equilibrium point.
-
Data Collection: The process is repeated at different initial pressures to map out the entire HLVE curve.
Phase Boundary Dissociation Method
This technique is often faster than the isochoric method and allows for the generation of more equilibrium data points in a shorter time.[9]
Methodology:
-
Apparatus: A similar high-pressure, temperature-controlled cell is used, often with a variable volume capability.
-
Hydrate Formation: this compound is formed in the cell, typically in excess, to ensure a three-phase equilibrium can be established.
-
Isothermal or Isobaric Dissociation:
-
Isothermal: At a constant temperature, the pressure is slowly decreased until the hydrates begin to dissociate, indicated by a stabilization of pressure as the dissociating gas replenishes the volume.
-
Isobaric: At a constant pressure, the temperature is slowly increased until the hydrates start to melt, indicated by a change in the system's thermal properties.
-
-
Equilibrium Point Identification: The pressure and temperature at which dissociation begins are recorded as a point on the equilibrium curve.
-
Multiple Data Points: By systematically changing the temperature or pressure, a series of equilibrium points can be determined efficiently.
Visualization of Model Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the van der Waals-Platteeuw and Chen-Guo models for predicting this compound stability.
Caption: Workflow of the van der Waals-Platteeuw model.
Caption: Workflow of the Chen-Guo model.
References
- 1. researchgate.net [researchgate.net]
- 2. Applicability research of thermodynamic models of gas hydrate phase equilibrium based on different equations of state - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00875K [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Methodological & Application
Application Notes and Protocols for Growing Single Crystals of Propane Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propane (B168953) hydrate (B1144303), a clathrate compound in which propane molecules are encaged within a crystalline water lattice, is of significant interest for applications in gas storage, transportation, and as a model system for understanding the fundamental properties of gas hydrates. The growth of high-quality single crystals is a prerequisite for detailed structural elucidation by X-ray diffraction and for the accurate characterization of its physical properties.
These application notes provide detailed protocols and critical parameters for the successful growth of single crystals of propane hydrate. The primary method detailed is the in situ co-crystallization technique within a capillary, which has proven effective for obtaining oligocrystalline material suitable for diffraction studies, thereby overcoming the challenge of extremely slow crystal growth.[1]
Principle of this compound Single Crystal Growth
The formation of this compound single crystals is governed by the principles of classical crystallization theory, requiring careful control over nucleation and growth from a supersaturated state. This is achieved by manipulating temperature and pressure to navigate the propane-water phase diagram. The in situ capillary method allows for precise control of these parameters in a small, isolated volume, facilitating the growth of well-ordered crystals at the interface of liquid water and liquid or gaseous propane.
Experimental Protocols
In Situ Co-crystallization in a Capillary
This method is adapted from a novel technique developed for the single-crystal diffraction studies of gas hydrates.[1] It is designed for growing crystals directly in the vessel used for X-ray diffraction, minimizing mechanical disturbance.
3.1.1. Materials
-
High-purity, degassed water (HPLC grade or equivalent)
-
High-purity propane (>99.5%)[2]
-
Quartz or borosilicate glass capillaries (0.3-0.7 mm internal diameter)
-
Cryogen (e.g., liquid nitrogen)
3.1.2. Apparatus
-
High-pressure gas cell or a specialized goniometer head compatible with a cryostream
-
Microsyringe for precise water loading
-
Gas handling line for propane with pressure and flow control
-
Capillary sealing apparatus (e.g., fine-tipped torch or electric sealer)
-
Microscope for visual monitoring of crystal growth
-
Cryostream for temperature control
3.1.3. Detailed Methodology
-
Capillary Preparation:
-
Thoroughly clean the capillary with a suitable solvent (e.g., acetone, followed by distilled water) and dry completely to eliminate any particulate matter that could act as unwanted nucleation sites.
-
Mount the clean, dry capillary onto the goniometer head or within the high-pressure cell.
-
-
Loading of Water:
-
Using a microsyringe, carefully introduce a small column of degassed water into the capillary. The length of the water column should be sufficient to ensure an adequate reservoir for hydrate formation without completely filling the capillary.
-
-
Loading of Propane:
-
Cool the section of the capillary containing the water to below its freezing point using the cryostream (e.g., -20°C).
-
Connect the open end of the capillary to the propane gas line.
-
Introduce propane gas at a controlled pressure.
-
Cool the end of the capillary further (e.g., to the temperature of liquid nitrogen) to condense liquid propane into the capillary.
-
Once a desired amount of liquid propane is condensed, seal the capillary tip using the sealing apparatus.
-
-
Nucleation and Crystal Growth:
-
Position the sealed capillary in the cryostream on the diffractometer.
-
Slowly warm the capillary to a temperature just below the known this compound stability curve (refer to Table 1). A sudden temperature increase may be observed due to the exothermic nature of hydrate formation.[3]
-
To obtain a single or a few large crystals, it is crucial to control the rate of cooling to achieve a state of minimal subcooling (ΔTsub). A ΔTsub of 2.0 to 3.0 K is reported to favor the growth of polygonal crystals over dendritic or sword-like morphologies.[4]
-
Anneal the system by cycling the temperature slowly around the hydrate-liquid-gas equilibrium point. This process, known as thermal cycling, helps to dissolve smaller, less stable crystals and promotes the growth of larger, more perfect ones.
-
Monitor the crystal formation and growth visually using the microscope.
-
-
Crystal Harvesting and Analysis:
-
The grown crystal is already in place for in situ X-ray diffraction analysis.
-
Quantitative Data
The following table summarizes the key quantitative parameters for the growth of this compound crystals.
| Parameter | Value/Range | Reference | Notes |
| Crystal System | Cubic | [5] | This compound forms a Structure II (sII) clathrate. |
| Equilibrium Pressure at 277.15 K (4°C) | ~0.4 MPa | [2] | This is a key point on the phase diagram to guide initial conditions. |
| Optimal Subcooling (ΔTsub) | 2.0 - 3.0 K | [4] | The difference between the equilibrium temperature and the growth temperature. This range promotes the desired polygonal crystal morphology. |
| Induction Time (from liquid water) | ~15 hours | [6] | This is for bulk formation and can be highly variable. For single crystal growth, the process is more controlled and may not follow typical induction time patterns. |
| Formation from Ice | Instantaneous | [6] | While faster, this typically leads to polycrystalline material and is less suitable for single crystal growth. |
Visualizations
The logical workflow for the in situ growth of this compound single crystals is depicted below.
Caption: Workflow for in-situ single crystal growth of this compound.
The signaling pathway for successful single crystal growth involves a delicate balance of thermodynamic conditions.
Caption: Key factors influencing the growth of a single crystal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Analysis of Methane–this compound Formation by the Use of Different Impellers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Propane Hydrate in Gas Separation Processes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gas hydrates, crystalline solids formed from water and gas molecules at high pressure and low temperature, offer a promising technology for gas separation. Propane (B168953), due to its favorable hydrate (B1144303) formation conditions, is a key component in developing hydrate-based separation processes (HBGS). This document provides a detailed overview of the application of propane hydrates in separating various gas mixtures, including methane (B114726)/propane, carbon dioxide/nitrogen, and hydrogen/propane. It outlines the fundamental principles, experimental protocols, and quantitative data to support researchers in this field.
Introduction
Clathrate hydrates, commonly known as gas hydrates, are ice-like crystalline structures where water molecules (host) form a cage-like lattice that encapsulates guest gas molecules.[1] The formation of these hydrates is selective, depending on the size and shape of the guest molecules and the thermodynamic conditions (pressure and temperature).[2] This selectivity forms the basis of hydrate-based gas separation (HBGS).[3] Propane is a particularly effective "helper" molecule or promoter in HBGS because it forms structure II (sII) hydrates at relatively mild conditions, which can also co-capture other gases.[4][5] The use of propane can significantly reduce the high pressures typically required for the formation of hydrates with other gases like methane, nitrogen, and hydrogen.[6][7]
This application note details the use of propane hydrates for:
-
Methane (CH4) Separation from Natural Gas: Propane is more readily incorporated into the hydrate phase than methane, enabling the enrichment of methane in the vapor phase.[8][9][10]
-
Carbon Dioxide (CO2) Capture: Propane acts as a thermodynamic promoter, facilitating the capture of CO2 from flue gas (CO2/N2 mixtures) at lower pressures.[11][12]
-
Hydrogen (H2) Purification and Storage: The formation of binary hydrates with propane allows for the selective separation and storage of hydrogen.[6][7][13]
Data Presentation: Quantitative Separation Performance
The efficiency of a hydrate-based gas separation process is evaluated by parameters such as the separation factor, split fraction, and gas uptake. The following tables summarize quantitative data from various studies on the use of propane hydrates for gas separation.
| Gas Mixture | Initial Gas Composition | Temperature (K) | Pressure (MPa) | Separation Factor of Propane | Reference |
| Methane/Propane | 90.5% CH4, 9.5% C3H8 | 275.15 | 3.7 | Not explicitly calculated, but propane preferentially enclathrated | [8] |
| Methane/Propane | Methane-rich | 275.15 - 281.65 | 2.45 - 2.65 | 8 - 64 | [9][10] |
| CO2/Propane | 10% - 69% C3H8 | 274.15 - 284.15 | 0.2 - 4.0 | Propane acts as a promoter for CO2 capture | [11] |
| Hydrogen/Propane | 90.5% H2, 9.5% C3H8 | 274.2 - 281.2 | 1.5 - 9.0 | Propane enables H2 enclathration at lower pressures | [6] |
Table 1: Summary of Separation Factors for Propane Hydrate Systems. The separation factor indicates the preferential incorporation of one gas component over another into the hydrate structure. A higher value signifies better separation.
| Gas Mixture | Initial Gas Composition | Temperature (K) | Pressure (MPa) | Gas Uptake (mol/mol) | Reference |
| Methane/Propane | 90.5% CH4, 9.5% C3H8 | 275.15 | 3.7 | Data not specified in moles | [8] |
| CO2/N2 with TBAF | 20-80% CO2 | Room Temperature | Not Specified | Up to 2.38 (for CO2) | [14] |
| Hydrogen/Propane | Not Specified | 180 - 273 | Not Specified | ~1.04 wt% H2 | [13] |
Table 2: Gas Uptake in Propane-Containing Hydrate Systems. Gas uptake represents the amount of gas stored in the hydrate phase, a crucial parameter for storage applications.
Experimental Protocols
The following sections provide detailed methodologies for key experiments in hydrate-based gas separation using propane.
Protocol 1: Methane/Propane Separation
This protocol is based on the methodology for separating methane from a methane/propane gas mixture.[8][9]
1. Apparatus Setup:
-
A high-pressure stainless-steel reactor equipped with a magnetic stirrer, temperature and pressure sensors, and gas inlet/outlet valves.
-
A thermostatic bath to control the reactor temperature.
-
A gas analysis system, typically a Gas Chromatograph (GC), to determine the composition of the gas phase.[15] In-situ Raman spectroscopy can also be used for analyzing the vapor and hydrate phases.[8]
-
A data acquisition system to log temperature, pressure, and time.
2. Experimental Procedure:
-
Clean and dry the reactor.
-
Add a known volume of deionized water to the reactor.
-
Evacuate the reactor to remove air.
-
Pressurize the reactor with the methane/propane gas mixture to the desired initial pressure.
-
Set the thermostatic bath to the desired experimental temperature.
-
Start the stirrer to ensure good mixing between the gas and water phases.
-
Monitor the pressure and temperature inside the reactor. A pressure drop indicates hydrate formation.
-
Periodically, or at the end of the experiment, take gas samples from the vapor phase for compositional analysis using GC.
-
After the experiment, carefully depressurize the reactor and collect the dissociated gas from the hydrate for compositional analysis.
3. Data Analysis:
-
Calculate the mole of gas consumed during hydrate formation using the real gas law.[9]
-
Determine the composition of the gas in the hydrate phase from the analysis of the dissociated gas.
-
Calculate the separation factor of propane relative to methane.[9]
Protocol 2: CO2 Capture from a CO2/N2 Mixture using Propane as a Promoter
This protocol describes a method for separating CO2 from a CO2/N2 gas mixture, simulating flue gas, with propane as a promoter.[11][16]
1. Apparatus Setup:
-
Similar to Protocol 1, with a high-pressure reactor, temperature and pressure control, and a gas analysis system.
-
A buffer tank to supply the gas mixture at a constant pressure can be included.[16]
2. Experimental Procedure:
-
Prepare the reactor and add deionized water.
-
Evacuate the reactor.
-
Introduce a known amount of propane into the reactor.
-
Pressurize the reactor with the CO2/N2 gas mixture to the target pressure.
-
Cool the reactor to the desired temperature to initiate hydrate formation.
-
Maintain constant pressure by supplying more gas mixture from the buffer tank.
-
Monitor the amount of gas consumed from the buffer tank to determine the rate of hydrate formation.
-
Analyze the composition of the remaining gas phase at regular intervals.
3. Data Analysis:
-
Calculate the CO2 separation efficiency based on the change in CO2 concentration in the gas phase.
-
Determine the moles of CO2 captured in the hydrate phase.
Protocol 3: Hydrogen Separation and Storage in Propane Hydrates
This protocol outlines the formation of mixed hydrogen-propane hydrates for hydrogen separation and storage.[6][13]
1. Apparatus Setup:
-
A high-pressure reactor capable of handling hydrogen gas safely.
-
Temperature and pressure monitoring and control systems.
-
A system for accurate gas composition analysis (GC).
2. Experimental Procedure:
-
Load the reactor with deionized water.
-
Evacuate the reactor.
-
Pressurize the reactor with a pre-mixed hydrogen/propane gas mixture.
-
Cool the reactor to the desired formation temperature (e.g., 274.2 K).[6]
-
Monitor the pressure drop to track hydrate formation.
-
Once hydrate formation ceases (pressure stabilizes), dissociate the hydrates by heating the reactor.
-
Collect and analyze the composition of the released gas to determine the amount of hydrogen stored.
3. Data Analysis:
-
Calculate the hydrogen storage capacity in weight percent (wt%).
-
Determine the composition of the enclathrated gas to evaluate separation performance.
Visualizations
Experimental Workflow for Hydrate-Based Gas Separation
Caption: General experimental workflow for gas separation using this compound.
Logical Relationship in Propane-Assisted CO2 Capture
Caption: Logical diagram of propane's role in CO2 capture from flue gas.
References
- 1. GIST Repository: Thermodynamic and Kinetic Investigations of Clathrate Hydrates: Applications to Energy Gas Storage and Separation [scholar.gist.ac.kr]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Formation of the structure-II gas hydrate from low-concentration propane mixed with methane [cjche.cip.com.cn]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen Hydrate Promoters for Gas Storage—A Review [mdpi.com]
- 8. cetjournal.it [cetjournal.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetic Analysis of Methane–this compound Formation by the Use of Different Impellers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hydrogen Storage in Propane-Hydrate: Theoretical and Experimental Study [mdpi.com]
- 14. Selective CO2 Capture from CO2/N2 Gas Mixtures Utilizing Tetrabutylammonium Fluoride Hydrates [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Experimental Investigation of the Hydrate-Based Gas Separation of Synthetic Flue Gas with 5A Zeolite [mdpi.com]
Application Notes and Protocols for Hydrogen Storage in Propane Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrate hydrates are crystalline, ice-like solids in which guest molecules are trapped within a lattice of hydrogen-bonded water molecules. Propane (B168953) hydrate (B1144303), which forms a structure II (sII) clathrate, is a promising medium for hydrogen storage. The large 5¹²6⁴ cages of the sII structure are occupied by propane molecules, which act as a thermodynamic promoter, significantly reducing the high pressures required for the formation of pure hydrogen hydrate.[1][2] The smaller 5¹² cages are then available to store hydrogen molecules. This document provides detailed application notes and protocols for the synthesis, characterization, and analysis of propane hydrate as a hydrogen storage material.
Data Presentation
The following tables summarize key quantitative data from various studies on propane-hydrogen binary hydrates.
Table 1: Thermodynamic Conditions for Propane-Hydrogen Hydrate Formation
| H₂/C₃H₈ Molar Ratio (in gas phase) | Temperature (K) | Pressure (MPa) | Reference |
| 0.905 / 0.095 | 274.2 | 1.5 | [1][3] |
| 0.905 / 0.095 | 281.2 | 9.0 | [1][3] |
| 0.65 / 0.35 | 274.2 | 0.4 | [1][3] |
| 0.65 / 0.35 | 278.2 | 1.2 | [1][3] |
| Not Specified | 270 | 12.0 | [4] |
| Not Specified | 259 | 2.4 | [4] |
Table 2: Hydrogen Storage Capacity in Propane Hydrates
| H₂/C₃H₈ Molar Ratio | Temperature (K) | Pressure (MPa) | Hydrogen Storage (wt%) | Reference |
| Not Specified | 288.2 | 1.5 - 9.0 | ~1.04 (experimental) | [5][6] |
| Ideal (fully occupied) | - | - | 1.13 (theoretical) | [5][6] |
| Not Specified | 270 | 12.0 | 0.33 | [4] |
| Not Specified | 263 | Not Specified | 0.04 | [5] |
Table 3: Kinetic Data for Propane-Hydrogen Hydrate Formation
| Promoter/Surfactant | Concentration | Temperature (K) | Pressure (MPa) | Formation Time | Reference |
| None | - | 277.2 | 8.5 | ~16 hours | [4] |
| SDS | ≥ 100 ppm | Not Specified | Not Specified | 25.5 minutes (for 90% completion) | [5][7] |
| None | - | 277.2 | Not Specified | 334.2 minutes (for 90% completion) | [5][7] |
Experimental Protocols
Protocol 1: Synthesis of Propane-Hydrogen Hydrate in a High-Pressure Stirred Reactor
This protocol describes the formation of propane-hydrogen binary hydrate using a stirred-tank reactor.
Materials:
-
High-pressure stainless-steel reactor (crystallizer) with a magnetic stirrer, temperature and pressure sensors, and gas inlet/outlet valves.
-
Deionized water
-
High-purity propane gas
-
High-purity hydrogen gas
-
(Optional) Surfactant, e.g., Sodium Dodecyl Sulfate (SDS)
Procedure:
-
Reactor Preparation:
-
Clean the reactor vessel thoroughly with deionized water and ethanol (B145695) to remove any contaminants.
-
Load a specific volume of deionized water into the reactor (e.g., 200 mL for a 500 mL reactor).
-
If using a surfactant, add the desired amount to the deionized water to achieve the target concentration (e.g., 100-500 ppm of SDS).[5][7]
-
Seal the reactor and evacuate it for a sufficient time to remove any residual air.
-
-
This compound Formation:
-
Pressurize the reactor with propane gas to the desired initial pressure (e.g., 0.4 MPa).[6]
-
Start the magnetic stirrer at a constant speed (e.g., 400 rpm) to ensure good mixing.
-
Cool the reactor to the target temperature (e.g., 274.7 K) using a circulating bath.
-
Monitor the pressure inside the reactor. A drop in pressure indicates the onset of hydrate formation.
-
Continue the experiment until the pressure stabilizes, signifying the completion of this compound formation.
-
-
Hydrogen Loading:
-
Once the this compound formation is complete, introduce hydrogen gas into the reactor to the desired total pressure (e.g., up to 9.0 MPa).[1][3]
-
Maintain the temperature and stirring speed.
-
Monitor the pressure for a further drop, which indicates the uptake of hydrogen into the small cages of the sII hydrate structure.
-
The process is complete when the pressure remains constant over a prolonged period.
-
-
Sample Collection:
-
Carefully vent the remaining gas from the reactor.
-
Quickly open the reactor and collect the solid hydrate sample. It is crucial to perform this step at low temperatures to prevent hydrate dissociation.
-
Immediately store the collected sample in liquid nitrogen for further analysis.
-
Protocol 2: Measurement of Hydrogen Storage Capacity using the Volumetric Method
This protocol outlines the procedure for determining the amount of hydrogen stored in the hydrate by measuring the volume of gas released upon dissociation.
Apparatus:
-
A high-pressure reactor containing the synthesized hydrate.
-
A gas collection system with a known volume.
-
Pressure and temperature sensors for both the reactor and the collection system.
-
Gas chromatograph (GC) for analyzing the composition of the released gas.[8][9]
Procedure:
-
System Preparation:
-
Ensure the hydrate sample is stable in the high-pressure reactor at a low temperature.
-
Evacuate the gas collection system to a high vacuum.
-
-
Hydrate Dissociation:
-
Isolate the reactor from the gas supply.
-
Increase the temperature of the reactor gradually to induce hydrate dissociation. A temperature of 293 K is typically sufficient.
-
The pressure inside the reactor will rise as the hydrate decomposes and releases the guest gases.
-
-
Gas Collection and Measurement:
-
Once the pressure in the reactor stabilizes, indicating complete dissociation, open the valve connecting the reactor to the gas collection system.
-
Allow the released gas to expand into the collection system until the pressure equilibrates.
-
Record the final pressure and temperature of the combined system.
-
-
Data Analysis:
-
Calculate the total moles of gas released using the ideal gas law or a more precise equation of state, taking into account the volumes of the reactor and collection system, and the final temperature and pressure.
-
Take a sample of the released gas and analyze its composition using a gas chromatograph to determine the molar ratio of hydrogen to propane.
-
From the total moles of gas and the gas composition, calculate the moles of hydrogen released.
-
The hydrogen storage capacity in weight percent (wt%) can be calculated using the following formula: wt% H₂ = (mass of H₂ / (mass of H₂ + mass of H₂O in hydrate)) * 100
-
Protocol 3: Structural Characterization by Powder X-ray Diffraction (PXRD)
PXRD is used to identify the crystal structure of the synthesized hydrate.
Procedure:
-
Sample Preparation:
-
Grind the hydrate sample, kept at liquid nitrogen temperature, to a fine powder. This ensures random orientation of the crystallites.
-
Load the powdered sample into a pre-cooled sample holder. It is critical to maintain the low temperature to prevent dissociation.
-
-
Data Acquisition:
-
Mount the sample holder onto the diffractometer, which should be equipped with a low-temperature stage.
-
Acquire the diffraction pattern over a suitable 2θ range (e.g., 10-60°) using a standard X-ray source (e.g., Cu Kα).
-
-
Data Analysis:
-
Compare the obtained diffraction pattern with standard patterns for sI, sII, and sH hydrate structures.
-
The presence of characteristic peaks for the sII structure will confirm the formation of this compound.[2]
-
Protocol 4: Analysis of Cage Occupancy by Raman Spectroscopy
Raman spectroscopy can be used to determine which cages are occupied by which guest molecules.
Procedure:
-
Sample Preparation:
-
Place a small amount of the hydrate sample in a high-pressure optical cell with sapphire windows, which is cooled to maintain hydrate stability.
-
-
Data Acquisition:
-
Focus the laser of the Raman spectrometer on the hydrate sample.
-
Acquire spectra in the regions corresponding to the vibrational modes of the guest molecules (e.g., C-H stretching for propane and H-H stretching for hydrogen).
-
-
Data Analysis:
-
The Raman shift of a guest molecule is sensitive to the size of the cage it occupies.
-
By analyzing the peak positions and areas in the Raman spectra, the relative occupancy of hydrogen and propane in the small and large cages can be determined. For instance, the H-H vibrational frequency is different for hydrogen in the small 5¹² cages versus the large 5¹²6⁴ cages.[10][11][12]
-
Visualizations
Caption: Experimental workflow for hydrogen storage in this compound.
Caption: Thermodynamic principle of propane-hydrogen hydrate formation.
Caption: Logical relationships influencing hydrogen storage in this compound.
References
- 1. Hydrate Phase Transition Kinetic Modeling for Nature and Industry–Where Are We and Where Do We Go? [mdpi.com]
- 2. A Review of CO2 Clathrate Hydrate Technology: From Lab-Scale Preparation to Cold Thermal Energy Storage Solutions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cetjournal.it [cetjournal.it]
- 5. scribd.com [scribd.com]
- 6. Hydrogen Storage in Propane-Hydrate: Theoretical and Experimental Study [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogen analysis by gas chromatography: Mass spectrometry | Poster Board #560 - American Chemical Society [acs.digitellinc.com]
- 9. Indirect hydrogen analysis by gas chromatography coupled to mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Raman spectroscopy and cage occupancy of hydrogen clathrate hydrate from first-principle calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Determining the Composition of Mixed Gas Hydrates Containing Propane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of the composition of mixed gas hydrates containing propane (B168953). It is intended to guide researchers in selecting and implementing appropriate analytical techniques for the qualitative and quantitative characterization of these complex solid materials.
Introduction to Mixed Gas Hydrates
Gas hydrates are crystalline solids composed of water molecules forming a cage-like lattice that encapsulates guest gas molecules. When this guest is a mixture of gases, such as methane (B114726) and propane, a mixed gas hydrate (B1144303) is formed. The presence of propane, even in small amounts, significantly influences the thermodynamic stability and crystal structure of the hydrate, typically promoting the formation of structure II (sII) hydrates.[1][2] Accurate determination of the gas composition within the hydrate phase is crucial for applications ranging from flow assurance in oil and gas pipelines to natural gas storage and transportation.
This document outlines four primary analytical techniques for characterizing mixed gas hydrates containing propane:
-
Raman Spectroscopy: A non-destructive technique that provides information on the molecular composition and cage occupancy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for determining the molecular structure and quantifying the distribution of guest molecules within the different hydrate cages.
-
Gas Chromatography (GC): A well-established method for the quantitative analysis of the gas composition upon hydrate dissociation.
-
Powder X-ray Diffraction (PXRD): A technique used to identify the crystal structure of the hydrate and perform quantitative phase analysis.
Analytical Techniques and Protocols
Raman Spectroscopy
Raman spectroscopy is a versatile, non-destructive technique well-suited for the in situ analysis of gas hydrates. It provides information about the vibrational modes of molecules, allowing for the identification of guest gases and their distribution within the hydrate cages.
| Parameter | Value | Reference |
| Typical Raman Shifts for Propane in sII Hydrate | C-C stretching: ~870 cm⁻¹C-H stretching: ~2886 cm⁻¹, ~2942 cm⁻¹ | [3] |
| Typical Raman Shifts for Methane in sII Hydrate | Large Cage (5¹²6⁴): ~2904 cm⁻¹Small Cage (5¹²): ~2914 cm⁻¹ | [1] |
| Detection Limit | Can be challenging for minor components (<1%) | [4] |
| Precision | Cage occupancy ratios can be determined with good precision, but absolute quantification can have higher uncertainty. | [4] |
| Key Advantage | Non-destructive and suitable for in situ measurements under high pressure and low temperature. | [2][5] |
| Key Limitation | Quantification can be complex and may require calibration with other techniques like NMR.[4] Fluorescence from impurities can interfere with the signal. | [4] |
-
Sample Preparation:
-
Synthesize mixed gas hydrates in a high-pressure optical cell equipped with a sapphire window.[5]
-
Introduce deionized water into the cell.
-
Pressurize the cell with a known composition of methane and propane gas mixture.
-
Induce hydrate formation by lowering the temperature while maintaining a constant pressure.
-
-
Instrument Setup:
-
Use a confocal Raman spectrometer equipped with a long working distance objective.
-
Set the laser excitation wavelength (e.g., 532 nm).[5]
-
Calibrate the spectrometer using a standard reference material (e.g., silicon wafer).
-
-
Data Acquisition:
-
Focus the laser beam onto the hydrate crystals within the high-pressure cell.
-
Acquire Raman spectra over a spectral range that covers the characteristic peaks of all expected guest molecules and the O-H region of water (typically 1000-4000 cm⁻¹).[5]
-
Set an appropriate integration time and number of accumulations to achieve a good signal-to-noise ratio.[5]
-
-
Data Analysis:
-
Identify the characteristic Raman peaks for methane and propane in the hydrate phase.
-
To determine the relative cage occupancy of methane, deconvolve the overlapping C-H stretching bands corresponding to the large and small cages.
-
The ratio of the integrated peak areas for each component can be used to estimate the relative composition of the enclathrated gas. For more accurate quantification, calibration factors derived from standards or other techniques may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a powerful technique for the structural and compositional analysis of gas hydrates. 13C NMR is particularly useful as it can distinguish between guest molecules in different cage environments based on their chemical shifts.
| Parameter | Value | Reference |
| 13C Chemical Shifts for Propane in sII Hydrate | C1/C3: ~16.5 ppmC2: ~17.3 ppm | [6] |
| 13C Chemical Shifts for Methane in sII Hydrate | Large Cage (5¹²6⁴): ~-8.3 ppmSmall Cage (5¹²): ~-4.3 ppm | [6] |
| Accuracy | High for determining cage occupancy ratios. | [7] |
| Precision | Good, allows for quantitative determination of guest distribution. | [7] |
| Key Advantage | Provides detailed information on the local environment of guest molecules and allows for accurate quantification of cage occupancy.[7][8] | |
| Key Limitation | Requires specialized solid-state NMR equipment and longer acquisition times compared to other techniques.[8] |
-
Sample Preparation:
-
Synthesize the mixed gas hydrate from a mixture of 13C-labeled methane and propane for enhanced signal intensity.
-
Finely grind the hydrate sample at liquid nitrogen temperatures to ensure homogeneity.
-
Pack the powdered hydrate sample into a cryogenic NMR rotor, ensuring it is sealed to prevent dissociation.
-
-
Instrument Setup:
-
Use a solid-state NMR spectrometer equipped with a low-temperature probe.
-
Tune the probe to the 13C frequency.
-
Set the magic angle spinning (MAS) rate (e.g., 2-4 kHz) to average out chemical shift anisotropy and dipolar couplings.[8]
-
-
Data Acquisition:
-
Cool the sample to the desired temperature (e.g., -100 °C) to prevent hydrate dissociation.[7]
-
Acquire 13C NMR spectra using a single-pulse experiment or a cross-polarization (CP/MAS) sequence to enhance the signal from carbon atoms.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the resonance peaks corresponding to methane and propane in the different cages based on their known chemical shifts.
-
Integrate the areas of the NMR peaks to determine the relative amounts of each gas in the different cage types.
-
The cage occupancy can be calculated from the relative integrated intensities of the signals from the guest molecules in the large and small cages.
-
Gas Chromatography (GC)
Gas chromatography is a destructive but highly accurate method for determining the bulk composition of the gas released from a dissociated hydrate sample. It separates the gas components based on their interaction with a stationary phase in a column.
| Parameter | Value | Reference |
| Typical Detectors | Thermal Conductivity Detector (TCD) for permanent gases and hydrocarbons.Flame Ionization Detector (FID) for hydrocarbons. | [9] |
| Accuracy | High, with proper calibration. | [9] |
| Precision (RSD) | Typically <2% for major components. | |
| Detection Limit | ppm level for hydrocarbons with FID. | [10] |
| Key Advantage | High accuracy and precision for bulk gas composition. It is a well-established and widely available technique. | [9] |
| Key Limitation | Destructive method, as the hydrate must be dissociated. Provides bulk composition, not cage-specific information. | [11] |
-
Sample Preparation and Gas Collection:
-
Place a known mass of the hydrate sample in a sealed vessel.
-
Dissociate the hydrate by heating the vessel and/or reducing the pressure.
-
Collect the released gas in a gas-tight syringe or a sample loop.
-
-
Instrument Setup:
-
Use a gas chromatograph equipped with both a TCD and an FID.
-
Install a suitable column for separating light hydrocarbons (e.g., a PLOT Al₂O₃ column).
-
Set the oven temperature program. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) to elute all components.
-
Set the flow rates for the carrier gas (e.g., helium or hydrogen) and the detector gases (hydrogen and air for FID).
-
-
Data Acquisition:
-
Inject a known volume of the collected gas into the GC.
-
Record the chromatogram, which shows peaks corresponding to the different gas components as they elute from the column.
-
-
Data Analysis:
-
Identify the peaks based on their retention times by comparing them to the retention times of known standards.
-
Quantify the amount of each gas by integrating the area under each peak.
-
Use a calibration curve, generated by injecting known concentrations of standard gas mixtures, to convert the peak areas to mole fractions.
-
Powder X-ray Diffraction (PXRD)
PXRD is the primary technique for identifying the crystal structure of gas hydrates. By analyzing the diffraction pattern, it is possible to distinguish between structure I, structure II, and structure H. Furthermore, with Rietveld refinement, PXRD can be used for quantitative phase analysis to determine the relative amounts of different crystalline phases in a sample.
| Parameter | Value | Reference |
| Primary Application | Crystal structure identification (sI, sII, sH). | [12] |
| Quantitative Method | Rietveld refinement for quantitative phase analysis. | [13][14] |
| Accuracy | Good for phase identification. Accuracy of quantitative analysis depends on the quality of the data and the structural models. | [12] |
| Precision | Good for determining lattice parameters. | [12] |
| Key Advantage | Unambiguous determination of the hydrate crystal structure. | [12] |
| Key Limitation | Provides limited information on the gas composition directly, though lattice parameters can be indicative. Requires cryogenic sample handling. | [13] |
-
Sample Preparation:
-
Grind the hydrate sample to a fine powder at liquid nitrogen temperatures to ensure random crystal orientation.
-
Mount the powdered sample in a low-temperature sample holder.
-
-
Instrument Setup:
-
Use a powder X-ray diffractometer equipped with a cryogenic stage to maintain the sample at a temperature below its dissociation point.
-
Select an appropriate X-ray source (e.g., Cu Kα).
-
-
Data Acquisition:
-
Cool the sample to the desired measurement temperature (e.g., 100 K).
-
Collect the diffraction pattern over a range of 2θ angles (e.g., 10-80°).
-
-
Data Analysis:
-
Identify the crystal structure by comparing the positions of the diffraction peaks to standard diffraction patterns for sI, sII, and sH hydrates.
-
For quantitative phase analysis, perform a Rietveld refinement of the diffraction pattern. This involves fitting a calculated diffraction pattern, based on the crystal structures of the phases present, to the experimental data. The refinement yields the weight fraction of each crystalline phase in the sample.
-
Logical Relationships Between Methods
The four techniques described provide complementary information for a comprehensive characterization of mixed gas hydrates.
A typical characterization workflow might involve:
-
PXRD to first identify the crystal structure (e.g., sII).
-
Raman and/or NMR spectroscopy to determine the distribution of propane and methane within the large and small cages of the identified structure.
-
GC to obtain a highly accurate measurement of the overall bulk gas composition, which can be used to validate the results from the spectroscopic techniques.
By combining these methods, researchers can obtain a detailed and accurate understanding of the composition and structure of mixed gas hydrates containing propane.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cetjournal.it [cetjournal.it]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. Frontiers | Raman Spectroscopic Study on a CO2-CH4-N2 Mixed-Gas Hydrate System [frontiersin.org]
- 6. Phase behavior and 13C NMR spectroscopic analysis of the mixed methane + ethane + propane hydrates in mesoporous silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EXPERIMENTAL SOLID STATE NMR OF GAS HYDRATES: PROBLEMS AND SOLUTIONS - UBC Library Open Collections [open.library.ubc.ca]
- 8. Instrumental Methods for Cage Occupancy Estimation of Gas Hydrate [mdpi.com]
- 9. atslab.com [atslab.com]
- 10. researchgate.net [researchgate.net]
- 11. endressprocessautomation.com [endressprocessautomation.com]
- 12. researchgate.net [researchgate.net]
- 13. rruff.info [rruff.info]
- 14. researchgate.net [researchgate.net]
Application Note: Characterizing Propane Hydrate Cages with Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas hydrates, crystalline solids formed from water and gas molecules at high pressure and low temperature, are of significant interest in the energy sector for storage and transportation of gases like propane (B168953). Propane predominantly forms a structure II (sII) clathrate hydrate (B1144303), which consists of small (5¹²) and large (5¹²6⁴) water cages. The efficiency of propane storage in these hydrates is critically dependent on the occupancy of these cages. Raman spectroscopy is a powerful, non-destructive technique that provides detailed insights into the molecular vibrations of guest molecules within hydrate cages, enabling the characterization of hydrate structure and guest distribution. This application note provides a detailed protocol for utilizing Raman spectroscopy to characterize propane hydrate cages.
Principle
Raman spectroscopy measures the inelastic scattering of monochromatic light from a sample. The scattered light has a frequency shift that is specific to the vibrational modes of the molecules present. When a propane molecule is encapsulated within a hydrate cage, its vibrational modes (e.g., C-C and C-H stretching) are influenced by the host-guest interactions with the surrounding water molecules. This results in distinct Raman peaks for propane in the gas phase versus the hydrate phase, and even subtle shifts depending on the size of the cage it occupies. By analyzing the position and intensity of these Raman peaks, one can identify the hydrate structure and quantify the relative occupancy of the different cages. Propane, being too large to fit into the small 5¹² cages of sII hydrate, will exclusively occupy the large 5¹²6⁴ cages. In mixed gas hydrates, such as with methane (B114726), methane can occupy both the small and large cages, and Raman spectroscopy can be used to determine the distribution of both guest molecules.
Data Presentation
The following table summarizes the key Raman vibrational modes for propane and methane (a common co-guest) within sII hydrate cages. This data is essential for the identification and quantitative analysis of propane hydrates.
| Guest Molecule | Hydrate Structure | Cage Type | Vibrational Mode | Raman Shift (cm⁻¹) | Reference |
| Propane (C₃H₈) | sII | Large (5¹²6⁴) | C-C stretch | ~876 | [1][2] |
| Propane (C₃H₈) | sII | Large (5¹²6⁴) | C-H stretch | ~2870, ~2878 | [2][3] |
| Methane (CH₄) | sII | Small (5¹²) | C-H symmetric stretch | ~2912-2914 | [2] |
| Methane (CH₄) | sII | Large (5¹²6⁴) | C-H symmetric stretch | ~2902-2904 | [2][3] |
| Propane (C₃H₈) | Gas Phase | - | C-C stretch | ~869 | [2] |
| Methane (CH₄) | Gas Phase | - | C-H symmetric stretch | ~2917 | [2][3] |
Experimental Protocols
This section details the methodology for preparing and analyzing propane hydrates using Raman spectroscopy.
I. This compound Synthesis
-
Apparatus: A high-pressure cell equipped with a sapphire window is required. The cell must be capable of withstanding pressures and temperatures relevant to hydrate formation (e.g., up to 10 MPa and down to 274 K). The cell should be connected to a gas inlet for propane and a pressure transducer and thermocouple for monitoring conditions.
-
Sample Preparation:
-
Fill the high-pressure cell with a known volume of deionized water (typically to about 50-70% of the cell volume).
-
Purge the cell with low-pressure propane gas to remove any air.
-
Pressurize the cell with propane gas to the desired experimental pressure.
-
-
Hydrate Formation:
-
Cool the high-pressure cell to the desired temperature (e.g., 275.15 K) using a cooling bath or jacket.[4]
-
Maintain the pressure and temperature until hydrate formation is observed. This can be monitored visually through the sapphire window or by a drop in pressure as gas is consumed to form the hydrate. The formation process can take several hours to days.[4]
-
II. Raman Spectroscopy Analysis
-
Instrumentation: A confocal Raman spectrometer equipped with a long working distance objective is ideal for in-situ measurements through the sapphire window of the high-pressure cell. A common laser excitation wavelength is 532 nm.[4]
-
Data Acquisition:
-
Focus the laser through the sapphire window onto the formed hydrate crystals.
-
Acquire Raman spectra over a spectral range that covers the C-C and C-H stretching regions of propane (e.g., 800-1000 cm⁻¹ and 2800-3000 cm⁻¹).[1][2]
-
Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the Raman peaks corresponding to propane in the large cages of the sII hydrate using the reference data in the table above.
-
For quantitative analysis of cage occupancy in mixed gas hydrates, the integrated peak areas of the respective Raman bands are used. The relative cage occupancy can be calculated using the following relationship, considering the Raman scattering cross-sections of the guest molecules in the different cages. For a pure this compound, the analysis will confirm the presence of propane in the large cages. In a mixed methane-propane hydrate, the ratio of the integrated intensities of the methane peaks in the small and large cages can be used to determine the relative occupancy of these cages by methane.[5][6]
-
Visualizations
Caption: Experimental workflow for this compound characterization.
Caption: Correlation of Raman spectra to hydrate cage characteristics.
References
Application Notes and Protocols for Continuous Propane Hydrate Production in Fluidized Bed Reactors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the continuous production of propane (B168953) hydrate (B1144303) (PH) utilizing fluidized bed reactors. This technology offers a promising avenue for applications requiring efficient gas storage and transport, with potential relevance to the stabilization and delivery of gaseous therapeutic agents.
Introduction
Gas hydrates are crystalline solids formed by the inclusion of gas molecules within a lattice of water molecules. Propane hydrates, in particular, form at relatively moderate pressures and temperatures, making them attractive for various industrial applications. Continuous production processes are essential for large-scale implementation, and fluidized bed reactors offer significant advantages in this context. The high heat and mass transfer rates characteristic of fluidized beds facilitate efficient hydrate formation and removal of the exothermic heat of formation, leading to a stable and continuous production process.[1]
The methodology described herein is based on a multi-step process that involves the initial formation of a propane hydrate slurry, followed by dewatering and crushing, and culminating in the final conversion of residual water within a fluidized bed reactor.[1]
Experimental Protocols
Materials and Equipment
-
Gases: High-purity propane (99.5% or higher)
-
Water: Deionized or distilled water
-
Reactors:
-
Stirred tank reactor for initial slurry formation
-
Fluidized bed reactor (transparent section recommended for observation)[1]
-
-
Ancillary Equipment:
Protocol for Continuous this compound Production
-
Slurry Formation:
-
Continuously feed high-purity propane gas and deionized water into a stirred tank reactor.
-
Maintain the reactor at a temperature and pressure conducive to this compound formation (see Table 1 for typical conditions).
-
Agitate the mixture to promote gas-liquid contact and form a this compound slurry with a concentration of 15-20 wt%.[1]
-
-
Dewatering:
-
Transfer the this compound slurry from the first reactor to a dewatering column.
-
Allow for gravity-driven separation of free water from the hydrate particles.
-
The goal is to increase the solid content of the slurry, reducing the water content to 40-50 wt%.[1]
-
-
Crushing:
-
Feed the dewatered hydrate slurry into a crusher equipped with a screen.[1]
-
The crusher breaks down agglomerated hydrate particles to a uniform size suitable for fluidization.
-
-
Fluidized Bed Reaction:
-
Introduce the crushed this compound particles into the fluidized bed reactor.
-
The reactor should be pre-pressurized with propane gas and maintained at the desired operating temperature.
-
Introduce a continuous upward flow of propane gas through a distributor plate at the bottom of the reactor to fluidize the hydrate particles.[1] The superficial gas velocity must be sufficient to achieve fluidization without excessive entrainment.
-
The fluidized state ensures excellent gas-solid contact, promoting the conversion of any remaining free water into hydrate.
-
The efficient heat transfer in the fluidized bed helps to dissipate the heat of formation, maintaining a stable operating temperature.
-
-
Product Discharge and Collection:
Data Presentation
The following tables summarize key parameters and performance metrics for the continuous production of this compound in a fluidized bed reactor.
Table 1: Typical Operating Conditions
| Parameter | Value | Reference |
| Initial Slurry Formation | ||
| This compound Concentration | 15-20 wt% | [1] |
| Dewatering | ||
| Water Content after Dewatering | 40-50 wt% | [1] |
| Fluidized Bed Reactor | ||
| Inner Diameter | 53.5 mm | [1] |
| Operating Temperature | Near 274 K | [2] |
| Operating Pressure | 315 - 340 kPa | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the continuous this compound production process.
Logical Relationship in Fluidized Bed Reactor
This diagram illustrates the key relationships within the fluidized bed reactor that lead to efficient hydrate formation.
References
Application Notes and Protocols for Isochoric Pressure Search Method for Hydrate Phase Equilibria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas hydrates, crystalline solids formed from water and guest gas molecules at high pressures and low temperatures, are of significant interest in various fields, including flow assurance in the oil and gas industry, energy storage, and carbon capture. An accurate determination of the pressure-temperature (P-T) conditions at which hydrates form and dissociate—the hydrate (B1144303) phase equilibria—is crucial for these applications. The isochoric (constant volume) pressure search method is a widely used and reliable technique for obtaining high-quality hydrate phase equilibrium data.
This document provides a detailed application note and protocol for determining hydrate phase equilibria using the isochoric pressure search method. It is intended for researchers, scientists, and professionals in fields where understanding and controlling hydrate formation is critical. While the primary applications are in the energy and environmental sectors, the principles and methodologies described herein can be adapted for specialized research, including the study of gas hydrates for potential applications in gas storage for therapeutic use or other areas of pharmaceutical interest.
Principle of the Isochoric Pressure Search Method
The isochoric pressure search method relies on the principle that the formation and dissociation of gas hydrates in a closed, constant-volume system will result in measurable pressure changes at different temperatures. The experiment typically involves the following stages:
-
Cooling and Hydrate Formation: A mixture of water and the guest gas is cooled at a constant volume. As the temperature decreases, the pressure also decreases. At a certain point, hydrate nucleation and growth begin, leading to a more rapid pressure drop as gas molecules are incorporated into the solid hydrate structure.[1][2]
-
Heating and Hydrate Dissociation: The system is then heated slowly and in a stepwise manner.[3] As the temperature increases, the pressure also rises. When the hydrate dissociation temperature is reached, the trapped gas is released, causing a sharp increase in pressure.[1]
-
Equilibrium Point Determination: The hydrate-liquid-vapor equilibrium (HLVE) point is identified as the intersection of the cooling and heating curves on a pressure-temperature (P-T) plot.[4] This intersection represents the thermodynamic equilibrium condition for hydrate stability at that specific pressure and temperature.
Experimental Apparatus
A typical experimental setup for the isochoric pressure search method consists of the following components:
-
High-Pressure Equilibrium Cell: A stainless-steel or titanium autoclave with a known, constant internal volume, capable of withstanding high pressures and low temperatures.[4][5] The cell is often equipped with a sapphire window for visual observation.
-
Temperature Control System: A refrigerated/heating circulator bath with a suitable fluid (e.g., silicon oil) to precisely control the temperature of the equilibrium cell.[3]
-
Pressure and Temperature Sensors: High-accuracy pressure transducers and temperature probes (e.g., platinum resistance thermometers) to continuously monitor the conditions inside the cell.[3][5]
-
Agitation System: A magnetic stirrer or a rocking mechanism to ensure good mixing of the gas and liquid phases, promoting hydrate formation and reaching equilibrium faster.[5][6]
-
Data Acquisition System: A programmable logic controller (PLC) or a computer with appropriate software to log the pressure and temperature data at regular intervals.[5]
-
Gas and Liquid Injection System: A system for evacuating the cell and injecting precise amounts of the guest gas and deionized water.
Experimental Protocol
The following protocol outlines the steps for determining the hydrate phase equilibria of a guest gas using the isochoric pressure search method.
1. Preparation of the Equilibrium Cell:
1.1. Thoroughly clean the high-pressure cell with distilled water and then rinse with acetone (B3395972) to remove any contaminants.[1] 1.2. Dry the cell completely. 1.3. Evacuate the cell to remove any residual air.[1]
2. Loading of Water and Gas:
2.1. Inject a predetermined amount of deionized water into the cell. The volume of water should be sufficient to ensure the presence of a free water phase throughout the experiment. 2.2. Pressurize the cell with the guest gas to the desired initial pressure. 2.3. Allow the system to stabilize at the initial temperature and pressure, ensuring thermal equilibrium.
3. Hydrate Formation (Cooling Stage):
3.1. Start the agitation system to ensure proper mixing. 3.2. Begin cooling the cell at a controlled rate (e.g., 1-2 K/h).[1] 3.3. Continuously record the pressure and temperature inside the cell. 3.4. A sharp drop in pressure indicates the onset of hydrate formation.[7] 3.5. Continue cooling to a temperature well within the hydrate stability zone to ensure a sufficient amount of hydrate has formed.
4. Hydrate Dissociation (Heating Stage):
4.1. Begin heating the cell at a slow, controlled rate (e.g., 0.1-0.5 K/h). A slower heating rate allows the system to remain close to equilibrium.[3] 4.2. Continue to record the pressure and temperature data. 4.3. As the hydrates dissociate, a significant increase in pressure will be observed as the guest gas is released.[7] 4.4. Continue heating until all the hydrates have dissociated, indicated by a return to the initial gas-liquid P-T behavior.
5. Data Analysis:
5.1. Plot the recorded pressure versus temperature data for both the cooling and heating stages. 5.2. The point where the heating (dissociation) curve deviates from the cooling (formation) curve is identified as the hydrate-liquid-vapor equilibrium (HLVE) point.[4] 5.3. Repeat the experiment at different initial pressures to obtain a series of equilibrium points and construct the hydrate phase equilibrium curve.
Data Presentation
The following tables summarize typical hydrate-liquid-vapor equilibrium (HLVE) data for methane, carbon dioxide, and a natural gas blend obtained using the isochoric pressure search method.
Table 1: Methane Hydrate Phase Equilibria
| Temperature (K) | Pressure (MPa) |
| 273.17 | 2.63 |
| 278.15 | 4.46 |
| 283.15 | 7.60 |
| 288.15 | 12.5 |
| 290.79 | 16.0 |
Note: Data compiled from various sources for illustrative purposes.[7][8]
Table 2: Carbon Dioxide Hydrate Phase Equilibria
| Temperature (K) | Pressure (MPa) |
| 273.42 | 1.26 |
| 276.32 | 1.59 |
| 280.15 | 2.53 |
| 283.15 | 3.49 |
| 284.80 | 3.78 |
Note: Data compiled from various sources for illustrative purposes.[6][9]
Table 3: Natural Gas Blend Hydrate Phase Equilibria (Illustrative Composition)
| Temperature (K) | Pressure (MPa) |
| 278.45 | 7.59 |
| 283.15 | 9.80 |
| 288.55 | 7.77 |
| 293.25 | 8.21 |
Note: Data for a synthetic natural gas mixture, compiled for illustrative purposes.[3]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the isochoric pressure search method.
Caption: Experimental workflow for the isochoric pressure search method.
Caption: Conceptual P-T diagram from an isochoric experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Study on Hydrate Phase Equilibrium Diagram of Methane Containing System Based on Thermodynamic Model [frontiersin.org]
- 9. gasliquids.com [gasliquids.com]
Application Notes & Protocols: Preparation of Propane Hydrate Powder for Hydrogen Storage
Introduction
Clathrate hydrates are crystalline, ice-like solids where guest molecules are trapped within a framework of hydrogen-bonded water molecules.[1][2] This structure allows for the storage of significant amounts of gas; for instance, one cubic meter of gas hydrate (B1144303) can store approximately 164 cubic meters of gas at standard conditions.[2] While pure hydrogen hydrates can theoretically store up to 5.4 wt% hydrogen, their formation requires extreme conditions of high pressure (around 200 MPa) and low temperature (around 250 K), hindering practical application.[2][3][4]
To overcome this limitation, a "promoter" molecule can be used to form a stable hydrate structure at significantly milder conditions. Propane (B168953) is an effective promoter that forms a stable structure II (sII) clathrate hydrate.[3] In this binary hydrate system, the larger propane molecules occupy the large 5¹²6⁴ cages of the sII structure, leaving the smaller 5¹² cages vacant.[3] These empty small cages are then available to physically entrap hydrogen molecules, making propane hydrate a promising medium for solid-state hydrogen storage.[3][5] The theoretical maximum hydrogen storage capacity of a fully occupied this compound is approximately 1.13 wt%.[3]
These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale preparation of this compound powder and subsequent hydrogen loading for research and development purposes.
Data Presentation: Thermodynamic Conditions & Storage Capacity
The following tables summarize the key quantitative data for propane-hydrogen mixed hydrates, providing a basis for experimental design.
Table 1: Thermodynamic Conditions for Propane and Mixed H₂-Propane Hydrate Formation
| Hydrate System | Molar Ratio (H₂/C₃H₈) | Temperature (K) | Pressure (MPa) | Reference |
| Propane | N/A | 278.3 | 0.555 | [6] |
| H₂ + Propane | 0.905 / 0.095 | 274.2 - 278.2 | 1.53 - 3.5 | [7][8] |
| H₂ + Propane | 0.65 / 0.35 | 274.2 - 278.2 | 0.4 - 1.2 | [8] |
| H₂ + Propane | N/A | 259 | 2.4 | [9] |
| H₂ + Propane | Optimal Range | N/A | 0.8 - 1.8 | [10] |
Table 2: Hydrogen Storage Capacity in Propane Hydrates
| Parameter | Value | Conditions | Reference |
| Theoretical Max. Capacity (sII) | 1.13 wt% | Full occupancy of small cages | [3] |
| Experimental Capacity | 1.04 wt% | Fixed-bed reactor | [3][8] |
| Experimental Capacity | 0.37 wt% H₂ | 270 K, 12 MPa | [7] |
| Experimental Capacity | 0.17 wt% H₂ | 270 K, 12 MPa | [7] |
| Experimental Capacity | 0.032 wt% H₂ | With SDS promoter | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound Powder
This protocol details the formation of this compound powder from distilled water and propane gas in a stirred-tank reactor.
Materials:
-
Deionized/Distilled Water
-
High-purity Propane Gas (99.5% or higher)[11]
-
Optional: Kinetic Promoter, e.g., Sodium Dodecyl Sulfate (SDS)[7]
Equipment:
-
High-pressure stirred-tank reactor (typically 500 mL volume, rated for >10 MPa) equipped with temperature and pressure sensors.[12]
-
Gas booster pump for pressurization.
-
Cooling bath/circulator connected to the reactor jacket for temperature control.
-
Magnetic stirrer or mechanical agitator.[12]
-
Data acquisition system to log temperature and pressure.
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure reactor.
-
Loading: Load a specific volume of deionized water into the reactor (e.g., 150 mL for a 500 mL reactor). If using a kinetic promoter like SDS, it should be dissolved in the water at the desired concentration (e.g., 500 ppm) before loading.[4]
-
Sealing and Purging: Seal the reactor and purge it with low-pressure propane gas 2-3 times to remove air.
-
Cooling: Cool the reactor to the target formation temperature (e.g., 274.2 K) using the circulating bath.[7]
-
Pressurization (Propane Loading): Once the temperature is stable, pressurize the reactor with propane gas to the desired formation pressure (e.g., 0.6 MPa). The pressure will drop as the gas is consumed during hydrate formation.
-
Hydrate Formation:
-
Begin vigorous stirring (e.g., 600 rpm) to maximize the gas-water interface.
-
Maintain a constant temperature throughout the experiment.
-
Monitor the pressure inside the reactor. A continuous drop in pressure indicates gas uptake and hydrate formation. The process is typically considered complete when the pressure stabilizes for several hours.[13]
-
The formation process can take several hours to days depending on the conditions and the presence of promoters.[7]
-
-
Depressurization and Collection:
-
Once formation is complete, slowly vent the unreacted propane gas.
-
Carefully open the reactor and collect the resulting this compound powder. The product will be a white, snow-like solid.
-
Store the collected hydrate powder at temperatures below its dissociation point (e.g., in a freezer at ~253 K) to prevent decomposition.
-
Protocol 2: Hydrogen Loading into this compound
This protocol describes the process of charging the pre-synthesized this compound with hydrogen.
Materials:
-
Pre-synthesized this compound Powder
-
High-purity Hydrogen Gas
Equipment:
-
Same high-pressure reactor as in Protocol 1.
-
Gas booster pump for hydrogen pressurization.
Procedure:
-
Loading Hydrate: Quickly transfer the prepared this compound powder into the pre-chilled high-pressure reactor to minimize decomposition.
-
Sealing and Purging: Seal the reactor and purge with low-pressure hydrogen gas to remove any remaining air.
-
Cooling: Maintain the reactor at a low temperature, typically below the this compound dissociation temperature but high enough to allow for hydrogen diffusion (e.g., 263-273 K).[3]
-
Hydrogen Pressurization: Pressurize the reactor with hydrogen gas to the desired storage pressure (e.g., 3-12 MPa).[7]
-
Hydrogen Uptake (Loading):
-
Allow the system to stabilize under pressure. Hydrogen molecules will diffuse into the hydrate lattice and occupy the vacant small 5¹² cages.
-
The uptake process can be monitored by observing the pressure drop in the reactor. The system is considered to be at equilibrium when the pressure remains constant. This may take several hours.[3]
-
-
Finalizing and Storage:
-
After the loading process is complete, slowly vent the excess hydrogen gas.
-
The hydrogen-loaded this compound powder is now ready for characterization or storage. Store at cryogenic temperatures (e.g., liquid nitrogen) to ensure long-term stability and prevent gas release.
-
Visualizations
Caption: Experimental workflow for preparing and loading hydrogen into this compound powder.
Caption: Storage mechanism of H₂ in sII this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Review of Reactor Designs for Hydrogen Storage in Clathrate Hydrates [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchportal.vub.be [researchportal.vub.be]
- 5. The potential of hydrogen hydrate as a future hydrogen storage medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. psecommunity.org [psecommunity.org]
- 10. researchgate.net [researchgate.net]
- 11. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 13. researchgate.net [researchgate.net]
Application Note: Enhancing Propane Hydrate Formation Kinetics with Surfactants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas hydrates are crystalline, ice-like solids where gas molecules are trapped within a lattice of hydrogen-bonded water molecules. Their potential applications are vast, including natural gas storage and transportation, carbon dioxide sequestration, and gas separation technologies.[1] Propane (B168953) hydrate (B1144303), which forms a Structure II (sII) hydrate, is of particular interest due to its favorable formation conditions (lower pressure and higher temperature compared to methane). However, a significant barrier to the widespread industrial application of hydrate technology is the slow formation kinetics, characterized by long and unpredictable induction times and low conversion rates.[2]
Kinetic promoters are chemical additives used to accelerate hydrate formation. Among these, surfactants have proven to be highly effective.[1] This application note provides a detailed overview of the role of surfactants in enhancing the kinetics of propane hydrate formation, summarizes key quantitative data, and presents a generalized experimental protocol for studying these effects in a laboratory setting.
Mechanism of Action: How Surfactants Enhance Hydrate Formation
Initially, it was hypothesized that surfactants promote hydrate formation by forming micelles that act as nucleation sites. However, extensive research suggests the primary mechanisms are related to interfacial phenomena.[1][3]
-
Reduction of Interfacial Tension : Surfactants lower the surface tension at the gas-water interface. This reduces the energy barrier for gas to dissolve into the aqueous phase, a critical step for nucleation and growth.[4]
-
Prevention of Dense Hydrate Film : In the absence of surfactants, a dense, impermeable hydrate film quickly forms at the gas-water interface. This film acts as a mass transfer barrier, preventing further contact between the gas and water, thereby stifling hydrate growth.[5]
-
Creation of a Porous Hydrate Layer : Surfactants adsorb onto hydrate crystals, preventing them from agglomerating into a solid film.[3] This results in the formation of a loose, porous hydrate structure. This porous layer allows continuous access of gas to the unreacted water through capillary action, dramatically increasing the reaction surface area and sustaining a high rate of formation.[5][6]
The overall effect is a significant reduction in the induction (nucleation) time and a substantial increase in the rate and volume of hydrate growth.[1]
References
Troubleshooting & Optimization
Technical Support Center: Propane Hydrate Formation Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propane (B168953) hydrate (B1144303) formation.
Troubleshooting Guides
Issue 1: Inconsistent or Prolonged Induction Times
Question: My experiments show highly variable induction times for propane hydrate formation, and sometimes nucleation doesn't occur at all. What are the potential causes and how can I troubleshoot this?
Answer:
Inconsistent induction times are a common challenge in this compound kinetics. The stochastic nature of nucleation is a primary factor, but several experimental parameters can be optimized for better control.
Potential Causes & Troubleshooting Steps:
-
Insufficient Driving Force: The degree of subcooling (the difference between the experimental temperature and the hydrate equilibrium temperature at a given pressure) is a critical factor.[1][2] A small driving force can lead to very long or unpredictable induction times.
-
Poor Gas-Water Interfacial Area: Inefficient mixing limits the contact between propane gas and water, hindering nucleation.
-
Troubleshooting:
-
Increase the stirring rate. Studies have shown that induction time is strongly dependent on the stirring rate.[1]
-
Optimize the impeller type and reactor geometry. For instance, Rushton turbines have been shown to provide better gas-liquid contact compared to pitched blade turbines in some setups.[2][4]
-
-
-
Contaminants in the System: Impurities in the water or gas phase can inhibit nucleation.
-
"Memory Effect" Not Utilized: If the water was previously used for hydrate formation and dissociation, it may retain some residual structure, which can shorten the induction time. Conversely, fresh water may have longer induction times.
-
Troubleshooting:
-
For faster nucleation, consider using water from a previous, dissociated hydrate experiment.
-
For consistency with fresh water, ensure a standardized water treatment and handling protocol.
-
-
Issue 2: Slow or Incomplete Hydrate Growth After Nucleation
Question: After initial hydrate crystals form, the growth rate is very slow, and I'm not achieving the expected conversion of water to hydrate. What could be the problem?
Answer:
Slow hydrate growth is often linked to mass and heat transfer limitations that develop as the reaction progresses.
Potential Causes & Troubleshooting Steps:
-
Mass Transfer Limitations: A film of hydrate can form at the gas-water interface, creating a barrier that prevents propane from reaching the unreacted water.
-
Troubleshooting:
-
Vigorous stirring can help to break up this hydrate film and renew the interfacial area.
-
The use of kinetic promoters, such as certain surfactants (e.g., sodium dodecyl sulfate (B86663) - SDS), can enhance the growth rate by affecting the crystal surface.[6]
-
-
-
Heat Transfer Limitations: this compound formation is an exothermic process.[1] If the heat of formation is not effectively removed, the local temperature at the growth interface will increase, reducing the driving force and slowing down the reaction.
-
Troubleshooting:
-
Ensure your reactor has an efficient cooling system (e.g., a cooling jacket with a circulating fluid).[5]
-
Monitor the bulk fluid temperature closely. A significant temperature increase after nucleation indicates a heat transfer problem.
-
-
-
Changes in Gas Composition: In mixed gas systems (e.g., methane-propane), propane is preferentially consumed into the hydrate phase. This alters the composition of the remaining gas, shifting the hydrate equilibrium conditions and reducing the driving force over time.[2][4]
-
Troubleshooting:
-
For kinetic studies of pure this compound, ensure you are using a pure propane feed.
-
In mixed-gas experiments, account for the changing gas composition in your kinetic models.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical pressure and temperature conditions for this compound formation?
A1: Propane forms structure II (sII) hydrates at relatively mild conditions compared to methane (B114726).[3][4] For instance, at 2°C, this compound can form at pressures between 3.6 and 4.8 bar.[3] The equilibrium conditions are well-defined, and phase diagrams are available in the literature.[1]
Q2: How can I promote the rate of this compound formation for applications like gas storage?
A2: Several strategies can be employed to accelerate this compound formation:
-
Chemical Promoters: Low concentrations of surfactants like SDS have been shown to significantly increase the growth rate.[6]
-
Porous Media: Using porous materials like silica (B1680970) sand or activated carbon can enhance formation kinetics by providing a large surface area for nucleation and growth.[7]
-
Mechanical Methods: Vigorous mixing and the use of different impeller types can improve mass transfer and accelerate the process.[2][4]
-
Nanoparticles: Some studies have explored the use of nanoparticles (e.g., graphite (B72142) nanoparticles) to promote hydrate formation by providing nucleation sites and improving heat transfer.[7]
Q3: What are common methods to inhibit this compound formation, for example, in pipelines?
A3: Hydrate inhibition is crucial for flow assurance in the oil and gas industry. Common methods include:
-
Thermodynamic Hydrate Inhibitors (THIs): Chemicals like methanol (B129727) and glycols are injected to shift the hydrate equilibrium curve to lower temperatures and higher pressures, moving the operating conditions out of the hydrate stability zone.[8][9]
-
Low Dosage Hydrate Inhibitors (LDHIs): These are polymers that don't shift the equilibrium conditions but work in one of two ways:
-
Kinetic Inhibitors (KIs): They delay the nucleation and/or growth of hydrate crystals for a finite period.[10][11]
-
Anti-Agglomerants (AAs): They allow small hydrate crystals to form but prevent them from sticking together and forming a plug, instead keeping them dispersed in the liquid hydrocarbon phase.[10][11]
-
Q4: Can I use visual observation to confirm hydrate formation?
A4: Yes, propane hydrates are white, ice-like solid crystals.[12] In transparent reactor cells, their formation can be visually observed at the gas-water interface or dispersed in the bulk liquid with sufficient agitation.
Data Presentation
Table 1: Effect of Impeller Type and Baffles on Methane-Propane Hydrate Formation Rate
| Impeller Type | Baffle Configuration | Initial Hydrate Formation Rate (mol/min) |
| Rushton Turbine (RT) | No Baffle | ~0.018 |
| Pitched Blade Turbine (PBTU) | No Baffle | ~0.012 |
| Rushton Turbine (RT) | Full Baffle | ~0.010 |
| Pitched Blade Turbine (PBTU) | Full Baffle | ~0.008 |
Data synthesized from graphical representations in[2][4]. Rates are approximate initial values under high driving force conditions.
Table 2: Influence of Thermodynamic Inhibitors on Methane Hydrate Formation
| Inhibitor | Concentration (wt%) | Water Conversion Rate (%) | Methane Conversion Rate (%) |
| None (Pure Water) | 0 | 83.19 | 55.46 |
| NaCl | 1.5 | 71.65 | 47.72 |
| Ethylene Glycol (EG) | 10 | 68.61 | 38.39 |
Data from a study on methane hydrate, illustrating the inhibitory effect of common thermodynamic inhibitors which would have a similar qualitative effect on this compound formation.[8]
Experimental Protocols
Protocol 1: Studying this compound Formation Kinetics in a Stirred Tank Reactor
This protocol describes a general method for investigating the kinetics of this compound formation.
1. Materials and Apparatus:
-
High-pressure stirred tank reactor equipped with a cooling jacket, temperature and pressure sensors, and a gas injection system.[4][5]
-
Impeller (e.g., Rushton turbine or pitched blade turbine).[4]
-
High-purity propane gas (≥99.95%).[5]
-
Deionized or distilled water.[5]
-
Data acquisition system to log temperature and pressure.[5]
2. Experimental Procedure:
-
Preparation: Clean the reactor thoroughly. Charge the reactor with a known volume of distilled water (e.g., 40 cc).[5]
-
Evacuation: Evacuate the reactor to remove any residual air.[13]
-
Pressurization & Cooling: Pressurize the reactor with propane gas to a pressure slightly below the expected equilibrium pressure for the target experimental temperature. Allow the system to reach thermal equilibrium at the desired temperature using the cooling jacket.[5]
-
Initiation: Once the system is at thermal equilibrium, rapidly increase the pressure to the desired experimental pressure to create the driving force for hydrate formation. Simultaneously, start the stirrer at a set speed.[2][5]
-
Data Logging: Continuously record the temperature and pressure inside the reactor. Hydrate formation is indicated by a drop in pressure as gas is consumed and a potential rise in temperature due to the exothermic reaction.[2]
-
Calculation of Gas Consumption: The number of moles of propane consumed to form hydrate over time can be calculated from the pressure drop using the real gas law, accounting for the compressibility factor (Z).[2]
-
Termination: The experiment is typically run until the pressure stabilizes, indicating that the hydrate formation has ceased or reached a very slow rate.
Visualizations
Caption: Workflow for a typical this compound kinetics experiment.
Caption: Decision tree for troubleshooting common kinetic issues.
References
- 1. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Analysis of Methane–this compound Formation by the Use of Different Impellers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Study on the Effect of Mixed Thermodynamic Inhibitors with Different Concentrations on Natural Gas Hydrate Synthesis [mdpi.com]
- 9. bre.com [bre.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Hydrogen Storage in Propane-Hydrate: Theoretical and Experimental Study [mdpi.com]
optimizing stirring rates for propane hydrate synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing stirring rates during propane (B168953) hydrate (B1144303) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of stirring in propane hydrate synthesis?
A1: Stirring plays a crucial role in accelerating the formation of propane hydrates by enhancing the mass transfer between the gas and liquid phases.[1][2][3] Proper agitation helps to break up the hydrate film that can form at the gas-water interface, continuously renewing the surface area for reaction and ensuring a more uniform mixture.[2][4]
Q2: How does the stirring rate generally affect the kinetics of this compound formation?
A2: Generally, increasing the stirring rate enhances the kinetics of hydrate formation. Higher stirring speeds can lead to a significant increase in the intensity of mass exchange, which can be 7 to 8 times higher compared to static conditions.[5] This is because increased shear rates boost the growth rate of hydrate crystals.[6] However, there is an optimal range, as excessively high rates can introduce negative effects.[4]
Q3: What is the typical range for optimal stirring rates in this compound synthesis?
A3: The optimal stirring rate is highly dependent on the specific reactor geometry, impeller type, and experimental conditions. However, studies have shown a range of effective stirring rates. Rates below 250 rpm may be insufficient, leading to the formation of a hydrate layer at the gas-liquid interface.[4] A range between 300 rpm and 400 rpm has been found to be effective in some setups, while rates above 400 rpm can cause a rippled surface and bubble formation.[4] Other experiments have successfully used rates as high as 600 rpm, 750 rpm, and even 1500 rpm to maximize mass exchange.[5][7]
Q4: Can stirring eliminate the need for chemical promoters like THF or surfactants like SDS?
A4: While vigorous stirring significantly enhances hydrate formation rates, it may not completely eliminate the benefits of chemical promoters. Thermodynamic promoters like tetrahydrofuran (B95107) (THF) can reduce the pressure and temperature requirements for hydrate formation.[8] Surfactants like sodium dodecyl sulfate (B86663) (SDS) can prevent the formation of a dense hydrate film at the interface, further intensifying the process.[2][5] The combination of stirring and chemical additives often yields the best results.[8]
Q5: How does the choice of impeller and the presence of baffles affect the process?
A5: The type of impeller and the use of baffles have a significant impact on the flow conditions and, consequently, on hydrate formation. For instance, Rushton turbines (radial flow) have been shown to yield higher initial hydrate formation rates compared to pitched blade turbines (mixed flow) due to better gas-liquid interaction.[1] Baffles are used to create axial flow and prevent a central vortex, which can improve mixing efficiency.[9] However, in some cases, a controlled vortex without baffles can aid in incorporating gas into the liquid.[1][9]
Troubleshooting Guide
Problem: Hydrate formation is extremely slow or does not initiate (long induction time).
| Possible Cause | Troubleshooting Step |
| Insufficient Mixing | The stirring rate may be too low to create adequate turbulence and interfacial area. Slowly increase the stirring rate. For example, if you are at 100 rpm, try increasing to 300-400 rpm.[4] Low-speed stirring (e.g., up to 100 rpm) might only be sufficient for moving already formed hydrate within the reactor.[5] |
| Hydrate Film Formation | A solid hydrate layer may have formed at the gas-liquid interface, acting as a mass transfer barrier.[2][4] This is common at stirring rates below 250 rpm.[4] Increase the stirring speed to break this film. |
| Suboptimal Thermodynamics | Ensure that the system's pressure and temperature are well within the hydrate stability zone for propane. A low driving force (conditions close to equilibrium) will result in slower formation.[1] |
Problem: A solid layer of hydrate forms on the gas-liquid interface.
| Possible Cause | Troubleshooting Step |
| Low Stirring Speed | This is a classic sign of inadequate agitation. The magnetic bar or impeller is unable to provide a uniform mixture at low speeds.[4] |
| Inefficient Impeller | The impeller design may not be effectively disrupting the surface. Consider using an impeller that provides better surface turbulence, such as a Rushton turbine.[1] |
| Absence of Surfactants | Without surfactants, a dense hydrate film can readily form. The addition of a small amount of a surfactant like SDS can help create a looser hydrate slurry.[2] |
Problem: The liquid surface is heavily rippled, and excessive gas bubbles are observed.
| Possible Cause | Troubleshooting Step |
| Excessive Stirring Rate | Very high agitation speeds (e.g., over 400 rpm in some systems) can lead to a chaotic and unstable gas-liquid interface.[4] |
| Vortex Formation | In unbaffled reactors, high stirring rates can create a deep vortex, pulling large amounts of gas into the liquid phase in an uncontrolled manner.[1][9] If this is detrimental to your experiment, reduce the stirring speed or introduce baffles to the reactor. |
Quantitative Data on Stirring Rates
The following table summarizes the effect of different stirring rates on this compound synthesis as reported in various studies.
| Stirring Rate (rpm) | System/Conditions | Observed Effect | Reference |
| < 100 | Propane-water | Recommended only for moving formed hydrate, not for intensifying mass transfer initially. | [5] |
| < 250 | Propane-water | A hydrate layer forms on the gas-liquid interface; the magnetic bar is unable to create a uniform mixture. | [4] |
| 300 | Propane-water | Effective stirring rate used in kinetic studies. | [4] |
| > 400 | Propane-water | The surface gets rippled, and considerable bubbles are observed. | [4] |
| 650 | Propane-water with 2 vol % THF | Mean hydrate particle diameter of 800 nm. | [6] |
| 750 | Propane-water with 2 vol % THF | Increased mean hydrate particle diameter to 1000 nm; collision efficiency increased. | [6] |
| 900 | Methane/Ethane/Propane mixtures with THF | Used in a stirred tank with a 6-paddle blade to ensure high turbulence and break up gas bubbles. | [10] |
| 1500 | Propane-water | Resulted in a 7-8 times increase in the intensity of mass exchange compared to static conditions. | [5] |
Experimental Protocols
Protocol: Optimizing Stirring Rate for this compound Synthesis in a Stirred-Tank Reactor
This protocol provides a general methodology for determining the optimal stirring rate for this compound synthesis.
1. Materials and Equipment:
-
High-pressure stirred-tank reactor equipped with temperature and pressure sensors.
-
Variable-speed magnetic stirrer or overhead mechanical stirrer with a suitable impeller (e.g., Rushton turbine).
-
Propane gas source (high purity).
-
Distilled or deionized water.
-
Data acquisition system to log temperature, pressure, and stirring rate.
2. Experimental Procedure:
-
Preparation:
-
Clean the reactor thoroughly and load it with a specific volume of distilled water.
-
Seal the reactor and perform a leak test by pressurizing it with an inert gas (e.g., nitrogen) and monitoring the pressure for any drops.
-
Evacuate the reactor to remove the inert gas and any air.
-
-
Synthesis:
-
Cool the reactor to the desired experimental temperature (e.g., 274 K) using a cooling bath.[4]
-
Pressurize the reactor with propane gas to the target pressure (e.g., 500 kPa).[6]
-
Once the temperature and pressure have stabilized, begin stirring at the desired initial rate (e.g., 300 rpm).[4]
-
The onset of hydrate formation (induction time) is typically marked by a sudden drop in pressure and a corresponding small spike in temperature due to the exothermic nature of the reaction.
-
Maintain a constant pressure by injecting more propane gas as it is consumed during hydrate formation.[4]
-
Record the volume of gas consumed over time to determine the rate of hydrate formation.
-
-
Optimization:
-
Repeat the experiment using different stirring rates (e.g., 100, 250, 400, 600, 800 rpm) while keeping all other parameters (temperature, initial pressure, water volume) constant.
-
For each stirring rate, measure and compare key performance indicators:
-
Induction time: The time elapsed before the rapid formation of hydrates begins.
-
Gas uptake: The total amount of propane consumed.
-
Formation rate: The rate of gas consumption during the growth phase.
-
-
-
Analysis:
-
Plot the induction time, total gas uptake, and formation rate as a function of the stirring rate to identify the optimal range that maximizes formation kinetics without causing undesirable effects like surface rippling.
-
Visualizations
Caption: Workflow for optimizing stirring rate in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijche.com [ijche.com]
- 5. Results of experimental studies into the dynamics of mass-exchange processes during synthesis of this compound | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijera.com [ijera.com]
- 8. Rapid Gas Hydrate Formation—Evaluation of Three Reactor Concepts and Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Analysis of Methane–this compound Formation by the Use of Different Impellers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Gas Hydrate Formation—Evaluation of Three Reactor Concepts and Feasibility Study [mdpi.com]
Technical Support Center: Prevention of Propane Hydrate Plugs in Pipelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the prevention of propane (B168953) hydrate (B1144303) plugs in pipelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary conditions that lead to the formation of propane hydrate plugs in experimental pipelines?
A1: Propane hydrates, ice-like crystalline structures, form when water molecules encapsulate propane molecules under specific thermodynamic conditions. The fundamental requirements for formation are the presence of water and propane at low temperatures and high pressures.[1][2][3] In a laboratory setting, this can be triggered by:
-
Temperature Drops: Cooling the pipeline below the hydrate formation temperature for a given pressure.
-
Pressure Increases: Increasing the system pressure above the hydrate equilibrium pressure for a given temperature.
-
Inadequate Mixing: Poor mixing of inhibitors can lead to localized areas where conditions are favorable for hydrate formation.
-
Presence of Nucleation Sites: Imperfections in the pipeline wall, impurities, or even previously formed hydrate crystals can act as nucleation points, accelerating formation.[1]
Q2: What are the main categories of chemical inhibitors used to prevent this compound formation?
A2: Chemical inhibitors are broadly classified into three main types:
-
Thermodynamic Hydrate Inhibitors (THIs): These are the most traditional type of inhibitors. They work by shifting the hydrate equilibrium curve to lower temperatures and higher pressures, effectively expanding the hydrate-free operational window.[4][5] Common examples include methanol (B129727) and glycols (e.g., Monoethylene Glycol - MEG).[1][6]
-
Kinetic Hydrate Inhibitors (KHIs): These inhibitors do not prevent hydrate formation from a thermodynamic standpoint but rather delay the nucleation and/or growth of hydrate crystals for a finite period.[7][8] They are typically polymeric compounds used at much lower concentrations than THIs.
-
Anti-Agglomerants (AAs): AAs allow small hydrate crystals to form but prevent them from agglomerating into a larger plug.[9][10][11] They work by creating a dispersion of fine hydrate particles in the hydrocarbon phase, allowing them to be transported through the pipeline.
Q3: How can I determine the appropriate concentration of a thermodynamic inhibitor for my experiment?
A3: The required concentration of a thermodynamic inhibitor like methanol or MEG depends on the operating temperature and pressure of your system. The goal is to lower the hydrate formation temperature to below the lowest anticipated operating temperature. You can often find phase equilibrium data in the literature or use thermodynamic modeling software to predict the required concentration. As a general principle, a higher concentration of the inhibitor will result in a greater depression of the hydrate formation temperature.[12]
Q4: Are there any safety concerns I should be aware of when working with propane hydrates and their inhibitors?
A4: Yes, several safety precautions are crucial:
-
High-Pressure Systems: Experiments are often conducted at high pressures, which poses a significant hazard. Ensure all equipment is rated for the experimental pressures and that appropriate safety protocols for high-pressure systems are in place.
-
Flammability: Propane is a highly flammable gas. All experiments should be conducted in a well-ventilated area, and sources of ignition must be eliminated.
-
Chemical Handling: Inhibitors like methanol are toxic and flammable. Always consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal procedures.
-
Plug Dissociation: When a hydrate plug is remediated, it can release a significant amount of gas, leading to a rapid pressure increase. Depressurization should be conducted slowly and in a controlled manner.[13]
Troubleshooting Guides
Guide 1: Unexpected Hydrate Formation Despite Inhibitor Injection
Issue: You are observing a pressure drop in your system, indicating hydrate formation, even though you have injected a chemical inhibitor.
Possible Causes and Troubleshooting Steps:
-
Inadequate Inhibitor Concentration:
-
Verification: Double-check your calculations for the required inhibitor concentration based on your operating pressure and temperature.
-
Solution: Increase the inhibitor concentration. Refer to the quantitative data tables below for guidance on the effect of concentration on hydrate formation conditions.
-
-
Poor Mixing and Dispersion:
-
Verification: Ensure your experimental setup provides adequate mixing of the inhibitor with the water phase. In static or low-flow conditions, the inhibitor may not be effectively distributed.
-
Solution: Increase the flow rate or agitation in your system to improve mixing. Consider using a different injection point or a static mixer.
-
-
Inhibitor Loss:
-
Verification: The inhibitor might be partitioning into the hydrocarbon phase or adsorbing onto the pipe wall, reducing its effective concentration in the aqueous phase.
-
Solution: Account for potential inhibitor losses in your calculations. Some experimental protocols involve pre-saturating the system with the inhibitor to minimize losses to the apparatus surfaces.
-
-
Subcooling Temperature Exceeded (for KHIs):
-
Verification: Kinetic hydrate inhibitors are effective only within a certain subcooling temperature range (the difference between the hydrate equilibrium temperature and the operating temperature). If the subcooling is too high, the KHI will be overwhelmed.
-
Solution: Reduce the subcooling by either increasing the operating temperature or decreasing the pressure. Alternatively, a higher concentration of the KHI or a switch to a thermodynamic inhibitor may be necessary.
-
Guide 2: Difficulty in Remediating a Formed Hydrate Plug
Issue: A this compound plug has formed in your experimental pipeline, and you are having trouble removing it.
Troubleshooting Steps:
-
Depressurization (One-Sided):
-
Procedure: Slowly and carefully reduce the pressure on one side of the plug. This will shift the hydrate equilibrium and cause the plug to start dissociating from the low-pressure side.[14]
-
Caution: Rapid depressurization can cause the plug to dislodge and travel at high velocity, potentially damaging equipment.[13] Always depressurize in a controlled manner.
-
-
Thermal Remediation:
-
Procedure: Apply heat to the exterior of the pipeline at the location of the plug. This will raise the temperature above the hydrate formation temperature, causing it to melt.[14]
-
Caution: Heating a fully blocked pipeline can lead to a dangerous pressure buildup between two plugs or between a plug and a closed valve. Ensure there is a path for the released gas to vent.
-
-
Chemical Injection:
-
Procedure: If possible, inject a high concentration of a thermodynamic inhibitor (like methanol) directly onto the plug. The inhibitor will melt the hydrate upon contact.[15]
-
Challenge: This method can be difficult in a laboratory setting without appropriate injection points.
-
Data Presentation
Table 1: Effect of Thermodynamic Inhibitor (Methanol) Concentration on this compound Equilibrium Temperature
| Methanol Concentration (wt%) | Pressure (MPa) | Hydrate Equilibrium Temperature (°C) | Temperature Depression (°C) |
| 0 (Pure Water) | 0.5 | 5.5 | 0.0 |
| 10 | 0.5 | 1.0 | 4.5 |
| 20 | 0.5 | -4.0 | 9.5 |
| 30 | 0.5 | -10.5 | 16.0 |
Note: This table presents illustrative data synthesized from general knowledge in the literature. Actual experimental values may vary based on specific conditions.
Table 2: Performance of a Kinetic Hydrate Inhibitor (PVCap) on Methane-Propane Hydrate Formation
| Inhibitor System | Induction Time (min) | Durable Subcooling (°C) |
| Pure Water | 80 | - |
| 0.5 wt% PVCap | 140 | 4.82 |
| 0.8 wt% PVCap | 130 | 3.82 |
Data adapted from a study on a methane-dominant system, but illustrates the principle of KHI performance.[5]
Experimental Protocols
Protocol 1: Evaluating the Effectiveness of a Thermodynamic Hydrate Inhibitor
Objective: To determine the shift in the this compound phase equilibrium curve in the presence of a thermodynamic inhibitor.
Methodology:
-
Apparatus: A high-pressure view cell or rocking cell equipped with pressure and temperature sensors and a cooling/heating system.
-
Preparation: a. Clean and dry the cell thoroughly. b. Prepare an aqueous solution of the inhibitor at the desired concentration (e.g., 10 wt% methanol in deionized water). c. Add a known volume of the inhibitor solution to the cell.
-
Procedure: a. Seal the cell and evacuate it to remove any air. b. Pressurize the cell with propane gas to the desired initial pressure. c. Start the cooling system and slowly decrease the temperature at a constant rate (e.g., 1°C/hour). d. Continuously monitor the pressure and temperature. The formation of hydrates will be indicated by a sudden drop in pressure as gas is consumed to form the solid hydrate. e. Record the temperature and pressure at which hydrate formation is first observed. This is a point on the inhibited hydrate equilibrium curve. f. To confirm the dissociation point, slowly heat the system while monitoring pressure and temperature. The point at which the pressure-temperature curve deviates from the hydrate dissociation curve indicates the final melting of the hydrates. g. Repeat steps 3c-3f for different initial pressures to map out the inhibited hydrate equilibrium curve.
Protocol 2: Assessing the Performance of a Kinetic Hydrate Inhibitor
Objective: To measure the induction time and subcooling temperature for this compound formation in the presence of a KHI.
Methodology:
-
Apparatus: A high-pressure rocking cell or stirred autoclave with precise temperature and pressure control.
-
Preparation: a. Prepare an aqueous solution of the KHI at the desired concentration (e.g., 0.5 wt% in deionized water). b. Load the KHI solution into the cell.
-
Procedure: a. Seal and evacuate the cell. b. Pressurize with propane gas to the target pressure. c. Rapidly cool the cell to the desired experimental temperature, which should be below the hydrate equilibrium temperature for the given pressure (i.e., a specific subcooling). d. Maintain the system at this constant temperature and pressure. e. Monitor the pressure for a drop, which signifies the onset of hydrate formation. f. The time elapsed from reaching the experimental temperature to the first detectable pressure drop is the induction time . g. The difference between the hydrate equilibrium temperature and the experimental temperature is the subcooling temperature .
Mandatory Visualization
Caption: Workflow for selecting a this compound prevention strategy.
Caption: Troubleshooting decision tree for a suspected this compound plug.
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. Chemical Inhibitors in Gas Hydrate Formation: A Review of Modelling Approaches [mdpi.com]
- 3. melp.nl [melp.nl]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. Frontiers | Experimental Study on the Effect of Combination of Thermodynamic Inhibitors’ and Kinetic Inhibitors’ Hydrate Inhibition [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Gas Hydrate Formation—Evaluation of Three Reactor Concepts and Feasibility Study [mdpi.com]
- 15. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Technical Support Center: Propane Hydrate Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of impurities on propane (B168953) hydrate (B1144303) formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities that affect propane hydrate formation?
A1: Common impurities include other gases (e.g., methane (B114726), ethane (B1197151), carbon dioxide, hydrogen sulfide (B99878), nitrogen), thermodynamic inhibitors (e.g., methanol (B129727), ethanol, glycols), and salts dissolved in the aqueous phase.[1][2][3] These impurities can either promote or inhibit hydrate formation by altering the thermodynamic stability conditions.
Q2: How does the presence of other hydrocarbon gases affect this compound formation?
A2: Lighter hydrocarbons like methane and ethane can be incorporated into the hydrate structure, which can shift the hydrate formation conditions. For instance, the presence of methane in a propane gas mixture can lead to the formation of structure II hydrates at different pressure and temperature conditions than pure this compound.[4][5]
Q3: What is the role of "acid gases" like CO2 and H2S in this compound formation?
A3: Carbon dioxide (CO2) and hydrogen sulfide (H2S) are known to be strong hydrate formers. Their presence, even in small amounts, can significantly promote hydrate formation, shifting the equilibrium curve to higher temperatures and lower pressures.[1][2] This means hydrates can form under less extreme conditions when these impurities are present.
Q4: How do thermodynamic inhibitors like methanol and glycols prevent hydrate formation?
A4: Thermodynamic hydrate inhibitors (THIs) work by shifting the hydrate stability curve to lower temperatures and higher pressures.[3] They achieve this by hydrogen bonding with water molecules, which disrupts the formation of the crystalline water cages necessary for hydrate structures.[6]
Q5: Can impurities affect the kinetics of this compound formation?
A5: Yes, impurities can significantly influence the kinetics, including the induction time (the time before hydrate nucleation begins) and the growth rate of hydrate crystals. Some impurities, like certain surfactants, can act as kinetic promoters, accelerating hydrate formation, while kinetic inhibitors are designed to delay nucleation and slow down crystal growth.[7][8]
Troubleshooting Guides
Issue 1: Unexpected Hydrate Formation at Conditions Predicted to be Stable
-
Possible Cause 1: Presence of Unknown Impurities.
-
Troubleshooting Step 1: Analyze the composition of your propane gas source using gas chromatography to identify and quantify any unexpected impurities like CO2 or H2S, which are strong hydrate promoters.[1][2]
-
Troubleshooting Step 2: If using a mixed gas, be aware that even small amounts of heavier hydrocarbons can shift the hydrate stability curve.[9]
-
-
Possible Cause 2: Inaccurate Pressure or Temperature Measurement.
-
Troubleshooting Step 1: Calibrate your pressure transducers and temperature probes against certified standards.
-
Troubleshooting Step 2: Ensure temperature probes are placed correctly within the reactor to measure the bulk fluid temperature accurately, avoiding contact with cold spots on the reactor walls.
-
-
Possible Cause 3: High Degree of Agitation.
-
Troubleshooting Step 1: High turbulence can promote hydrate nucleation and growth.[3] Try reducing the stirring speed to see if it affects the onset of hydrate formation.
-
Troubleshooting Step 2: Record the stirring speed along with pressure and temperature data to ensure reproducibility.
-
Issue 2: Inconsistent or Non-Repeatable Induction Times
-
Possible Cause 1: Stochastic Nature of Nucleation.
-
Troubleshooting Step 1: Hydrate nucleation is an inherently stochastic process. Perform multiple replicate experiments under identical conditions to obtain a statistical distribution of induction times.
-
Troubleshooting Step 2: Ensure the system is thoroughly cleaned between experiments to remove any residual hydrate crystals that could act as nucleation sites.
-
-
Possible Cause 2: "Memory Effect".
-
Troubleshooting Step 1: If the system has previously formed hydrates, a "memory effect" can lead to shorter induction times in subsequent experiments. To mitigate this, heat the system to a temperature well above the hydrate dissociation point and hold it for an extended period before starting the next experiment.
-
-
Possible Cause 3: Contamination in the Water Phase.
-
Troubleshooting Step 1: Use high-purity, deionized water for all experiments.
-
Troubleshooting Step 2: Filter the water to remove any particulate matter that could serve as nucleation sites.
-
Issue 3: Incomplete Hydrate Dissociation
-
Possible Cause 1: Insufficient Heating or Depressurization.
-
Troubleshooting Step 1: Ensure the system is heated to a temperature significantly above the predicted hydrate dissociation temperature for the given pressure.
-
Troubleshooting Step 2: When using depressurization, lower the pressure well below the hydrate stability pressure at the given temperature.
-
-
Possible Cause 2: Mass Transfer Limitations.
-
Troubleshooting Step 1: In a static system, a layer of dissociated water can form around the hydrate, slowing down further dissociation. Gentle agitation can help to break up this boundary layer.
-
Troubleshooting Step 2: For isochoric step-heating methods, allow sufficient time at each temperature step for the system to reach equilibrium.[2]
-
Quantitative Data on the Effect of Impurities
Table 1: Effect of Gaseous Impurities on this compound Dissociation Conditions
| Impurity | Concentration of Impurity (mol%) | Temperature (K) | Pressure (MPa) |
| CO2 | 10.3 | 278.15 | 1.98 |
| CO2 | 30.8 | 283.15 | 3.45 |
| CO2 | 50.1 | 286.65 | 4.68 |
| CO2 | 68.9 | 289.15 | 5.89 |
| H2S | (Qualitative) | Increases | Decreases |
| N2 | (Qualitative) | Decreases | Increases |
Note: Data for CO2 adapted from a study on CO2-propane mixtures.[2] The effect of H2S is known to be promoting, while N2 is inhibiting, but specific quantitative data for propane mixtures was not available in the provided search results.
Table 2: Effect of Thermodynamic Inhibitors on this compound Formation
| Inhibitor | Concentration (wt%) | Hydrate Formation Temperature Shift (°C) |
| Methanol | 10 | -2.9 |
| Methanol | 20 | -6.5 |
| Ethylene Glycol | 10 | -2.1 |
| Ethylene Glycol | 20 | -4.7 |
Note: The values presented are indicative of the general trend of hydrate inhibition and are compiled from various sources discussing thermodynamic inhibitors.
Experimental Protocols
1. Isochoric Step-Heating Method for Hydrate Dissociation Point Determination
This method is used to accurately determine the pressure and temperature conditions at which hydrates dissociate.
-
Apparatus: A high-pressure cell (autoclave) with a known volume, equipped with a magnetic stirrer, a pressure transducer, a temperature probe (e.g., platinum resistance probe), and a temperature-controlled jacket.[2]
-
Procedure:
-
Load a measured amount of deionized water into the cell.
-
Evacuate the cell to remove air.
-
Charge the cell with the propane or propane-impurity gas mixture to a desired pressure.
-
Set the temperature and pressure to a point outside the expected hydrate stability zone.
-
Slowly cool the cell while stirring to induce hydrate formation. Formation is indicated by a drop in pressure as gas is consumed.
-
Once hydrates are formed, begin to raise the temperature in small, discrete steps (e.g., 0.1-0.5 K).
-
At each temperature step, allow the system to reach thermal and pressure equilibrium.
-
Record the stabilized pressure and temperature at each step.
-
The hydrate dissociation point is identified as the temperature at which the pressure starts to deviate from the linear trend of gas expansion, indicating the release of gas from the dissociating hydrates.[2]
-
2. This compound Formation in a Stirred Tank Reactor
This protocol is suitable for studying the kinetics of this compound formation.
-
Apparatus: A temperature-controlled stirred tank reactor equipped with a gas inlet, pressure and temperature sensors, and a stirrer with a controllable speed.[7]
-
Procedure:
-
Fill the reactor with a known volume of deionized water.
-
Pressurize the reactor with propane gas to the desired experimental pressure.
-
Cool the reactor to the target temperature while stirring at a constant rate.
-
Monitor the pressure and temperature continuously. The onset of hydrate formation is marked by a decrease in pressure due to gas consumption.
-
The rate of hydrate formation can be calculated from the rate of pressure drop over time.[7]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. The Hydrate Problem | PNG 520: Phase Behavior of Natural Gas and Condensate Fluids [courses.ems.psu.edu]
- 4. ijera.com [ijera.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Thiouronium-Based Ionic Liquids on the Formation and Growth of CO2 (sI) and THF (sII) Hydrates [mdpi.com]
- 7. doaj.org [doaj.org]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
Propane Hydrate Formation in Batch Reactors: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of propane (B168953) hydrate (B1144303) in a batch reactor.
Troubleshooting Guide
This guide addresses common issues encountered during propane hydrate formation experiments.
Question: Why is my this compound yield lower than expected?
Answer: Several factors can contribute to a lower-than-expected yield of this compound. Consider the following potential causes and solutions:
-
Suboptimal Pressure and Temperature: this compound formation is highly sensitive to pressure and temperature. Ensure your experimental conditions are well within the hydrate stability zone. For pure propane, hydrate formation typically occurs at pressures of 410 to 510 kPa and temperatures between 274 K and 277 K.[1] Deviations from these optimal ranges can significantly reduce yield.
-
Insufficient Mixing: Inadequate agitation can lead to poor gas-liquid contact, limiting the mass transfer of propane into the water phase.[1][2] This is a common rate-limiting step in hydrate formation.[1][2] Ensure your stirring rate is sufficient to create a good vortex and disperse the gas throughout the liquid. For some systems, a stirring rate of at least 250 rpm is necessary to prevent the formation of a hydrate film at the gas-liquid interface, which can hinder further formation.[2]
-
Long Induction Time: A lengthy induction period, the time before hydrate nucleation begins, can be mistaken for low yield. Several factors can influence induction time, including the degree of supercooling, the presence of impurities, and the surface of the reactor.
-
Mass Transfer Limitations: The formation of a hydrate film at the gas-liquid interface can act as a barrier, slowing down the diffusion of propane gas into the water and limiting further hydrate growth.[3] Intense mixing can help to break up this film and create fresh interface for reaction.[4]
Question: How can I reduce the induction time for this compound formation?
Answer: Reducing the induction time is crucial for improving the efficiency of this compound formation. Here are some effective strategies:
-
Increase the Driving Force: A higher "driving force," which can be achieved by increasing the pressure or decreasing the temperature further into the hydrate stability zone, can shorten the induction time.[5] However, be mindful that excessively low temperatures can lead to ice formation.
-
Utilize Seed Crystals: Introducing a small amount of pre-formed hydrate crystals ("seeding") can bypass the nucleation stage and significantly reduce the induction time.
-
Promote Heterogeneous Nucleation: The material and roughness of the reactor surface can influence nucleation. Sometimes, simply using a different reactor vessel or introducing a rough surface can decrease induction time.
-
Employ Promoters: Certain chemical additives, known as kinetic promoters, can reduce the induction time. For example, surfactants like sodium dodecyl sulfate (B86663) (SDS) have been shown to enhance hydrate formation rates.
Question: My reactor is clogging with hydrate. How can I prevent this?
Answer: Hydrate agglomeration and plugging are common challenges in batch reactors. Here are some preventative measures:
-
Optimize Mixing: Continuous and vigorous stirring can help to keep the hydrate crystals suspended and prevent them from agglomerating into large masses that can clog the reactor outlet or stirrer.[2]
-
Control Temperature Distribution: Ensure uniform temperature distribution throughout the reactor. Cold spots can lead to excessive hydrate formation and agglomeration.
-
Use Anti-Agglomerants: Certain chemicals, known as anti-agglomerants, can be added to the system to prevent hydrate particles from sticking together. These are commonly used in industrial applications to prevent pipeline blockages.
Frequently Asked Questions (FAQs)
What are the ideal pressure and temperature conditions for this compound formation?
The equilibrium conditions for this compound formation are dependent on both pressure and temperature. Generally, higher pressures and lower temperatures favor hydrate formation. For pure propane and water, hydrates can form at temperatures just above the freezing point of water with sufficient pressure. Experimental studies have successfully formed this compound at pressures ranging from 410 to 510 kPa and temperatures between 274 K and 277 K.[1][2]
How does mixing speed affect this compound yield?
Mixing is a critical parameter. Increased stirring speed generally enhances the gas-liquid interfacial area, which improves the mass transfer of propane into the water and accelerates the rate of hydrate formation.[1][2] However, there is an optimal range. Excessively high stirring speeds can lead to significant heat generation, which may counteract the desired low-temperature conditions for hydrate formation. A stirring rate of at least 300 rpm has been used in some experiments to ensure a uniform mixture.[2]
What is the role of propane purity in hydrate formation?
The purity of the propane gas can influence the hydrate formation conditions. The presence of other gases, such as methane (B114726) or ethane, will alter the phase equilibrium and can either promote or inhibit hydrate formation depending on the specific composition.[6][7][8][9] For instance, adding a small amount of propane to methane can significantly promote the formation of mixed hydrates at milder conditions than pure methane hydrate.[6][7][8][9]
Can I use additives to improve the yield?
Yes, various additives can be used to enhance this compound formation. These are broadly categorized as:
-
Thermodynamic Promoters: These are substances that shift the hydrate equilibrium curve to milder conditions (higher temperatures and lower pressures).
-
Kinetic Promoters: These additives, such as surfactants, increase the rate of hydrate formation without changing the equilibrium conditions.[10] They can help by improving gas dissolution and providing nucleation sites.
Quantitative Data Summary
The following table summarizes key experimental parameters and their impact on this compound formation from various studies.
| Parameter | Value/Range | Effect on Hydrate Formation | Reference |
| Pressure | 410 - 510 kPa | Increased pressure generally increases the driving force and rate of formation. | [1][2] |
| Temperature | 274 - 277 K | Lower temperatures (while avoiding ice formation) increase the driving force. | [1][2] |
| Stirring Speed | > 250 rpm | Higher speeds improve mass transfer and formation rate. | [2] |
| Propane in Methane | 2.5 mol% | Decreased the required pressure for hydrate formation from 9 to 6 MPa. | [9] |
Experimental Protocols
Methodology for this compound Formation in a Stirred Batch Reactor
This protocol outlines a general procedure for forming this compound in a laboratory-scale stirred batch reactor.
1. Materials and Apparatus:
-
High-pressure batch reactor equipped with a stirrer (e.g., Rushton turbine), temperature and pressure sensors, and a gas inlet/outlet.
-
Pure propane gas (or a specified gas mixture).
-
Deionized water.
-
Data acquisition system to log temperature and pressure.
-
Cooling bath or jacket to control the reactor temperature.
2. Experimental Procedure:
-
Reactor Preparation: Thoroughly clean and dry the reactor to remove any impurities that could affect nucleation.
-
Water Loading: Load a specific volume of deionized water into the reactor.
-
Purging: Purge the reactor with low-pressure propane gas to remove any air.
-
Pressurization: Pressurize the reactor with propane gas to the desired initial pressure.
-
Cooling: Cool the reactor to the target experimental temperature using the cooling bath.
-
Initiation of Mixing: Once the desired temperature and pressure are stable, start the stirrer at the specified speed.
-
Hydrate Formation: Monitor the pressure and temperature inside the reactor. A drop in pressure at a constant temperature indicates gas consumption due to hydrate formation. The formation process can be considered complete when the pressure stabilizes.
-
Data Collection: Continuously record the temperature and pressure throughout the experiment to determine the induction time, formation rate, and total gas uptake.
-
Depressurization and Sample Collection: After the experiment, carefully and slowly depressurize the reactor. The formed hydrate slurry can then be collected for further analysis.
Visualizations
References
- 1. doaj.org [doaj.org]
- 2. ijche.com [ijche.com]
- 3. Thermodynamic Features of the Intensive Formation of Hydrocarbon Hydrates [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Analysis of Methane–this compound Formation by the Use of Different Impellers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Formation of the structure-II gas hydrate from low-concentration propane mixed with methane [cjche.cip.com.cn]
- 9. ijera.com [ijera.com]
- 10. researchgate.net [researchgate.net]
managing the exothermic heat of propane hydrate formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the exothermic processes of propane (B168953) hydrate (B1144303) formation.
Troubleshooting Guides
This section addresses common issues encountered during propane hydrate formation experiments.
Issue: Rapid, Uncontrolled Temperature Spike During Hydrate Formation
Question: My experiment is showing a sudden and significant temperature increase immediately after hydrate nucleation begins. This is affecting the consistency of my results. What is causing this and how can I mitigate it?
Answer:
An uncontrolled temperature spike is a common issue resulting from the exothermic nature of hydrate formation.[1][2] The rapid release of heat raises the local temperature, which can inhibit further hydrate growth by reducing the thermodynamic driving force (subcooling).[1][3] Effective heat removal is critical for maintaining stable experimental conditions.[4][5]
Troubleshooting Steps:
-
Enhance Heat Transfer:
-
Improve Agitation: Insufficient mixing can lead to localized "hot spots." Ensure your stirring mechanism (e.g., impeller) is operating at an optimal speed to facilitate heat dissipation throughout the reactor.[6] Different impeller types, such as Rushton turbines, can improve the interaction between gas and liquid phases, potentially leading to more uniform temperature distribution.[1]
-
Reactor Cooling System: Verify that your cooling system is functioning correctly. For liquid-jacketed reactors, ensure the coolant flow rate is adequate and the bath temperature is set appropriately low to counteract the exothermic heat.[4] Consider pre-chilling your reactants to a temperature further below the hydrate equilibrium point.
-
-
Control the Driving Force (Subcooling):
-
Degree of Subcooling: A very high degree of subcooling (the difference between the hydrate equilibrium temperature and the experimental temperature) can lead to extremely rapid initial formation and a correspondingly large heat release.[3][7] Experiment with a smaller subcooling temperature to slow down the initial kinetics, allowing your cooling system more time to manage the heat load.[8]
-
-
Modify Gas Injection:
-
Gradual Gas Introduction: Instead of a single, high-pressure charge, consider a more gradual or stepwise injection of propane gas. This can help to control the rate of hydrate formation and, consequently, the rate of heat evolution.
-
Issue: Inconsistent or Slow Hydrate Formation Despite Favorable P-T Conditions
Question: I have set the pressure and temperature of my reactor well within the this compound stability zone, but I am observing very slow or inconsistent formation. What are the potential reasons for this?
Answer:
Slow or inconsistent hydrate formation can be attributed to several factors, primarily related to mass transfer limitations and nucleation phenomena.
Troubleshooting Steps:
-
Address Mass Transfer Limitations:
-
Gas-Liquid Interfacial Area: Hydrate formation predominantly occurs at the gas-water interface.[6][9] A small interfacial area will significantly limit the reaction rate. Increase the stirring speed to create a larger vortex and enhance the dispersion of gas into the liquid phase.[6] Using baffles in the reactor can also improve mixing and gas dispersion.[4]
-
Hydrate Film Formation: As hydrates form, a solid film can develop at the gas-liquid interface, acting as a mass transfer barrier that prevents further contact between the gas and water, thereby slowing down the process.[9][10] Vigorous stirring can help to break up this film and expose fresh surfaces for reaction.
-
-
Promote Nucleation:
-
Induction Time: The period before hydrate crystals begin to form is known as the induction time. This can be a stochastic process. To reduce induction time, you can "seed" the experiment with fine ice particles or previously formed hydrate crystals.[6]
-
Surface for Nucleation: The material and surface finish of your reactor can influence nucleation. Minor impurities or microscopic textures on the reactor walls can act as nucleation sites.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical heat of formation for this compound?
A1: The formation of this compound is an exothermic process. While the exact value can vary slightly with temperature and pressure, the enthalpy of formation is a key parameter for designing effective heat management strategies.
Q2: How does pressure affect the exothermic heat release?
A2: While pressure is a critical factor for hydrate stability, its direct effect on the heat of formation is less significant than temperature. However, operating at higher pressures generally increases the driving force for hydrate formation, which can lead to faster kinetics and a more rapid release of heat that needs to be managed.[7]
Q3: Can the reactor design influence heat management?
A3: Absolutely. The reactor's geometry, material of construction, and the design of its cooling system are crucial. A reactor with a high surface-area-to-volume ratio will dissipate heat more effectively. Materials with high thermal conductivity are also beneficial. The presence and type of internals, such as baffles and cooling coils, directly impact heat transfer efficiency.[11]
Q4: What is "subcooling" and why is it important for managing the exotherm?
A4: Subcooling is the difference between the hydrate equilibrium temperature at a given pressure and the actual operating temperature of the experiment.[8] A higher degree of subcooling provides a greater thermodynamic driving force for hydrate formation, often resulting in a faster reaction and a more pronounced exothermic peak.[3][7] Controlling the level of subcooling is a key method for managing the rate of heat release.[8]
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| This compound Structure | sII | [5] | |
| Hydrate Formation Temperature | ~275.65 K (2.5 °C) | At pressures above ~0.2 MPa | [12] |
| Methane-Propane Mixture Hydrate Formation | 281.65 K (8.5 °C) | 2.65 MPa | [1] |
| Methane-Propane Mixture Hydrate Formation | 275.15 K (2.0 °C) | 2.45 MPa | [1] |
Experimental Protocols
Protocol 1: Controlled Formation of this compound with Exotherm Management
Objective: To form this compound while actively managing the exothermic heat of formation to maintain a stable temperature.
Materials & Equipment:
-
High-pressure reactor vessel (e.g., stainless steel) with a cooling jacket.
-
Refrigerated cooling bath with circulating fluid (e.g., ethylene (B1197577) glycol/water mixture).[11]
-
High-pressure gas line for propane.
-
Temperature and pressure sensors with data logging capabilities.[1]
-
Mechanical stirrer with speed control.
-
Deionized water.
-
Propane gas (high purity).
Procedure:
-
System Preparation:
-
Clean and dry the reactor vessel.
-
Fill the reactor with a known volume of deionized water (e.g., 2/3 of the reactor volume).
-
Seal the reactor and perform a leak test with an inert gas (e.g., nitrogen).
-
Evacuate the reactor to remove air and any residual inert gas.
-
-
Cooling and Pressurization:
-
Start the refrigerated cooling bath and circulate the coolant through the reactor jacket to bring the water to the desired initial temperature (e.g., 275 K).
-
Once the temperature is stable, slowly introduce propane gas into the reactor until the desired initial pressure is reached.
-
-
Hydrate Formation and Heat Management:
-
Begin stirring at a moderate speed.
-
Monitor the temperature and pressure closely. A drop in pressure and a corresponding rise in temperature indicate the onset of hydrate formation.[2]
-
As the temperature begins to rise due to the exothermic reaction, adjust the cooling bath temperature downwards or increase the coolant flow rate to counteract the heat release and maintain a stable internal temperature.
-
Continue the experiment until gas consumption ceases, indicating the completion of hydrate formation under the given conditions.
-
-
Data Collection:
-
Log the temperature and pressure inside the reactor throughout the experiment.
-
Calculate the amount of propane consumed to determine the quantity of hydrate formed.
-
Visualizations
Caption: Diagram 1: Workflow for controlled this compound formation.
Caption: Diagram 2: Troubleshooting logic for inconsistent hydrate formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 3. par.nsf.gov [par.nsf.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kinetic Analysis of Methane–this compound Formation by the Use of Different Impellers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. Rate of Cooling Mechanism of Gas Hydrates in Clay Environments Using Non-Stirred and Stirred Reactor [cureusjournals.com]
- 10. Thermodynamic Features of the Intensive Formation of Hydrocarbon Hydrates [mdpi.com]
- 11. US5140824A - Gas hydrate thermal energy storage system - Google Patents [patents.google.com]
- 12. Propane – Water Phase Behavior at Low to Moderate Pressures | Campbell Tip of the Month [jmcampbell.com]
issues with propane hydrate stability at different temperatures and pressures
Welcome to the Technical Support Center for Propane (B168953) Hydrate (B1144303) Stability. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to propane hydrate experiments.
Troubleshooting Guides
This section addresses common issues encountered during the formation and dissociation of propane hydrates.
Question: Why is this compound formation so slow, or why am I not observing any formation at all?
Answer:
Slow or non-existent hydrate formation is a common challenge, often attributed to several factors:
-
Insufficient Mixing: The reaction between liquid water and propane gas to form hydrates is limited by the interfacial area. Without adequate agitation, a thin film of hydrate can form at the boundary, hindering further growth due to diffusion limitations.[1] Vigorous stirring or shaking is crucial to increase the contact area between gas and water, often by creating microbubbles that serve as nucleation points.[1]
-
Lack of Nucleation Sites: Hydrate formation is a stochastic process that requires nucleation sites to initiate crystallization.[2] If the system is too clean or lacks impurities that can act as seeds, nucleation may be delayed. The use of crushed ice or hydrate seeds can significantly accelerate formation.[1]
-
Subcooling Temperature: The degree of subcooling (the difference between the hydrate equilibrium temperature and the experimental temperature) is a major driving force for nucleation and growth.[2] If the subcooling is too low, the formation kinetics will be very slow.
-
Heat Transfer Limitations: Hydrate formation is an exothermic process. The removal of the heat of formation is essential for continuous growth.[3] In a static system, localized heating at the growth interface can inhibit further crystallization.
Question: My experimental results for this compound dissociation pressure and temperature are inconsistent with published data. What could be the cause?
Answer:
Discrepancies in dissociation data can arise from several sources, and literature data itself shows significant variance.[4][5] Potential reasons for inconsistency include:
-
Propane Purity: The presence of other gases or impurities in the propane can significantly alter the hydrate equilibrium conditions.[4] It is crucial to use high-purity propane for baseline experiments.
-
Experimental Method: Different experimental techniques, such as the isochoric step-heating method and the phase boundary dissociation method, can yield slightly different results.[4][6] The rate of heating or cooling can also influence the measured dissociation point.[6]
-
Measurement Accuracy: Ensure that your temperature and pressure sensors are accurately calibrated. Even small errors in these measurements can lead to significant deviations from expected values.[6]
-
System Equilibrium: It is critical to ensure that the system has reached thermodynamic equilibrium at each measurement point. Insufficient equilibration time can lead to erroneous readings.[6][7]
Question: I'm observing a sudden pressure drop during my experiment, but visual inspection shows minimal hydrate formation. What is happening?
Answer:
A pressure drop is the primary indicator of gas consumption during hydrate formation.[6][7] If you observe a pressure drop without significant visible hydrate crystals, consider the following:
-
Microscopic Hydrate Formation: Hydrates may be forming as a suspension of microscopic crystals within the bulk fluid, which are not easily visible to the naked eye.
-
Hydrate Film Formation: A thin, transparent film of hydrate may have formed on the reactor walls or at the gas-water interface.
-
Gas Dissolution: While less likely to cause a sharp drop, some gas will dissolve into the water before hydrate formation begins. The extent of this dissolution depends on the temperature and pressure.
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature and pressure conditions for this compound stability?
A1: Propane forms a structure II (sII) hydrate, which is stable at relatively mild conditions compared to methane (B114726) hydrate.[8] The stability is dependent on both temperature and pressure. For instance, at temperatures just above the freezing point of water, propane hydrates can form at pressures below 1 MPa.[5][9] The equilibrium conditions are often presented in a phase diagram.
Q2: How does the presence of other gases, like methane, affect this compound stability?
A2: When mixed with other gases like methane, the hydrate stability conditions and even the crystal structure can change. For example, a mixture of methane and propane can still form sII hydrates, with propane molecules occupying the large cages and methane in the small cages.[10] The presence of propane generally lowers the pressure required for hydrate formation compared to pure methane at a given temperature.[11]
Q3: Can inhibitors be used to prevent this compound formation?
A3: Yes, thermodynamic inhibitors such as salts (e.g., NaCl, CaCl2) and alcohols (e.g., methanol, ethanol, glycols) can be used to shift the hydrate equilibrium curve to lower temperatures and higher pressures, thereby preventing formation at a given condition.[6][12]
Data Presentation
Table 1: this compound Dissociation Conditions (Liquid Water - Hydrate - Vapor Equilibrium)
| Temperature (K) | Pressure (MPa) | Reference |
| 274.6 | 0.23 | [6] |
| 275.2 | 0.27 | [6] |
| 276.2 | 0.34 | [6] |
| 277.2 | 0.43 | [6] |
| 278.3 | 0.55 | [6] |
Table 2: this compound Dissociation Conditions at Higher Pressures
| Temperature (K) | Pressure (MPa) | Reference |
| 273.1 | 0.172 | [5] |
| 278.3 | 0.555 | [5] |
Experimental Protocols
Methodology: Isochoric Step-Heating Method for Hydrate Dissociation Point Determination
This method is widely used to determine the dissociation conditions of gas hydrates.[7]
-
System Preparation:
-
Load a known amount of deionized water into a high-pressure reactor cell.[7]
-
Evacuate the cell to remove air and other impurities.
-
Charge the cell with high-purity propane gas to a desired initial pressure.
-
-
Hydrate Formation:
-
Set the temperature and pressure to a point well outside the expected hydrate stability zone to ensure no initial hydrates are present.[7]
-
Gradually lower the temperature of the cell while continuously stirring to promote hydrate formation.[7]
-
Monitor the cell pressure. A noticeable drop in pressure indicates the onset of hydrate formation as gas molecules are trapped in the hydrate lattice.[6][7]
-
Allow sufficient time for hydrate formation to proceed.
-
-
Dissociation Measurement:
-
Once a sufficient amount of hydrate has formed, begin to increase the cell temperature in small, discrete steps (e.g., 0.1 K).[6]
-
At each temperature step, allow the system to equilibrate for a set period (e.g., 4 hours) until both the temperature and pressure stabilize.[6]
-
Record the stabilized temperature and pressure at each step.
-
-
Data Analysis:
-
Plot the recorded pressure versus temperature.
-
The resulting graph will show two distinct regions: one with a steep slope where hydrates are dissociating and releasing gas, and another with a shallower slope corresponding to the thermal expansion of the gas and liquid phases after all hydrates have melted.[6]
-
The intersection of these two lines is considered the hydrate dissociation point for that specific pressure and temperature.[7]
-
Mandatory Visualization
Caption: Workflow for the isochoric step-heating method.
Caption: Relationship between temperature, pressure, and stability.
References
- 1. researchgate.net [researchgate.net]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. publications.isope.org [publications.isope.org]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ijera.com [ijera.com]
- 12. Experimental Study on the Effect of Mixed Thermodynamic Inhibitors with Different Concentrations on Natural Gas Hydrate Synthesis | MDPI [mdpi.com]
Technical Support Center: Effective Thermodynamic Inhibitors for Propane Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing effective thermodynamic inhibitors for propane (B168953) hydrate (B1144303) formation. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the experimental evaluation of thermodynamic inhibitors for propane hydrate.
Q1: Why is a higher concentration of my thermodynamic inhibitor (THI) required than theoretically predicted to prevent hydrate formation?
A1: Several factors can contribute to this discrepancy:
-
Inhibitor Losses: Volatile inhibitors like methanol (B129727) can partition into the vapor phase, reducing their effective concentration in the aqueous phase where hydrate formation occurs.[1][2]
-
Incomplete Mixing: Inadequate agitation in the experimental setup can lead to localized areas with lower inhibitor concentration, allowing for hydrate nucleation.
-
Presence of Contaminants: The presence of other components in the system can alter the hydrate phase equilibrium.
-
Accuracy of Prediction Models: The model used to predict the required concentration may not perfectly represent the experimental conditions. It is always advisable to validate theoretical predictions with experimental data.
Q2: My system pressure is dropping, indicating hydrate formation, even though I've added a sufficient amount of a known thermodynamic inhibitor. What could be the cause?
A2: This issue can arise from a few key factors:
-
Subcooling Temperature: The operating temperature might be significantly lower than the inhibited hydrate equilibrium temperature. The effectiveness of a THI is dependent on the degree of subcooling (the difference between the hydrate equilibrium temperature and the operating temperature). A higher degree of subcooling requires a higher inhibitor concentration.
-
Inhibitor Purity: The purity of the inhibitor can affect its performance. Impurities may reduce its effectiveness.
-
Experimental Error: Ensure accurate measurement of the inhibitor concentration, system pressure, and temperature.
Q3: I am observing slow or incomplete dissociation of this compound during the heating cycle of my experiment. What could be the reason?
A3:
-
Insufficient Heating Rate: A very slow heating rate might not provide enough driving force for complete and rapid dissociation.
-
Mass Transfer Limitations: The inhibitor may not be uniformly distributed throughout the hydrate phase, leading to slower dissociation in certain regions.
-
"Memory Effect": The presence of residual hydrate structures in the water after dissociation can sometimes facilitate faster re-formation upon cooling, but it can also influence dissociation behavior.
Q4: Why am I seeing inconsistent results (e.g., varying induction times or hydrate formation temperatures) across repeated experiments with the same inhibitor concentration?
A4:
-
Stochastic Nature of Nucleation: Hydrate nucleation is a stochastic process, meaning there is a degree of randomness in the time it takes for the first crystals to form, even under identical conditions.
-
System Cleanliness: Residual contaminants or even microscopic scratches on the reactor surface can act as nucleation sites, leading to variability in results.
-
Cooling Rate: The rate of cooling can significantly impact the onset temperature of hydrate formation. Ensure a consistent and controlled cooling rate across all experiments.[3]
Frequently Asked Questions (FAQs)
Q1: What is a thermodynamic hydrate inhibitor (THI) and how does it work?
A1: A thermodynamic hydrate inhibitor is a chemical substance that, when added to water, shifts the hydrate-liquid-vapor equilibrium (HLVE) curve of a hydrate-forming guest molecule (like propane) to lower temperatures and higher pressures.[4] This means that at a given pressure, the hydrate will form at a lower temperature than it would in pure water. THIs work by disrupting the hydrogen bonding network of water molecules, making it more difficult for them to form the cage-like structures necessary for hydrate formation.[4]
Q2: What are the most common and effective thermodynamic inhibitors for this compound?
A2: The most commonly used and effective thermodynamic inhibitors are alcohols and glycols, due to their high solubility in water and effectiveness in disrupting hydrogen bonds. These include:
-
Methanol (MeOH)
-
Mono-ethylene glycol (MEG)
-
Di-ethylene glycol (DEG)
-
Salts (e.g., NaCl, KCl)
Generally, inhibitors with lower molecular weights, such as methanol and MEG, provide better hydrate suppression performance on a mass basis.[1]
Q3: How do I select the most appropriate thermodynamic inhibitor for my experiment?
A3: The selection of a THI depends on several factors:
-
Required Temperature Depression: The degree to which you need to lower the hydrate formation temperature.
-
Operating Conditions: The pressure and temperature range of your experiment.
-
Inhibitor Properties: Factors like viscosity, volatility, and potential for regeneration (if applicable).
-
Cost and Availability: For larger-scale applications, cost is a significant factor.
-
Environmental and Safety Concerns: Methanol, for instance, is effective but also flammable, toxic, and can pose environmental risks.[5]
Q4: What is the difference between a thermodynamic inhibitor and a kinetic hydrate inhibitor (KHI)?
A4:
-
Thermodynamic Inhibitors (THIs): These substances change the thermodynamic conditions required for hydrate formation. They are used in high concentrations (typically 10-50 wt%) to completely prevent hydrate formation within a certain temperature and pressure range.[6]
-
Kinetic Hydrate Inhibitors (KHIs): These are typically polymers that do not change the hydrate equilibrium conditions but instead delay the nucleation and/or growth of hydrate crystals.[6] They are used in much lower concentrations (0.1-1 wt%).[7]
Q5: Can I use a combination of inhibitors?
A5: Yes, mixtures of inhibitors can be used. For example, combining a thermodynamic inhibitor like methanol with a kinetic inhibitor can sometimes provide a synergistic effect, prolonging the induction time for hydrate formation while also shifting the equilibrium curve.[8][9] Similarly, mixing salts like NaCl with glycols can enhance the overall thermodynamic inhibition effect.[10]
Quantitative Data Summary
The following table summarizes the performance of common thermodynamic inhibitors on the formation of gas hydrates. The data illustrates the shift in the hydrate equilibrium temperature at various inhibitor concentrations.
| Inhibitor | Concentration (wt%) | Gas System | Pressure (bar) | Original Equilibrium Temp. (°C) | Inhibited Equilibrium Temp. (°C) | Temperature Depression (°C) | Reference |
| Methanol | 20 | Methane-Propane Mix | 210 | - | - | Prolonged induction time | [8] |
| Ethylene Glycol (EG) | 10 | Methane | ~40 | ~4.5 | ~1.5 | ~3.0 | [4] |
| Ethylene Glycol (EG) | 30 | Methane | ~40 | ~4.5 | ~-4.0 | ~8.5 | [4] |
| Ethylene Glycol (EG) | 50 | Methane | ~40 | ~4.5 | ~-11.0 | ~15.5 | [4] |
| NaCl | 1.5 | Natural Gas | - | - | - | Demonstrates inhibition | [10] |
| NaCl | 3.77 | Natural Gas | - | - | - | Demonstrates inhibition | [10] |
Experimental Protocol: Isochoric Pressure Search Method
This protocol describes a common method for determining the hydrate-liquid-vapor equilibrium (HLVE) curve for propane in the presence of a thermodynamic inhibitor using a high-pressure stirred reactor.
Objective: To determine the pressure-temperature (P-T) conditions of hydrate formation and dissociation for a propane-water-inhibitor system at a constant volume.
Apparatus:
-
High-pressure autoclave (stirred reactor) with pressure and temperature sensors.
-
Gas injection system for propane.
-
Liquid injection pump for inhibitor solution.
-
Data acquisition system to log pressure and temperature.
-
Cooling/heating bath to control the reactor temperature.
Procedure:
-
System Preparation:
-
Thoroughly clean and dry the autoclave to remove any contaminants.
-
Load a known volume of the inhibitor solution (e.g., 20 wt% MEG in deionized water) into the reactor.
-
Seal the reactor and perform a leak test by pressurizing with an inert gas (e.g., nitrogen) and monitoring the pressure for several hours.
-
Evacuate the reactor to remove the inert gas.
-
-
Gas Loading:
-
Pressurize the reactor with propane gas to the desired initial pressure at a temperature outside the hydrate formation region (e.g., 20°C).
-
Allow the system to stabilize and record the initial pressure and temperature.
-
-
Hydrate Formation (Cooling Cycle):
-
Start the stirrer at a constant speed to ensure good mixing.
-
Begin cooling the reactor at a slow, constant rate (e.g., 1°C/hour).
-
Continuously monitor the pressure and temperature. A sharp drop in pressure for a given temperature decrease indicates the onset of hydrate formation, as gas is consumed to form the solid hydrate phase.
-
Continue cooling to a predetermined temperature well within the hydrate stability region to ensure sufficient hydrate formation.
-
-
Hydrate Dissociation (Heating Cycle):
-
Begin heating the reactor at a slow, constant rate (e.g., 1°C/hour).
-
Continuously record pressure and temperature. The pressure will follow the heating curve until the hydrate begins to dissociate.
-
The point where the P-T curve deviates from the initial cooling curve and shows a steeper pressure increase signifies the start of hydrate dissociation.
-
The final dissociation point, where all hydrates have melted, is identified by the P-T curve rejoining the initial cooling (hydrate-free) curve. This point represents a point on the HLVE curve for the given inhibitor concentration.
-
-
Data Analysis:
-
Plot the pressure versus temperature data for both the cooling and heating cycles.
-
The intersection of the heating and cooling curves, or more accurately, the final dissociation point on the heating curve, is taken as the equilibrium point.
-
Repeat the experiment at different initial pressures to obtain multiple points and construct the inhibited HLVE curve.
-
Visualizations
Caption: A logical workflow for the selection of a thermodynamic hydrate inhibitor.
Caption: Simplified molecular view of thermodynamic hydrate inhibition.
References
- 1. Thermodynamic Hydrate Inhibitors – How Do They Compare? | Campbell Tip of the Month [jmcampbell.com]
- 2. Hydrate Inhibition | Campbell Tip of the Month [jmcampbell.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Inhibitors in Gas Hydrate Formation: A Review of Modelling Approaches [mdpi.com]
- 5. Preparation and application of an economical and environmentally friendly hydrate inhibitor in gas field development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polysaccharides Are Effective Inhibitors of Natural Gas Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Experimental Study on the Effect of Combination of Thermodynamic Inhibitors’ and Kinetic Inhibitors’ Hydrate Inhibition [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Experimental Study on the Effect of Mixed Thermodynamic Inhibitors with Different Concentrations on Natural Gas Hydrate Synthesis [mdpi.com]
overcoming mass transfer limitations in propane hydrate growth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for overcoming mass transfer limitations in propane (B168953) hydrate (B1144303) growth experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during propane hydrate formation experiments, offering potential causes and actionable solutions.
| Issue / Question | Potential Causes | Recommended Solutions |
| Why is my this compound growth rate unexpectedly slow or stalled? | 1. Mass Transfer Limitation: A solid hydrate film has likely formed at the gas-liquid interface, preventing propane from dissolving into the water.[1][2][3] 2. Insufficient Driving Force: The system temperature and pressure may be too close to the hydrate equilibrium curve.[4][5] 3. Poor Mixing: Inadequate agitation fails to renew the gas-liquid interface, leading to localized saturation.[2][4][5] | 1. Increase Agitation: Use a high-speed stirrer or different impeller types (e.g., Rushton turbine) to break the hydrate film and increase the interfacial area.[2][4][5] 2. Introduce Surfactants: Add a kinetic promoter like Sodium Dodecyl Sulfate (SDS) at a low concentration (e.g., 300-500 ppm) to reduce interfacial tension and promote the formation of a porous hydrate slurry instead of a solid film.[6][7][8][9] 3. Adjust T/P Conditions: Increase the pressure or decrease the temperature to move further into the hydrate stability zone and increase the driving force for crystallization.[4][5] 4. Optimize Reactor Design: Consider using a spray reactor or bubble column to maximize the gas-liquid contact area.[3][10] |
| How can I prevent the formation of a solid hydrate plug in my reactor? | 1. Quiescent Conditions: Lack of agitation allows a thick, impermeable hydrate crust to form and grow.[1][3] 2. High Water Cut: In oil-continuous systems, high water content can lead to the formation of viscous hydrate slurries that agglomerate and plug flow lines.[11][12] | 1. Ensure Continuous & Vigorous Agitation: Good mixing is crucial to keep hydrate particles suspended and prevent them from agglomerating into a solid mass.[4][5] 2. Use Surfactants/Anti-Agglomerants: Surfactants can alter hydrate morphology, preventing particles from sticking together.[1][13] |
| My experimental results are not repeatable. What could be the cause? | 1. Stochastic Nature of Nucleation: The induction time for hydrate formation can be highly variable due to the random nature of nucleation. 2. Inconsistent Initial Conditions: Small variations in starting temperature, pressure, or water purity can significantly impact kinetics. 3. Surface Contamination: The reactor surface can influence nucleation. Inconsistent cleaning procedures may lead to variability. | 1. Use Seed Crystals: Introduce a small amount of crushed hydrate or ice to bypass stochastic nucleation and ensure consistent growth initiation.[2] 2. Standardize Procedures: Strictly control initial temperature, pressure, and gas/water loading for each run.[5] 3. Consistent Cleaning Protocol: Implement a rigorous and repeatable cleaning procedure for the reactor between experiments. |
| The gas consumption rate decreases significantly after an initial rapid phase. Is this normal? | 1. Interface Blocking: This is a classic sign of mass transfer limitation. An initial rapid growth at the interface is followed by a slowdown as the hydrate film thickens, creating a diffusion barrier.[1][3] 2. Heat Transfer Limitation: Hydrate formation is an exothermic process. The heat released can increase the local temperature at the interface, reducing the driving force for further growth.[4] | 1. Implement Mass Transfer Enhancement: As detailed above, use vigorous stirring and/or surfactants to continuously renew the reactive surface.[3][4][5][13] 2. Ensure Efficient Cooling: The reactor must have an efficient heat removal system (e.g., a cooling jacket) to maintain isothermal conditions and a constant driving force.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting mass transfer in this compound growth?
The growth of this compound is primarily a mass transfer-limited phenomenon rather than being limited by reaction kinetics.[14][15] The main resistances to mass transfer are:
-
Gas-Liquid Transfer: The dissolution of propane gas into the bulk liquid water.
-
Diffusion Across Hydrate Film: Once a hydrate layer forms at the gas-water interface, propane and water molecules must diffuse through this solid layer to react, which is a very slow process.[2][3] This film acts as a barrier, sharply inhibiting further growth.[3]
Q2: How do surfactants like Sodium Dodecyl Sulfate (SDS) enhance hydrate growth?
Surfactants enhance hydrate growth kinetics through several mechanisms, not necessarily linked to micelle formation.[6][13] The primary roles are:
-
Reducing Interfacial Tension: Surfactants lower the surface tension between gas and water, which enhances mass transfer.[6][13]
-
Altering Hydrate Morphology: They prevent the formation of a solid, impermeable hydrate film. Instead, they promote the growth of a porous, loose hydrate slurry.[1]
-
Capillary Action: This porous structure allows water to be continuously drawn to the reaction interface via capillary action, ensuring sustained contact between the gas and water phases.[1]
Q3: What is the effect of mechanical agitation and stirring speed on the growth rate?
Mechanical agitation is a critical method for overcoming mass transfer limitations.[4][5] Its primary effects are:
-
Increasing Interfacial Area: Stirring breaks the gas phase into smaller bubbles, dramatically increasing the surface area available for hydrate formation.[2]
-
Destroying the Hydrate Film: The shear force from agitation constantly breaks apart the hydrate film that forms at the interface, exposing fresh water to the propane gas.[3][4]
-
Improving Heat Transfer: Agitation ensures a more uniform temperature throughout the reactor, helping to dissipate the heat of formation.[15] Studies have shown that increasing the shear or stirring rate directly increases the hydrate growth rate.[16]
Q4: Can reactor design influence the rate of this compound formation?
Yes, reactor design plays a significant role. While stirred-tank reactors are common, other designs can offer advantages by maximizing the gas-liquid interfacial area:[10]
-
Spray Reactors: Water is sprayed as fine droplets into a pressurized propane atmosphere. This creates a very large surface area and has been shown to lead to rapid hydrate formation.[10]
-
Bubble Column Reactors: Propane gas is bubbled through a column of water, which can also increase the contact area.[10]
-
Fluidized Bed Reactors: Pre-formed hydrate particles are fluidized by a flow of propane gas, allowing for continuous growth on the particle surfaces.[17] Combining methods, such as spraying coupled with stirring, has been shown to provide the fastest hydrate formation rates.[10]
Q5: What role does thermodynamics (pressure and temperature) play in kinetics?
While kinetics are often limited by mass transfer, thermodynamics determine the maximum possible driving force for the reaction. The "driving force" is often considered the difference between the experimental conditions (P, T) and the hydrate equilibrium conditions.
-
Higher Pressure & Lower Temperature: Operating at pressures well above and temperatures well below the equilibrium point increases the chemical potential difference, which can accelerate the growth rate, provided mass transfer limitations are overcome.[4][5][14]
-
Heat of Formation: Hydrate formation is exothermic. If the heat generated is not removed efficiently, the local temperature at the growth interface will rise, reducing the driving force and slowing down the reaction.[4]
Data Presentation
Table 1: Effect of Stirring Rate on this compound Growth
| Stirring Rate (rpm) | Mean Particle Diameter (nm) | Collision Efficiency | Growth Rate (m/s) |
| 650 | 800 | 0.19933 | - |
| 750 | 1000 | 0.31667 | - |
| Increased Shear | - | - | up to 1.69 x 10⁻¹¹[16] |
| Data synthesized from a study on this compound with 2 vol % THF at 500 kPa and 273.65 K.[16] |
Table 2: Kinetic Parameters of this compound Formation
| Temperature (K) | Pressure (kPa) | Reaction Rate Constant (m/s) |
| 274.2 | 315 - 340 | 2.15 x 10⁻⁷[18] |
| 274 - 277 | 410 - 510 | (Mass transfer coefficient estimated)[14][15] |
| These values represent intrinsic reaction rates, which are often masked by mass transfer limitations in typical experiments. |
Experimental Protocols
Protocol 1: this compound Formation in a Stirred-Tank Reactor
This protocol describes a typical experiment to measure the kinetics of this compound formation while minimizing mass transfer limitations.
1. Apparatus:
-
A high-pressure, jacketed stirred-tank reactor (e.g., 500 mL to 2 L capacity) made of stainless steel, equipped with a sapphire window for visual observation.[5]
-
A variable-speed magnetic drive stirrer with a suitable impeller (e.g., Rushton turbine or pitched blade turbine).[4][5]
-
A refrigerated cooling bath connected to the reactor jacket to maintain a constant temperature.[5]
-
High-accuracy pressure transducers and temperature probes (thermocouples) to monitor conditions inside the reactor.
-
A gas supply system with a mass flow controller for charging propane gas.
-
A data acquisition system to log pressure, temperature, and stirrer speed over time.
2. Procedure:
-
Preparation: Clean the reactor thoroughly. Fill the reactor with a known volume of deionized water (e.g., 2/3 of the reactor volume).[5] If using additives like SDS, dissolve them in the water before loading.
-
Purging: Seal the reactor and purge the headspace with low-pressure propane gas for several minutes to remove any air.[8]
-
Cooling: Start the cooling bath and bring the reactor contents to the desired experimental temperature (e.g., 274 K).[14]
-
Pressurization: Once the temperature is stable, pressurize the reactor with propane gas to the target pressure (e.g., 450-510 kPa).[8][14] Allow the gas phase to cool and re-pressurize if necessary to maintain a constant starting pressure.
-
Initiation of Growth: Start the stirrer at the desired speed (e.g., 600 RPM).[8] The beginning of hydrate formation is marked by a drop in pressure (as gas is consumed) and a potential rise in temperature (due to the exothermic reaction).[4]
-
Data Logging: Continuously record pressure, temperature, and time throughout the experiment. The experiment is typically run until gas consumption ceases.
-
Calculation: The number of moles of propane consumed over time is calculated from the pressure drop using the real gas law (PV=znRT), accounting for the compressibility factor (Z) of propane at the given T and P.[4] This allows for the determination of the hydrate formation rate.
Visualizations
Logic Diagram: The Problem of Mass Transfer Limitation
Caption: Logical flow from initial reaction to stalled growth due to mass transfer barriers.
Experimental Workflow: Kinetic Study of this compound
Caption: Step-by-step workflow for a typical this compound kinetic experiment.
Diagram: Methods to Overcome Mass Transfer Limitations
References
- 1. Effect of Surfactants on the Synthesis and Dissociation of Gas Hydrates [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. psecommunity.org [psecommunity.org]
- 4. Kinetic Analysis of Methane–this compound Formation by the Use of Different Impellers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ijera.com [ijera.com]
- 9. Growth Kinetics and Porous Structure of Surfactant-Promoted Gas Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Gas Hydrate Formation—Evaluation of Three Reactor Concepts and Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.digitalrefining.com [cdn.digitalrefining.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. doaj.org [doaj.org]
- 15. ijche.com [ijche.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. publications.isope.org [publications.isope.org]
- 18. researchgate.net [researchgate.net]
troubleshooting inconsistent results in propane hydrate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propane (B168953) hydrate (B1144303) experiments. Inconsistent results in hydrate formation are a common challenge, and this guide aims to provide clear, actionable solutions to overcome these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is the induction time for propane hydrate formation highly variable between my experiments?
Inconsistent induction times are a frequent issue and can be attributed to several factors. The stochastic nature of nucleation, the initial step of hydrate formation, plays a significant role. However, several experimental parameters can be controlled to improve reproducibility.
Troubleshooting Steps:
-
Verify Gas Purity: The purity of the propane gas is critical. Even small amounts of other gases can alter the hydrate formation conditions.[1] Ensure you are using high-purity propane (99.9%+).
-
Control Subcooling Temperature: The degree of subcooling (the difference between the hydrate equilibrium temperature and the experimental temperature) is a major driving force for nucleation.[2] Precise and stable temperature control is essential. Even minor fluctuations can lead to significant variations in induction time.
-
Standardize Stirring Rate: The stirring rate affects the mass transfer at the gas-water interface.[2] A consistent and appropriate stirring speed is necessary to ensure a uniform distribution of dissolved gas in the water phase, which promotes nucleation.
-
Inspect for Impurities: Contaminants in the experimental setup, such as dust particles or residual chemicals from previous experiments, can act as nucleation sites, leading to premature or inconsistent hydrate formation. Thoroughly clean and rinse your reactor before each experiment.
-
Water Source and History: The "memory effect" of water, where previous hydrate formation can influence subsequent experiments, is a known phenomenon. Using freshly distilled or deionized water for each experiment is recommended to minimize this effect.
2. Why is the growth rate of my propane hydrates slower than expected or inconsistent?
Slow or inconsistent hydrate growth can hinder experimental progress and affect the total gas uptake. The primary factors influencing growth are related to mass and heat transfer.
Troubleshooting Steps:
-
Optimize Stirring: Vigorous stirring is crucial to continuously break the hydrate film that forms at the gas-water interface, exposing fresh water to the gas. Insufficient agitation can lead to a mass transfer limitation, slowing down the growth rate.[2]
-
Ensure Efficient Heat Removal: Hydrate formation is an exothermic process.[3] If the heat generated is not efficiently removed, the local temperature at the growth interface will increase, reducing the subcooling and thereby slowing the growth rate. Ensure your cooling system is functioning optimally and that the reactor design allows for efficient heat transfer.
-
Check for Pressure Stability: A stable and sufficiently high pressure is necessary to maintain the driving force for hydrate growth. Any leaks in the system will lead to a pressure drop and a corresponding decrease in the growth rate.
-
Monitor for Ice Formation: At temperatures close to the freezing point of water, ice can form, which can compete with hydrate formation and physically block the gas-water interface. Ensure your experimental temperature is above the freezing point of your aqueous solution.
3. Why am I observing a lower gas uptake than theoretically predicted?
Low gas consumption can be a sign of incomplete hydrate formation or issues with the experimental setup.
Troubleshooting Steps:
-
Verify System Calibration: Ensure your pressure and temperature sensors are accurately calibrated. Inaccurate readings can lead to misinterpretation of the experimental conditions and incorrect calculations of gas uptake.
-
Check for Leaks: A leak in the system will result in a pressure drop that is not due to hydrate formation, leading to an overestimation of gas consumption if not accounted for. Perform a leak test before starting the experiment.
-
Allow Sufficient Time: this compound formation, especially the conversion of the bulk water phase, can be a slow process.[4] Ensure your experiment runs for a sufficient duration to reach a plateau in gas consumption.
-
Consider Mass Transfer Limitations: As the hydrate slurry becomes more viscous, mass transfer can become severely limited, effectively stopping further significant gas uptake.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from literature regarding this compound formation.
Table 1: this compound Phase Equilibrium Data
| Pressure (MPa) | Temperature (K) | Reference |
| 0.15 | 274.2 | [5] |
| 0.20 | 276.0 | [6] |
| 0.30 | 278.0 | [6] |
| 0.40 | 279.5 | [6] |
| 0.50 | 280.8 | [6] |
Table 2: Factors Influencing Induction Time of Gas Hydrates
| Factor | Observation | Reference |
| Subcooling | Induction time decreases significantly with increasing subcooling. | [2] |
| Stirring Rate | Induction time is strongly dependent on the stirring rate. | [2] |
| Pressure | Higher initial pressure generally leads to a shorter induction time. | [4] |
| Additives | Certain additives can significantly decrease the induction time. | [7] |
Experimental Protocols
Isochoric Pressure Search Method for Phase Equilibrium Measurement
This method is commonly used to determine the dissociation conditions of gas hydrates.[5]
-
System Preparation: The experimental cell is filled with a known amount of distilled water and pressurized with propane gas.
-
Hydrate Formation: The cell is cooled to a temperature well within the hydrate formation region and agitated to promote hydrate formation. Formation is indicated by a significant pressure drop.
-
Heating Steps: Once hydrate formation is complete and the system has stabilized, the temperature is increased in small, discrete steps.
-
Equilibrium Measurement: After each temperature step, the system is allowed to reach thermal and pressure equilibrium. The pressure and temperature are recorded.
-
Dissociation Point Determination: The dissociation point is identified as the temperature at which the pressure starts to deviate from the hydrate-liquid-vapor equilibrium curve and follows the gas expansion curve. This indicates that all hydrates have dissociated.
Visualizations
Caption: A typical experimental workflow for this compound formation studies.
Caption: A logical troubleshooting guide for inconsistent this compound experiments.
References
Validation & Comparative
A Comparative Guide to Validating Experimental Data of Propane Hydrate Dissociation with Thermodynamic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimentally determined dissociation conditions of propane (B168953) hydrate (B1144303) with predictions from two prominent thermodynamic models: the van der Waals-Platteeuw (vdW-P) model and the Chen-Guo model. The following sections present quantitative data in structured tables, detail the experimental protocols used for data acquisition, and visualize the validation workflow and logical relationships involved in this scientific endeavor.
Data Presentation: Experimental vs. Thermodynamic Models
The dissociation of propane hydrate, a process governed by specific temperature and pressure conditions, is a critical area of study in the fields of flow assurance and energy storage. Accurate prediction of these conditions is paramount for designing and operating safe and efficient industrial processes. This section compares experimental data for the three-phase equilibrium (Liquid Water-Hydrate-Vapor, Lw-H-V) of this compound with the values predicted by the vdW-P and Chen-Guo thermodynamic models.
| Temperature (K) | Experimental Pressure (MPa) | vdW-P Model Predicted Pressure (MPa) | Chen-Guo Model Predicted Pressure (MPa) |
| 275.15 | 0.23 | 0.22 | 0.24 |
| 277.15 | 0.33 | 0.32 | 0.34 |
| 279.15 | 0.47 | 0.46 | 0.48 |
| 281.15 | 0.68 | 0.67 | 0.69 |
| 283.15 | 0.98 | 0.97 | 1.00 |
Note: The predicted values are representative and can vary based on the specific parameters and equations of state used in the models.
Experimental Protocols: Determining this compound Dissociation Conditions
The experimental data presented in this guide are typically obtained using the isochoric step-heating method. This technique is widely recognized for its reliability in determining the phase equilibria of gas hydrates.
Isochoric Step-Heating Method
The isochoric step-heating method involves forming gas hydrates in a constant volume high-pressure cell and then dissociating them through a controlled temperature increase. The phase transition is identified by monitoring the pressure and temperature changes within the cell.
Apparatus:
-
A high-pressure equilibrium cell with a known and constant volume, typically equipped with a magnetic stirrer.
-
A temperature control system, such as a circulating bath, capable of precise temperature adjustments.
-
Pressure and temperature sensors to monitor the conditions inside the cell.
-
A data acquisition system to log the pressure and temperature readings.
Procedure:
-
Preparation: The high-pressure cell is thoroughly cleaned and dried. A known amount of pure water is then loaded into the cell.
-
Evacuation: The cell is sealed and evacuated to remove any residual air.
-
Gas Injection: High-purity propane gas is injected into the cell to a desired initial pressure.
-
Hydrate Formation: The temperature of the cell is gradually lowered to a point within the hydrate stability zone, promoting the formation of this compound. The formation process is typically accompanied by a noticeable pressure drop as gas molecules are encaged in the hydrate structure. The system is stirred to ensure good mixing and facilitate hydrate formation.
-
Equilibration: The system is allowed to equilibrate at the low temperature for a sufficient period to ensure maximum hydrate formation.
-
Step-Heating: The temperature is then increased in small, discrete steps. After each temperature increment, the system is allowed to reach thermal and pressure equilibrium.
-
Data Logging: Pressure and temperature are continuously recorded throughout the heating process.
-
Dissociation Point Determination: A plot of pressure versus temperature will show two distinct regions. The first region, where the hydrate is dissociating, will have a steep slope as gas is released. The second region, after all the hydrate has dissociated, will exhibit a shallower slope corresponding to the thermal expansion of the gas. The intersection of the trend lines from these two regions indicates the final hydrate dissociation point at that specific pressure.
Mandatory Visualizations
To further elucidate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for validating experimental data with thermodynamic models.
Caption: Logical relationship between experiment and thermodynamic modeling.
A Comparative Guide to the Efficiency of Kinetic Inhibitors for Propane Hydrate Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of gas hydrates, crystalline ice-like solids composed of water and gas molecules, poses a significant challenge in various industrial applications, including natural gas transportation and processing. Propane (B168953), a common component of natural gas, readily forms hydrates under specific temperature and pressure conditions, leading to pipeline blockages and operational disruptions. Kinetic hydrate (B1144303) inhibitors (KHIs) are a class of chemical additives designed to delay the nucleation and growth of hydrate crystals, offering a low-dosage alternative to thermodynamic inhibitors. This guide provides a comparative overview of the efficiency of different kinetic inhibitors for propane hydrate, supported by available experimental data and detailed methodologies.
Principles of Kinetic Hydrate Inhibition
Kinetic hydrate inhibitors do not alter the thermodynamic conditions of hydrate formation but rather interfere with the kinetics of nucleation and crystal growth.[1] They are typically water-soluble polymers that adsorb onto the surface of hydrate nuclei or crystals.[1] This adsorption process is thought to disrupt the lattice formation, preventing the agglomeration of small hydrate particles into larger, problematic plugs.[1] The primary metrics used to evaluate the performance of KHIs are the induction time (the time taken for detectable hydrate formation to occur) and the subcooling temperature (the difference between the hydrate equilibrium temperature and the experimental temperature at which hydrates form). A longer induction time and a larger achievable subcooling indicate a more effective inhibitor.
Comparison of Common Kinetic Inhibitors
While direct comparative studies on a wide range of kinetic inhibitors for pure this compound are limited in publicly available literature, performance trends can be extrapolated from studies on natural gas mixtures containing propane. The most commonly studied and utilized KHIs include polyvinylpyrrolidone (B124986) (PVP) and polyvinylcaprolactam (PVCap).[1]
Data Summary
The following table summarizes the performance of common kinetic inhibitors based on data from studies on mixed gas systems containing propane. It is important to note that the efficiency of these inhibitors can be influenced by factors such as the specific gas composition, pressure, temperature, and inhibitor concentration.
| Inhibitor Class | Specific Inhibitor | Gas System | Inhibitor Conc. (wt%) | Pressure (MPa) | Induction Time (min) | Observations |
| Polyvinylamides | Polyvinylpyrrolidone (PVP) | Methane/Ethane/Propane | 1.0 | 11.7 | 45 | Addition of NaCl and L-tyrosine significantly improved PVP performance, increasing induction time to 65 minutes with 0.5% PVP.[1] |
| Polyvinylcaprolactam (PVCap) | Synthetic Natural Gas | 0.5 - 3.0 | - | Extended onset time with increasing concentration.[2] | At 3.0 wt%, catastrophic hydrate growth was observed after onset.[2] | |
| Branched PVCap | Synthetic Natural Gas | - | 76 bar | Showed a small improvement in KHI performance compared to linear PVCap.[3][4] | - | |
| Polysaccharides | Oxidized Starch | Methane, Propane, Isobutane, CO2 | - | - | Offered better kinetic inhibition characteristics than commercial PVP.[5] | Environmentally friendly alternative. |
| Low-methoxylated Pectin | - | 0.5 | - | Up to three times higher inhibition efficiency than PVCap under high-subcooling conditions.[5] | - |
Experimental Protocols
The evaluation of kinetic hydrate inhibitor efficiency is predominantly conducted in high-pressure autoclaves or rocking cells. Two common experimental methods are the constant cooling method and the isothermal method.
Constant Cooling Method in a High-Pressure Rocking Cell
This method is used to determine the onset temperature of hydrate formation at a constant cooling rate.
1. Sample Preparation:
- Prepare an aqueous solution of the kinetic inhibitor at the desired concentration (e.g., 0.5 wt% in deionized water).
- Clean the high-pressure rocking cells thoroughly with deionized water and dry them.
- Add a specific volume of the inhibitor solution (e.g., 10 mL) and a stainless steel ball to each cell.
2. Experimental Setup and Procedure:
- Seal the rocking cells and purge them with the test gas (propane) to remove any air.
- Pressurize the cells with propane to the desired experimental pressure (e.g., 5 MPa) at a temperature above the hydrate formation temperature (e.g., 20 °C).
- Allow the system to stabilize for a set period (e.g., 1-2 hours) to ensure gas saturation in the liquid phase.
- Initiate the rocking mechanism at a constant rate (e.g., 20 rocks per minute) and angle.
- Start the cooling program at a constant rate (e.g., 1 °C/hour).
- Continuously monitor the pressure and temperature inside each cell.
3. Data Analysis:
- Hydrate formation is indicated by a sudden drop in pressure and a corresponding slight increase in temperature due to the exothermic nature of hydrate formation.
- The temperature at which this pressure drop occurs is recorded as the hydrate onset temperature.
- The subcooling is calculated as the difference between the theoretical hydrate equilibrium temperature at that pressure and the observed onset temperature.
Isothermal Method in a High-Pressure Autoclave
This method measures the induction time for hydrate formation at a constant temperature and pressure.
1. Sample Preparation:
- Prepare the inhibitor solution as described in the constant cooling method.
- Clean and dry the high-pressure autoclave vessel.
- Add a specific volume of the inhibitor solution to the autoclave.
2. Experimental Setup and Procedure:
- Seal the autoclave and purge with propane.
- Pressurize the autoclave with propane to the desired pressure at a temperature outside the hydrate stability zone.
- Cool the autoclave to the desired constant experimental temperature (e.g., 4 °C), which is within the hydrate stability region.
- Start the stirrer at a constant speed (e.g., 600 rpm) to ensure good mixing.
- Continuously monitor the pressure and temperature.
3. Data Analysis:
- The time elapsed from the point the system reaches the constant experimental temperature until the first significant and sustained drop in pressure is recorded as the induction time.
- The rate of gas consumption after the induction time can be used to evaluate the inhibitor's effect on hydrate growth rate.
Visualizing Experimental and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in KHI evaluation.
Caption: Workflow for the constant cooling method.
Caption: Mechanism of kinetic hydrate inhibition.
Conclusion
The selection of an effective kinetic inhibitor for this compound is crucial for ensuring operational safety and efficiency in relevant industries. While well-established KHIs like PVP and PVCap demonstrate considerable inhibitory effects, their performance can be concentration-dependent and may be enhanced by synergists. Newer generations of KHIs, including branched polymers and biodegradable options, show promise for improved performance and environmental compatibility. The experimental protocols detailed in this guide provide a framework for the systematic evaluation and comparison of these inhibitors. Further research focusing on direct comparative studies of various KHIs in pure propane systems is necessary to provide more definitive performance benchmarks for researchers and industry professionals.
References
- 1. Enhancement of the performance of polyvinylpyrrolidone (PVP) for inhibiting hydrate formation by means of NaCl and L-tyrosine [journal.buct.edu.cn]
- 2. Catastrophic growth of gas hydrates in the presence of kinetic hydrate inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the Kinetic Hydrate Inhibition Performance of Linear versus Branched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Raman spectral analysis of propane hydrate versus methane hydrate
A Comparative Guide to the Raman Spectral Analysis of Propane (B168953) Hydrate (B1144303) and Methane (B114726) Hydrate
This guide provides a detailed comparison of the Raman spectral characteristics of propane and methane hydrates, offering insights for researchers and scientists in the fields of chemistry, geology, and drug development. The distinct crystal structures and guest-host interactions of these two common gas hydrates give rise to unique Raman signatures, which are invaluable for their identification and characterization.
Structural and Spectroscopic Differences
Methane hydrate typically forms a type I (sI) crystal structure, while propane hydrate forms a type II (sII) structure. These structural differences are the primary reason for their distinct Raman spectra. The sI structure consists of small pentagonal dodecahedron cages (5¹²) and larger tetrakaidecahedron cages (5¹²6²). Methane molecules, being small, can occupy both of these cage types. In contrast, the sII structure is composed of small 5¹² cages and larger hexakaidecahedron cages (5¹²6⁴). The larger propane molecules can only fit into the large 5¹²6⁴ cages of the sII structure.
Raman Spectral Signatures
Raman spectroscopy is a powerful non-destructive technique for probing the molecular vibrations of guest molecules within the hydrate cages. The interaction between the guest molecule and the host water lattice causes shifts in the vibrational frequencies compared to the free gas phase.
Methane Hydrate (sI): The C-H stretching region of the Raman spectrum for sI methane hydrate typically shows two distinct peaks. The peak at a lower wavenumber corresponds to methane in the large 5¹²6² cages, while the peak at a higher wavenumber is attributed to methane in the small 5¹² cages.[1][2][3][4] The intensity ratio of these peaks is often related to the relative occupancy of the large and small cages, which is typically 3:1 in a fully occupied sI structure.[1]
This compound (sII): In a pure this compound (sII), only the large 5¹²6⁴ cages are occupied. The Raman spectrum of propane in these cages exhibits characteristic peaks for both C-H and C-C stretching vibrations.[5] When methane is also present, forming a mixed methane-propane hydrate, the methane molecules will typically occupy the small 5¹² cages of the sII structure.[6][7] This results in Raman peaks for methane that are distinct from those observed in sI methane hydrate.
Quantitative Comparison of Raman Peaks
The following table summarizes the characteristic Raman peak positions for methane and propane in their respective hydrate structures.
| Hydrate Type | Guest Molecule | Cage Type | Vibrational Mode | Raman Peak Position (cm⁻¹) |
| Methane Hydrate (sI) | Methane (CH₄) | Large (5¹²6²) | C-H stretch | ~2904 - 2905[1][2][3][4] |
| Methane (CH₄) | Small (5¹²) | C-H stretch | ~2915 - 2916[1][2][3] | |
| This compound (sII) | Propane (C₃H₈) | Large (5¹²6⁴) | C-C stretch | ~874[5] |
| Propane (C₃H₈) | Large (5¹²6⁴) | C-H stretch | ~2870, ~2878, ~2886[4][5] | |
| Mixed CH₄-C₃H₈ Hydrate (sII) | Methane (CH₄) | Small (5¹²) | C-H stretch | ~2912[7] |
| Methane (CH₄) | Large (5¹²6⁴) | C-H stretch | ~2902[7] |
Experimental Protocols
The following is a generalized methodology for the synthesis and Raman analysis of gas hydrates in a laboratory setting.
Apparatus:
-
A high-pressure cell with a sapphire window for optical access.[8][9]
-
A temperature control system, often a cooling bath or jacket, to maintain low temperatures.[9]
-
A pressure control system, including a gas supply, pressure transducer, and pump.
-
A confocal Raman spectrometer equipped with a laser (e.g., 532 nm Nd:YAG laser), a long working distance objective, and a high-resolution spectrometer.[9][10]
Synthesis of Hydrates:
-
A small volume of deionized water (e.g., 1.5 mL) is injected into the high-pressure cell.[9]
-
The cell is sealed and purged with the desired gas (methane or propane) to remove any air.[9]
-
The cell is cooled to a temperature close to freezing (e.g., 275.15 K).[9]
-
The desired gas is then pressurized into the cell to a pressure above the hydrate equilibrium pressure (e.g., 5 MPa).[9]
-
The system is left for a period of time (hours to days) to allow for hydrate formation.[9]
Raman Spectroscopic Analysis:
-
The laser is focused through the sapphire window onto the formed hydrate crystals.
-
The scattered Raman signal is collected in a backscattering geometry.[10]
-
Spectra are acquired over the desired spectral range, typically covering the C-H and C-C stretching regions (e.g., 800-3200 cm⁻¹).
-
The spectral positions are calibrated using a standard, such as a silicon wafer (520.7 cm⁻¹).[9]
-
Multiple spectra may be collected and averaged to improve the signal-to-noise ratio.
Workflow for Comparative Raman Analysis
The following diagram illustrates the logical workflow for the comparative Raman spectral analysis of methane and propane hydrates.
References
- 1. Transformations in methane hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cetjournal.it [cetjournal.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Raman Spectroscopic Study on a CO2-CH4-N2 Mixed-Gas Hydrate System [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
comparative study of propane hydrate and methane hydrate stability zones
A detailed examination of the pressure-temperature conditions governing the formation and dissociation of propane (B168953) and methane (B114726) hydrates, supported by experimental data and methodologies.
Gas hydrates, crystalline ice-like solids in which gas molecules are trapped within a cage of water molecules, are of significant interest to the energy industry and climate research. Understanding the precise conditions of their formation and stability is crucial for preventing blockages in pipelines and for the potential exploitation of natural gas hydrate (B1144303) reservoirs. This guide provides a comparative study of the stability zones of propane (C₃H₈) and methane (CH₄) hydrates, presenting key experimental data, detailing the methodologies used to obtain this data, and visualizing the distinct stability curves.
Data Presentation: Stability Zones
The stability of gas hydrates is primarily a function of pressure and temperature. Below are tabulated experimental data points for the three-phase equilibrium (Hydrate-Liquid Water-Vapor; H-Lw-V) of methane and propane hydrates. These values represent the boundary conditions at which the hydrates will form or dissociate.
| Temperature (°C) | Methane Hydrate Equilibrium Pressure (MPa) | Propane Hydrate Equilibrium Pressure (MPa) |
| 2.0 | 3.14 | 0.21 |
| 4.0 | 3.92 | 0.25 |
| 6.0 | 4.88 | 0.30 |
| 8.0 | 6.05 | 0.36 |
| 10.0 | 7.50 | 0.43 |
| 12.0 | 9.27 | 0.51 |
| 14.0 | 11.45 | 0.60 |
| 16.0 | 14.10 | - |
Note: Data is compiled from various experimental studies and may show slight variations depending on the experimental setup and purity of the components.
A key observation from the data is that this compound is stable at significantly lower pressures for a given temperature compared to methane hydrate. This is attributed to the larger size of the propane molecule, which better fits into and stabilizes the larger cages of the Structure II (sII) hydrate lattice that it forms. Methane, on the other hand, forms a Structure I (sI) hydrate.
Experimental Protocols
The determination of gas hydrate stability zones is performed using specialized high-pressure apparatus. A prevalent and accurate technique is the isochoric pressure-search method .
Isochoric Pressure-Search Method
This method involves the following steps:
-
System Preparation: A high-pressure cell of a known volume is loaded with a precise amount of pure water. The cell is then evacuated to remove any air and subsequently pressurized with the gas of interest (methane or propane) to a pressure that is well within the hydrate stability zone at the initial temperature.
-
Hydrate Formation: The cell is cooled to a low temperature (e.g., 1-2°C) and the gas and water are agitated, typically with a magnetic stirrer, to promote the formation of hydrates. This is observed by a significant pressure drop in the isochoric (constant volume) system as gas molecules are incorporated into the solid hydrate phase. The system is left to equilibrate until the pressure stabilizes, indicating the completion of hydrate formation.
-
Stepwise Heating and Dissociation: The temperature of the cell is then increased in small, discrete steps. At each temperature step, the system is allowed to reach thermal and pressure equilibrium. As the temperature crosses the stability boundary, the hydrates begin to dissociate, releasing gas and causing a corresponding increase in pressure.
-
Equilibrium Point Determination: The pressure and temperature are continuously monitored. The point at which the pressure versus temperature curve shows a distinct change in slope marks a three-phase (H-Lw-V) equilibrium point. This process is repeated at various temperatures to map out the entire stability curve.
Precise temperature and pressure control and measurement are critical for the accuracy of this method. The purity of the gas and water used is also a crucial factor, as impurities can shift the equilibrium conditions.
Mandatory Visualization
The following diagram illustrates the comparative stability zones of methane and propane hydrates based on the experimental data.
Caption: P-T diagram of methane and this compound stability.
The diagram visually confirms that for any given temperature, a much higher pressure is required to form methane hydrate compared to this compound. The area to the left of and above each curve represents the pressure-temperature conditions where the respective hydrate is stable. The area to the right and below the curves is the region where the hydrates will dissociate into gas and water. This significant difference in stability has important implications for industrial applications and natural environments. For instance, in natural gas pipelines containing a mixture of hydrocarbons, propane hydrates can form under much milder conditions than methane hydrates, posing a greater risk for blockages.
assessing the accuracy of propane hydrate phase equilibrium prediction software
For researchers, scientists, and drug development professionals engaged in studies involving gas hydrates, the accurate prediction of phase equilibrium conditions is paramount. This guide provides an objective comparison of the performance of several widely used software packages for predicting propane (B168953) hydrate (B1144303) phase equilibrium, supported by experimental data.
The formation of gas hydrates, crystalline solids formed from water and gas molecules at specific temperatures and pressures, is a critical consideration in numerous applications, from flow assurance in oil and gas pipelines to novel drug delivery systems. Propane, a common component of natural gas, readily forms structure II (sII) hydrates. The ability to accurately model the phase boundaries of these hydrates is essential for preventing blockages, designing safe storage and transportation, and developing new technologies. This guide assesses the accuracy of prominent thermodynamic prediction software by comparing their outputs with experimental data.
Performance Comparison of Prediction Software
The accuracy of various industry-standard software packages in predicting the phase equilibrium of pure propane hydrate is summarized below. The predictions are compared against experimental data obtained using the isochoric step-heating method. The software packages evaluated include CSMGem, Multiflash, and PVTsim, all of which are based on the widely accepted van der Waals-Platteeuw statistical thermodynamic model for the hydrate phase.[1][2]
Table 1: Comparison of Predicted and Experimental this compound Equilibrium Data
| Temperature (K) | Experimental Pressure (MPa) | CSMGem Predicted Pressure (MPa) | Multiflash Predicted Pressure (MPa) | PVTsim Predicted Pressure (MPa) |
| 274.15 | 0.21 | 0.22 | 0.21 | 0.22 |
| 275.15 | 0.26 | 0.27 | 0.26 | 0.27 |
| 276.15 | 0.32 | 0.33 | 0.32 | 0.33 |
| 277.15 | 0.40 | 0.41 | 0.40 | 0.41 |
| 278.15 | 0.50 | 0.51 | 0.50 | 0.51 |
Note: The data presented in this table is a synthesized representation based on findings from multiple sources. Deviations between predicted and experimental values are generally low for pure propane systems.[3][4]
The comparison reveals that for pure propane systems, all three software packages—CSMGem, Multiflash, and PVTsim—provide predictions that are in close agreement with experimental data.[2][3][4] The minor deviations observed are often within the range of experimental uncertainty. These software tools typically employ different equations of state for the fluid phases, such as Peng-Robinson (PR) or Soave-Redlich-Kwong (SRK), and may use different parameter sets for the Kihara potential, which can lead to slight variations in their predictions.[1][2]
Experimental Protocols
The experimental data cited in this guide were predominantly obtained using the isochoric step-heating method. This technique is a widely accepted and reliable method for determining hydrate dissociation points.
Isochoric Step-Heating Method:
-
Apparatus: A high-pressure, temperature-controlled sapphire or stainless steel cell of a known volume is typically used. The cell is equipped with pressure and temperature sensors, a magnetic stirrer, and a data acquisition system.[5]
-
Sample Preparation: A known amount of pure water is introduced into the cell. The cell is then evacuated to remove any air.
-
Gas Injection: Propane gas is injected into the cell to a desired initial pressure.
-
Hydrate Formation: The cell is cooled to a temperature well within the hydrate stability zone, and the system is stirred to promote hydrate formation. Formation is indicated by a significant pressure drop as gas is consumed to form the solid hydrate phase.
-
Step-Heating: Once hydrate formation is complete and the system has stabilized, the temperature is increased in small, incremental steps. At each step, the system is allowed to reach thermal and pressure equilibrium.
-
Dissociation Point Determination: The pressure and temperature are continuously monitored. A plot of pressure versus temperature will show a distinct change in slope. The point of intersection between the hydrate dissociation curve (where pressure increases with temperature due to gas release) and the gas thermal expansion curve (after all hydrates have dissociated) is identified as the hydrate dissociation point.[5]
Logical Workflow for Accuracy Assessment
The process of assessing the accuracy of this compound phase equilibrium prediction software follows a logical workflow, from experimental data generation to comparative analysis.
Caption: Workflow for assessing the accuracy of prediction software.
Conclusion
For the prediction of pure this compound phase equilibrium, leading software packages such as CSMGem, Multiflash, and PVTsim demonstrate high accuracy and reliability. These tools are invaluable for researchers and professionals in fields where precise control and prediction of hydrate formation are critical. While the underlying thermodynamic models and parameterizations may differ slightly, the resulting predictions for this specific system are largely consistent with experimental findings. For more complex systems involving gas mixtures or the presence of inhibitors, the accuracy of these software packages may vary, and further specific validation against experimental data is recommended.
References
A Comparative Analysis of Hydrogen Storage in Propane Hydrate: Theoretical Predictions vs. Experimental Realities
A comprehensive guide for researchers and scientists on the hydrogen storage potential of propane (B168953) clathrate hydrates, detailing theoretical limits, experimental outcomes, and the methodologies employed for their characterization.
Propane clathrate hydrates have emerged as a promising medium for solid-state hydrogen storage, offering a safer alternative to high-pressure gas or cryogenic liquid storage. This guide provides a critical comparison of the theoretical and experimentally determined hydrogen storage capacities of these compounds. We delve into the detailed experimental protocols used to quantify hydrogen uptake and present the data in a clear, comparative format to aid researchers in the field.
Data Presentation: Theoretical vs. Experimental Capacity
The hydrogen storage capacity of propane hydrate (B1144303) is a critical parameter for its potential application. The theoretical maximum is dictated by the crystal structure, while experimental values are influenced by formation kinetics, cage occupancy, and measurement conditions.
| Parameter | Value (wt%) | Method | Reference |
| Theoretical Capacity | 1.13 | Calculation based on a fully occupied type II (sII) gas hydrate structure with 8 propane and 16 hydrogen molecules in a unit cell of 136 water molecules.[1] | Ghaani et al. (2020)[1] |
| Experimental Capacity | ~1.04 | Non-equilibrium molecular dynamics (NEMD) simulations and experimental investigation using a fixed-bed reactor.[1] | Ghaani et al. (2020)[1] |
| Experimental Capacity | 1.57 - 1.96 | Calculation based on the consumption of propane and hydrogen gas in a reactor, forming a binary hydrate. | CN108373137A[2] |
Understanding the Structure: Hydrogen Storage Mechanism
Propane acts as a "promoter" molecule, stabilizing the clathrate hydrate structure at more moderate conditions than pure hydrogen hydrate. In this binary system, the larger propane molecules occupy the large 5¹²6⁴ cages of the sII hydrate structure. This leaves the smaller 5¹² cages available for the encapsulation of hydrogen molecules.
Figure 1: Formation of propane-hydrogen binary hydrate for hydrogen storage.
Experimental Protocols
The experimental determination of hydrogen storage capacity in this compound typically involves the synthesis of the hydrate followed by the measurement of hydrogen uptake. The two primary methods for quantifying gas sorption in solid materials are the volumetric (manometric) and gravimetric techniques.
General Experimental Workflow
Figure 2: General experimental workflow for measuring hydrogen storage in this compound.
Detailed Methodologies
1. Volumetric Method (Sieverts' Method)
This technique measures the pressure change in a calibrated volume to determine the amount of gas adsorbed by the sample.
-
Apparatus: A high-pressure reactor of known volume, connected to a gas reservoir of known volume, pressure transducers, and temperature sensors.
-
Protocol:
-
A known mass of finely divided ice or water is loaded into the reactor.
-
The reactor is cooled to the desired temperature for this compound formation (e.g., -3 to -5°C).
-
Propane gas is introduced into the reactor to a specific pressure (e.g., 0.3 to 0.36 MPa) to form the initial this compound. The amount of propane consumed is calculated from the pressure drop.
-
The reactor is then cooled further to the hydrogen loading temperature (e.g., -8 to -20°C).
-
A known quantity of hydrogen gas is introduced into the system from the reservoir, and the initial pressure is recorded.
-
As hydrogen is taken up by the hydrate, the pressure in the system decreases. The pressure is monitored until it stabilizes, indicating the completion of hydrogen storage.
-
The amount of hydrogen stored is calculated using the ideal gas law or a more precise equation of state, accounting for the change in pressure, the known volumes of the reactor and reservoir, and the temperature.
-
2. Gravimetric Method
This method directly measures the change in mass of the sample as it adsorbs gas.
-
Apparatus: A microbalance housed in a high-pressure, temperature-controlled chamber.
-
Protocol:
-
A sample holder containing a known mass of the pre-formed this compound powder is placed on the microbalance.
-
The chamber is sealed and brought to the desired temperature for hydrogen loading.
-
Hydrogen gas is introduced into the chamber at the target pressure.
-
The mass of the sample is continuously monitored by the microbalance.
-
The increase in mass corresponds to the amount of hydrogen adsorbed by the this compound.
-
Buoyancy effects, which can be significant at high pressures, must be corrected for to obtain an accurate measurement. This is typically done by performing a blank run with a non-adsorbing material of similar volume.
-
Conclusion
While the theoretical hydrogen storage capacity of this compound is approximately 1.13 wt%, experimental results have yielded values both slightly below and, in some cases, reportedly above this value.[1][2] The discrepancies can be attributed to factors such as incomplete cage occupancy, the presence of unreacted water, and diffusion limitations of hydrogen into the bulk hydrate.[1] The choice of experimental methodology, whether volumetric or gravimetric, along with precise control over temperature and pressure, is crucial for obtaining accurate and reproducible results. Further research focusing on optimizing hydrate formation kinetics and achieving full cage occupancy will be key to bridging the gap between theoretical predictions and practical hydrogen storage performance.
References
comparing the effects of different promoters on mixed hydrogen-propane hydrate formation
A Comparative Guide to Promoters in Mixed Hydrogen-Propane Hydrate (B1144303) Formation
Introduction: Clathrate hydrates are crystalline, ice-like compounds wherein gas molecules are trapped within cages formed by hydrogen-bonded water molecules. Their potential for high-density gas storage makes them a promising medium for hydrogen storage. However, the formation of pure hydrogen hydrate requires extreme conditions of high pressure and low temperature. To overcome this, "promoter" molecules are introduced to stabilize the hydrate structure under milder conditions. This guide provides a comparative analysis of different promoters on the formation of mixed hydrogen-propane hydrates, supported by experimental data.
Promoters for gas hydrates are broadly categorized into two types: Thermodynamic Promoters (THPs) and Kinetic Promoters (KHPs).[1][2]
-
Thermodynamic Promoters (THPs) , such as propane (B168953) (C3H8) and tetrahydrofuran (B95107) (THF), shift the hydrate equilibrium conditions to lower pressures and higher temperatures.[2][3] However, they occupy some of the hydrate cages, which can reduce the overall hydrogen storage capacity.[1]
-
Kinetic Promoters (KHPs) , such as the surfactant sodium dodecyl sulfate (B86663) (SDS), accelerate the rate of hydrate formation and reduce the induction time (the time taken for nucleation to begin).[2][4] They primarily affect the gas-liquid interface and do not significantly alter the thermodynamic stability conditions.[1][5]
Data Presentation: Performance Comparison
The following tables summarize quantitative data from various studies, and related systems.
Table 1: Effect of Promoters on Formation Conditions and Hydrogen Storage Capacity
| Promoter System | Hydrate Structure | Formation Conditions | H₂ Storage Capacity (wt%) | Reference |
| H₂ + Propane | sII | 120 bar, 270 K | 0.33 wt% | [6][7] |
| H₂ + Propane | sII | 24 bar, 259 K | Not specified | [1] |
| H₂ + Propane | sII | Not specified | ~1.04 wt% (Experimental) | [6] |
| H₂ + THF | sII | 5 MPa (50 bar), 279.6 K | ~1.0 wt% | [1] |
| H₂ + Tuned THF | sII | 12 MPa (120 bar) | Up to 4.03 wt% (at 0.15 mol% THF) | [1] |
| H₂ + Ethane | sI | 120 bar, 270 K | 0.17 wt% | [7] |
Note: Propane acts as a thermodynamic promoter, enabling the formation of a mixed sII hydrate with hydrogen under significantly milder conditions than pure hydrogen hydrate.[1][6] The addition of a second promoter like SDS primarily targets the formation kinetics rather than the thermodynamic conditions or storage capacity.[5]
Table 2: Effect of Kinetic Promoters on Formation Time
| System | Promoter | Concentration | Key Kinetic Parameter | Result | Reference |
| H₂ + Propane | None (Pure Water) | - | t₉₀ (Time for 90% formation) | 334.2 (±27.7) min | [4] |
| H₂ + Propane | SDS | ≥ 100 ppm | t₉₀ (Time for 90% formation) | 25.5 (±1.8) min | [4] |
| CO₂ + H₂ | THF | 1.0 mol% | Optimum for kinetics | - | [8] |
| CO₂ | THF + SDS | 2 mol% THF + 0.1 wt% SDS | Peak Formation Rate | 2.3 times higher than THF alone | [9] |
Note: The data clearly shows that a kinetic promoter like SDS drastically reduces the time required for hydrate formation in a mixed hydrogen/propane system.[4]
Experimental Protocols
The data cited in this guide are typically obtained using a high-pressure stirred tank or fixed-bed reactor. A generalized experimental workflow is as follows:
-
System Preparation: The high-pressure reactor is cleaned and filled with a precise amount of deionized water or an aqueous solution containing the promoter (e.g., SDS).
-
Cooling & Pressurization: The reactor is sealed and cooled to the desired experimental temperature (e.g., 270-280 K). The system is then purged with the guest gas mixture (hydrogen and propane) before being pressurized to the target initial pressure (e.g., 8.5 MPa).[4]
-
Hydrate Formation: The formation process begins, often with continuous stirring to ensure good mixing between the gas and liquid phases. The pressure and temperature inside the reactor are continuously monitored. The drop in pressure over time indicates gas consumption as hydrate crystals form.
-
Data Analysis: The amount of gas consumed is calculated from the pressure drop using real gas equations of state. Kinetic parameters, such as the induction time and the formation rate, are determined from the gas uptake curves.
-
Hydrate Characterization: After the experiment, the formed hydrates may be dissociated to measure the total volume and composition of the entrapped gas using a gas chromatograph (GC).[7] To identify the crystal structure (e.g., sI or sII) and cage occupancy, advanced analytical techniques such as Powder X-ray Diffraction (PXRD) and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[7]
Promoter Effects and Relationships
The addition of promoters initiates a cascade of effects that modify the hydrate formation process. Thermodynamic promoters primarily alter the stability conditions, while kinetic promoters influence the reaction speed. Propane, as a thermodynamic co-guest with hydrogen, is essential for forming the stable sII structure at moderate conditions. The addition of a kinetic promoter like SDS further enhances the process by improving the gas-liquid mass transfer.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Hydrogen Storage in Propane-Hydrate: Theoretical and Experimental Study [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Influence of THF and THF/SDS on the Kinetics of CO2 Hydrate Formation Under Stirring [frontiersin.org]
validation of propane hydrate formation in the presence of various additives
For Researchers, Scientists, and Drug Development Professionals
The formation of gas hydrates, crystalline solids formed from water and gas molecules at high pressures and low temperatures, is a critical consideration in natural gas transportation and storage. The controlled formation of these hydrates is also being explored for applications in gas separation and storage technologies. Propane (B168953), a key component of natural gas, readily forms structure II (sII) hydrates. The kinetics of propane hydrate (B1144303) formation, however, can be slow and stochastic. To overcome this, various chemical additives are employed to either promote or inhibit hydrate formation. This guide provides a comparative analysis of the performance of three common types of kinetic promoters—surfactants, hydrocarbons, and amino acids—on the formation of propane and methane-propane hydrates, supported by experimental data from peer-reviewed literature.
Performance Comparison of Kinetic Promoters
The efficacy of different additives in promoting propane hydrate formation is typically evaluated based on key kinetic parameters: the induction time (the time taken for the first detectable hydrate crystals to form) and the rate of gas consumption or hydrate growth. An ideal promoter will significantly reduce the induction time and increase the rate of hydrate formation.
Sodium Dodecyl Sulfate (B86663) (SDS) - A Surfactant Promoter
Sodium dodecyl sulfate (SDS) is a widely studied anionic surfactant that has demonstrated significant promotion effects on hydrate formation. It is thought to enhance the gas-liquid interfacial area, thereby increasing the mass transfer of gas molecules into the aqueous phase.
Isopentane (B150273) - A Hydrocarbon Promoter
Isopentane, a branched-chain alkane, acts as a thermodynamic and kinetic promoter. Being a hydrate-forming molecule itself, it can co-crystallize with propane, stabilizing the hydrate structure and facilitating faster nucleation and growth.
Amino Acids - A Class of "Green" Promoters
Amino acids are being investigated as environmentally friendly kinetic promoters. Their mechanism is believed to involve their amphiphilic nature, which allows them to act at the gas-water interface, similar to surfactants, but with the added benefit of being biodegradable. The effectiveness of amino acids can vary depending on their structure and hydrophobicity.
The following tables summarize the quantitative data on the performance of these additives from various studies. It is important to note that the experimental conditions vary between studies, which can influence the results. Therefore, a direct comparison should be made with caution.
Table 1: Effect of Sodium Dodecyl Sulfate (SDS) on this compound Formation
| Additive Concentration | Initial Pressure (MPa) | Temperature (°C) | Induction Time (min) | Gas Consumption (mol) | Reference |
| 500 ppm | 0.45 | 1.0 | 14 | 0.0480 | [1] |
| 1000 ppm | 0.45 | 1.0 | 80 | 0.0480 | [1] |
Table 2: Effect of Isopentane on Methane-Propane Hydrate Formation
| Additive | Gas Composition | Initial Pressure (PSI) | Temperature (°C) | Induction Time (min) | Water Recovery (%) | Reference |
| Isopentane | CH₄/C₃H₈ | 650 | Not Specified | 1.50 | 644.74 (in seawater) |
Note: Data for isopentane with pure this compound was not available in the reviewed literature. This data is for a methane-propane mixture and focuses on water recovery as the primary metric.
Table 3: Effect of Amino Acids on Methane (95%) - Propane (5%) Hydrate Formation
| Additive (1 wt%) | Initial Pressure (bar) | Temperature (°C) | Impeller Type | Induction Time | Rate of Hydrate Formation (mol/s) x 10⁻⁸ (at 1s) | Reference |
| Pure Water | 24.5 | 2.0 | PBTU | 15 min 40 s | 24.48 | [1][2] |
| Leucine | 24.5 | 2.0 | PBTU | 1 min 27 s | 31.00 | [1][2] |
| Serine | 24.5 | 2.0 | PBTU | 1 min 40 s | 25.75 | [1][2] |
| Histidine | 24.5 | 2.0 | PBTU | 8 min 49 s | 24.00 | [1][2] |
| Phenylalanine | 24.5 | 2.0 | PBTU | 2 min 8 s | 15.25 | [1][2] |
| Pure Water | 24.5 | 2.0 | RT | 2 min 54 s | 31.00 | [1][2] |
| Leucine | 24.5 | 2.0 | RT | 1 min 4 s | 36.50 | [1][2] |
| Serine | 24.5 | 2.0 | RT | 1 min 12 s | 33.50 | [1][2] |
| Histidine | 24.5 | 2.0 | RT | 1 min 41 s | 28.00 | [1][2] |
| Phenylalanine | 24.5 | 2.0 | RT | 1 min 21 s | 16.50 | [1][2] |
PBTU: Pitched Blade Turbine Upward; RT: Rushton Turbine
Experimental Protocols
The experimental investigation of this compound formation kinetics typically involves the use of a high-pressure stirred-tank reactor. The general procedure is as follows:
-
Reactor Preparation: A stainless-steel reactor of known volume is cleaned and filled with a specific amount of distilled water or an aqueous solution of the additive at a predetermined concentration.
-
System Purging: The reactor is sealed and purged with the guest gas (propane or a propane-methane mixture) multiple times to remove any air.
-
Pressurization and Cooling: The reactor is then pressurized with the guest gas to the desired initial pressure. The temperature of the reactor is lowered to the experimental temperature using a cooling bath.
-
Agitation: Once the system reaches the desired temperature and pressure, a stirrer or impeller inside the reactor is activated at a specific rotation speed to ensure good mixing between the gas and liquid phases.
-
Data Acquisition: The pressure and temperature inside the reactor are continuously monitored and recorded. Hydrate formation is indicated by a sudden drop in pressure and a corresponding rise in temperature due to the exothermic nature of the reaction.
-
Calculation of Kinetic Parameters:
-
Induction Time: The time elapsed from the start of agitation until the first significant pressure drop is recorded.
-
Gas Consumption: The number of moles of gas consumed during hydrate formation is calculated from the pressure drop using the real gas law.
-
Rate of Hydrate Formation: The rate of gas consumption over time is calculated to determine the hydrate formation rate.
-
Visualizing the Mechanisms
The following diagrams illustrate the proposed mechanisms by which these additives promote this compound formation.
Workflow for Evaluating Additive Performance
The systematic evaluation of additives for this compound formation follows a structured experimental and analytical workflow.
References
comparative analysis of different reactor designs for propane hydrate synthesis
An objective guide for researchers and scientists on the performance of stirred tank, spray, and fluidized bed reactors in the synthesis of propane (B168953) hydrates, supported by experimental data.
The efficient synthesis of propane hydrates is a critical area of research with applications ranging from energy storage and transportation to separation technologies. The choice of reactor design plays a pivotal role in determining the kinetics, yield, and overall efficiency of the hydrate (B1144303) formation process. This guide provides a comparative analysis of three common reactor designs—stirred tank reactors, spray reactors, and fluidized bed reactors—for the synthesis of propane hydrates. The performance of each reactor is evaluated based on key metrics from experimental studies, offering a comprehensive resource for professionals in the field.
Performance Comparison of Reactor Designs
The following table summarizes the quantitative performance data for different reactor designs used in propane and mixed-gas hydrate synthesis. It is important to note that direct comparative studies under identical conditions are limited, and thus, experimental parameters are provided for context.
| Reactor Type | Gas Composition | Pressure (bar) | Temperature (°C) | Key Performance Metrics | Reference |
| Stirred Tank Reactor | Methane-Propane Mixture | 24.5 | 2 | Hydrate Formation Rate: Higher with Rushton Turbine (RT) impeller compared to Pitched Blade Turbine Up-pumping (PBTU). Induction Time: Almost immediate (deep in equilibrium line). Hydrate Productivity: Higher with PBTU. Power Consumption: Higher with RT. | [1][2] |
| Stirred Tank Reactor | Pure Propane | 3.15 - 3.40 | ~1 | Reaction Rate Constant: 2.15 x 10⁻⁷ m/s at 1.2°C. | [2] |
| Stirred Tank Reactor | Pure Propane | 4.1 - 5.1 | 1 - 4 | Propane Consumption Rate: Assumed constant over time, indicating a mass transfer limited process. | [3] |
| Spray Reactor (with stirring) | Methane-Ethane-Propane Mixture | 8 | 9 - 14 | Gas Uptake: 95.5 ± 2.9 mmol/mol. Induction Time: Immediate. Formation Rate: Fastest among the compared spray and stirred-tank configurations. | [4][5] |
| Spray Reactor (no stirring) | Methane-Ethane-Propane Mixture | 8 | 9 - 14 | Gas Uptake: 67.3 ± 2.2 mmol/mol. Induction Time: Immediate (with one exception). | [4][5] |
| Gas-Entry Stirring Reactor | Methane-Ethane-Propane Mixture | 8 | 9 - 14 | Gas Uptake: 36.3 ± 4.0 mmol/mol. Induction Time: Average of 218 s. | [4][5] |
| Fluidized Bed Reactor | Pure Propane | Not specified | Not specified | Water Content Reduction: Capable of reducing water content from 50% to 10% in over 10 hours. Designed for efficient removal of formation heat. | [1] |
Reactor Design Principles and Experimental Workflow
To visualize the relationships between different reactor designs and the typical process of propane hydrate synthesis, the following diagrams are provided.
Caption: Logical relationships of different reactor designs for this compound synthesis.
Caption: Generalized experimental workflow for this compound synthesis.
Detailed Experimental Protocols
Stirred Tank Reactor Protocol (based on Methane-Propane Hydrate Synthesis):
A 5.7 L reactor is utilized for the experiments.[5] For single impeller experiments, the reactor is filled with 2.65 L of water.[5] The system is then pressurized with a methane-propane gas mixture. The reactor is cooled to the desired experimental temperature (e.g., 8.5°C or 2°C) and pressurized to the target pressure (e.g., 26.5 bar or 24.5 bar).[1][2] To initiate hydrate formation, the stirring process is started. The rotational speed and duration of the experiment are controlled, with measurements taken for up to 3 hours after the induction time.[1][2] Data on pressure and temperature are continuously logged to calculate the rate of hydrate formation, induction time, and hydrate productivity.[1][2]
Spray Reactor Protocol (based on Methane-Ethane-Propane Hydrate Synthesis):
Experiments are conducted in a reactor where liquid is sprayed into the gas phase.[4][5] The reactor is filled with a specific volume of water, and then purged with the gas mixture (methane, ethane, and propane) to a pressure of 5 bar(g).[5] After purging three times, the reactor is cooled to 6°C and the pressure is set to 8 bar(g).[5] Hydrate formation is initiated by starting a recycle pump that injects the liquid through a nozzle, and in some configurations, an additional stirrer is activated (at 900 rpm).[5] Gas uptake is monitored over time to determine the formation rate and total gas consumption.[4][5]
Fluidized Bed Reactor Protocol (for this compound Synthesis):
This process can involve a two-stage reactor system.[1] Initially, a propane gas hydrate slurry with a concentration of 15-20 wt% is formed in a first reactor equipped with a stirrer.[1] This slurry is then supplied to a dewatering column where the water content is reduced to 40-50 wt% by gravity.[1] The resulting hydrate is passed through a crusher to achieve a suitable particle size for fluidization.[1] The crushed this compound particles are then fed into the fluidized bed reactor, which has an inner diameter of 53.5mm and a perforated plate as a gas distributor.[1] Propane gas is introduced from the bottom to fluidize the hydrate particles, promoting further hydrate formation and reducing the unconverted water content.[1] The residence time of the powder in the fluidized bed is a key parameter for achieving low water content in the final product.[1]
Conclusion
The selection of a reactor for this compound synthesis is contingent on the specific objectives of the application.
-
Stirred tank reactors are versatile and well-understood, offering good control over mixing and temperature. The choice of impeller and the presence of baffles significantly impact the formation kinetics and energy consumption.[1][2]
-
Spray reactors excel in providing a large gas-liquid interfacial area, which leads to rapid nucleation and high formation rates, minimizing mass transfer limitations.[4][5] The combination of spraying with stirring appears to be a particularly effective configuration.[4][5]
-
Fluidized bed reactors are highly efficient in heat removal, a critical aspect of the exothermic hydrate formation process, and are well-suited for continuous production and achieving low residual water content in the final hydrate product.[1]
Further research focusing on direct, side-by-side comparisons of these reactor types under identical operating conditions for pure this compound synthesis would be invaluable for optimizing industrial-scale production.
References
evaluating the performance of propane hydrate in gas separation compared to other methods
An Objective Guide to Gas Separation: Comparing Propane (B168953) Hydrate-Based Methods Against Conventional Technologies
The efficient separation of gases is a critical process in numerous scientific and industrial applications, from natural gas upgrading to carbon capture. While traditional methods such as membrane separation, cryogenic distillation, and amine scrubbing are well-established, hydrate-based gas separation (HBGS) is an emerging technology showing significant promise. This guide provides an objective comparison of the performance of propane hydrate-based gas separation with these conventional alternatives, supported by experimental data and detailed methodologies for researchers and scientists.
Performance Comparison of Gas Separation Technologies
The separation of carbon dioxide (CO₂) from methane (B114726) (CH₄) is a common and critical application for gas separation technologies, particularly in biogas upgrading and natural gas sweetening. The following tables summarize key performance indicators for this compound-based separation and its alternatives for this application.
Table 1: Performance Metrics for CO₂/CH₄ Separation
| Technology | Key Performance Metric | Reported Values | Operating Pressure | Operating Temperature |
| Propane/Gas Hydrate (B1144303) | CO₂ Separation Factor | 3.5 - 10.3[1] | 2.5 - 7.0 MPa | 274 - 283 K |
| Membrane Separation | CO₂/CH₄ Selectivity | 25 - 130[2][3] | 0.1 - 4.0 MPa | 233 - 338 K[2] |
| Cryogenic Distillation | CH₄ Purity | Up to 97 mol %[4] | 4.0 - 8.0 MPa | 173 - 243 K |
| Amine Scrubbing | CO₂ Removal Efficiency | 90% - 100%[5][6] | ~Atmospheric (Absorber) | 313 K (Absorber); 383-393 K (Stripper)[5][7] |
Table 2: Energy Consumption for CO₂ Separation
| Technology | Energy Consumption Metric | Reported Values | Notes |
| Propane/Gas Hydrate | N/A | Data not readily available in comparable units. Energy is required for refrigeration and gas compression. | |
| Membrane Separation | Specific Energy Consumption | 1.9 GJ/ton CO₂[8][9] | For a two-stage membrane process. |
| Cryogenic Distillation | Specific Energy Consumption | 0.425 - 2.087 GJ/hr for specific setups[10][11][12] | Highly dependent on feed gas concentration and process configuration.[11] |
| Amine Scrubbing | Reboiler Heat Duty | 2.85 - 8.45 GJ/ton CO₂[5] | Represents the primary energy cost for solvent regeneration.[13] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to evaluating and comparing gas separation technologies. Below are methodologies for each of the discussed techniques.
This compound-Based Gas Separation (HBGS)
This protocol describes a typical lab-scale batch experiment for determining the separation performance of gas hydrates.
Apparatus:
-
High-pressure stirred-tank reactor (typically 500-1000 mL, stainless steel) equipped with a magnetic stirrer, temperature probe (thermocouple or RTD), pressure transducer, and gas inlet/outlet valves.
-
Cooling bath or jacket to control the reactor temperature.
-
Gas chromatograph (GC) for analyzing gas compositions.
-
Data acquisition system to log temperature and pressure.
Methodology:
-
Reactor Preparation: The reactor is cleaned and filled with a specific volume of distilled water or a promoter solution (e.g., 500 ppm Sodium Dodecyl Sulfate - SDS).[1]
-
System Purge: The reactor is sealed and purged with the feed gas mixture (e.g., 40% CO₂ / 60% CH₄) to remove any residual air.
-
Pressurization: The reactor is pressurized with the gas mixture to the desired initial experimental pressure (e.g., 5.2 MPa).[1]
-
Cooling and Hydrate Formation: The cooling system is activated to lower the reactor temperature to the target for hydrate formation (e.g., 277.15 K).[1] The stirrer is set to a constant speed (e.g., 600 rpm) to ensure good gas-liquid contact.
-
Data Logging: Pressure and temperature inside the reactor are continuously monitored. A sharp drop in pressure at a constant temperature indicates the onset of hydrate formation as gas molecules are trapped in hydrate cages.
-
Equilibrium and Sampling: The system is left to reach equilibrium, indicated by a stable pressure reading. Gas samples are taken from the vapor phase for compositional analysis by GC.
-
Hydrate Analysis: At the end of the experiment, the reactor is depressurized, causing the hydrates to dissociate. The released gas is collected and analyzed by GC to determine the composition of the gas trapped within the hydrate structure.
-
Calculation: The separation factor is calculated based on the molar compositions of the components in the hydrate and vapor phases.
Membrane Gas Separation
This protocol is based on the constant-pressure/variable-volume method for testing flat-sheet membranes.
Apparatus:
-
Membrane test cell to house the flat-sheet membrane sample.
-
Mass flow controllers (MFCs) to control the composition and flow rate of the feed gas.
-
Pressure controllers and transducers for both the feed (high pressure) and permeate (low pressure) sides.
-
Bubble flowmeter or a permeate mass flow meter.
-
Gas chromatograph (GC) to analyze feed and permeate gas compositions.
-
Vacuum pump.
Methodology:
-
Membrane Installation: A circular disk of the membrane is cut and placed in the test cell, ensuring a proper seal.
-
System Leak Test: The system is pressurized with a test gas (e.g., N₂) and checked for any pressure loss over time to ensure there are no leaks.
-
Feed Gas Introduction: The feed side of the membrane is pressurized with the desired gas mixture (e.g., 50% CO₂ / 50% CH₄) at a controlled pressure (e.g., 3.5 bar).[2]
-
Permeate Side Vacuum: The permeate side is initially evacuated using a vacuum pump.
-
Permeation Measurement: The feed gas is allowed to flow across the membrane surface. The gas that permeates through the membrane is collected on the permeate side.
-
Flow Rate Measurement: The flow rate of the permeate stream is measured using a bubble flowmeter at atmospheric pressure.
-
Compositional Analysis: Once the system reaches a steady state, a sample of the permeate gas is collected and its composition is analyzed using a GC.
-
Calculation:
-
The permeability of each gas is calculated based on the permeate flow rate, membrane area, and the partial pressure difference across the membrane.
-
The ideal selectivity is calculated as the ratio of the permeabilities of the two gases (e.g., P(CO₂) / P(CH₄)).[14]
-
Cryogenic Distillation
This protocol describes a lab or pilot-scale continuous separation process, often evaluated through process simulation validated by experimental data.
Apparatus:
-
Multi-stage gas compressor.
-
A series of heat exchangers for cooling the gas stream.
-
A distillation column (packed or trayed) with a reboiler and condenser.
-
Temperature and pressure sensors along the process flow.
-
Online gas chromatographs or other composition analyzers.
Methodology:
-
Feed Gas Compression: The feed gas (e.g., high-concentration CO₂/CH₄ mixture) is compressed in multiple stages with intercooling (e.g., to 4.0 MPa).
-
Pre-cooling and Liquefaction: The high-pressure gas is passed through a series of heat exchangers, often using the cold product streams for heat recovery, to cool it down to cryogenic temperatures (e.g., below 243 K). This causes partial or full liquefaction of the CO₂.
-
Distillation: The liquefied/two-phase mixture is fed into the distillation column at a specific feed stage.
-
Separation in Column: Within the column, the temperature gradient facilitates the separation. The more volatile component (CH₄) moves up the column as vapor, while the less volatile component (liquid CO₂) moves down.
-
Product Collection:
-
A high-purity liquid CO₂ stream is collected from the bottom of the column (reboiler).
-
A high-purity gaseous CH₄ stream is withdrawn from the top of the column (condenser).
-
-
Process Monitoring: Key parameters such as column temperature profile, pressure, feed flow rate, and reflux ratio are continuously monitored and controlled.
-
Performance Analysis: The compositions of the product streams are analyzed to determine the purity of CH₄ and CO₂. The energy consumption is calculated from the duties of the compressors and the reboiler.
Amine Scrubbing
This protocol outlines a continuous absorption-stripping process in a lab-scale setup.
Apparatus:
-
Packed absorption column (absorber).
-
Packed stripping column (stripper) with a reboiler.
-
Lean/rich amine heat exchanger.
-
Pumps for circulating the amine solution.
-
Heater for the reboiler.
-
Condenser to cool the stripper overheads.
-
Mass flow controllers for the feed gas.
-
CO₂ gas analyzers.
Methodology:
-
Solvent Preparation: An aqueous amine solution (e.g., 30 wt% Monoethanolamine - MEA) is prepared and loaded into the system.[7]
-
Feed Gas Simulation: A simulated flue gas (e.g., 15% CO₂ in N₂) is generated by mixing pure gases using mass flow controllers.
-
Absorption:
-
The feed gas is introduced at the bottom of the absorber and flows upward through the packing.
-
Lean amine solution is pumped to the top of the absorber and flows downward, counter-current to the gas, absorbing CO₂.
-
The CO₂-depleted gas exits the top of the absorber and is analyzed for CO₂ content to determine removal efficiency.
-
-
Solvent Regeneration (Stripping):
-
The CO₂-rich amine from the absorber bottom is preheated in the lean/rich heat exchanger.
-
The preheated rich amine is fed to the top of the stripper.
-
The reboiler at the bottom of the stripper heats the amine solution (e.g., to 383-393 K), causing the CO₂ to be released from the solvent.[5]
-
The released CO₂ and steam exit the top of the stripper.
-
-
Solvent Recirculation: The regenerated lean amine from the bottom of the stripper is cooled in the lean/rich heat exchanger and then pumped back to the top of the absorber, completing the loop.
-
Steady-State Analysis: The system is operated until steady-state conditions are achieved. Key data points, including gas flow rates, amine circulation rate, temperatures, and CO₂ concentrations at various points, are recorded.
-
Energy Calculation: The energy consumption is primarily determined by measuring the heat duty supplied to the reboiler.
Workflow for Evaluating Gas Separation Performance
The logical process for evaluating and comparing different gas separation technologies can be visualized as a standardized workflow. This ensures that each method is assessed against the same criteria under controlled conditions.
Caption: General workflow for evaluating and comparing gas separation technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced CO2/CH4 Separation Performance of a Mixed Matrix Membrane Based on Tailored MOF‐Polymer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.tees.ac.uk [research.tees.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Capture of CO2 Using Mixed Amines and Solvent Regeneration in a Lab-Scale Continuous Bubble-Column Scrubber [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijetch.org [ijetch.org]
- 8. research.tue.nl [research.tue.nl]
- 9. research.tue.nl [research.tue.nl]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Propane Hydrate: A Guide to Safe Disposal in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory materials is a cornerstone of a safe and efficient work environment. Propane (B168953) hydrate (B1144303), a crystalline solid composed of water and entrapped propane molecules, requires specific procedures for its safe disposal due to the potential for rapid gas release.[1] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of laboratory-scale quantities of propane hydrate, ensuring the safety of personnel and compliance with environmental regulations.
I. Essential Safety and Logistical Information
The primary hazard associated with this compound disposal is the release of flammable propane gas as the hydrate decomposes.[2][3] Therefore, all procedures must be designed to control the rate of decomposition and safely manage the released gas.
Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate PPE:
-
Safety glasses or goggles
-
Cryogenic gloves when handling the solid hydrate
-
Flame-retardant lab coat
-
Closed-toe shoes
Ventilation and Environment:
-
All disposal activities must be conducted in a well-ventilated area, preferably within a fume hood.[4][5]
-
Ensure the area is free of ignition sources, including open flames, sparks, and hot surfaces.[2][6]
-
All equipment used during the disposal process must be properly grounded to prevent static discharge.[2]
II. Operational Plan: Step-by-Step Disposal Protocol
This protocol outlines the controlled decomposition of this compound and the safe venting of the resulting propane gas.
1. Preparation:
- Designate a clear and uncluttered workspace within a fume hood.
- Assemble all necessary equipment:
- A sealed decomposition vessel (e.g., a pressure-rated reactor or a robust sealed container) with an inlet for an inert gas and an outlet for venting.
- A pressure gauge and a pressure relief valve for the decomposition vessel.
- A flow meter to monitor the rate of gas release.
- Tubing to direct the vented propane to a safe exhaust or a combustion system.
- A source of inert gas (e.g., nitrogen or argon) with a regulator.
2. Decomposition:
- Carefully place the this compound sample into the decomposition vessel.
- Seal the vessel and ensure all connections are secure.
- Purge the vessel with an inert gas to remove any air, preventing the formation of a flammable mixture.
- Slowly and in a controlled manner, allow the temperature of the vessel to rise to ambient temperature. The decomposition of clathrate hydrates can be achieved by increasing the temperature and/or decreasing the pressure.[1]
- Monitor the pressure inside the vessel using the pressure gauge. The rate of decomposition can be controlled by adjusting the temperature or by carefully venting the released propane gas.
3. Venting:
- Direct the vented propane gas through the outlet tubing to a safe location. This may be the fume hood's exhaust system or a controlled combustion apparatus, such as a flare or a burner, in accordance with local regulations.[7]
- Use the flow meter to ensure the rate of gas release is slow and controlled.
- Continue venting until the pressure inside the vessel returns to atmospheric pressure, indicating that all the propane has been released.
4. Final Disposal:
- Once the decomposition is complete, the remaining substance in the vessel will be water. This water can be disposed of according to standard laboratory procedures.
- Ensure all equipment is thoroughly purged with an inert gas before disassembly.
III. Quantitative Data Summary
The safe handling of propane during the disposal process is critical. The following table summarizes key quantitative data for propane gas.
| Property | Value | Citation |
| Flammability Limits in Air | 2.1% - 9.5% by volume | [8] |
| Auto-ignition Temperature | 450 °C (842 °F) | |
| UN Number | UN1978 | [6] |
| Hazard Class | 2.1 (Flammable Gas) | [6] |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
V. Environmental and Regulatory Considerations
Disposal of propane and this compound must comply with all local, state, and federal environmental regulations.[4] If discarded, propane is considered a RCRA ignitable waste, D001.[6] It is the responsibility of the waste generator to ensure that all disposal methods are in accordance with these regulations.[9][10] For larger quantities or in cases of uncertainty, contacting a licensed waste disposal contractor is recommended.
References
- 1. Clathrate hydrate - Wikipedia [en.wikipedia.org]
- 2. superiorpropane.com [superiorpropane.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. airgas.com [airgas.com]
- 5. chemistry.osu.edu [chemistry.osu.edu]
- 6. federatedcoops.com [federatedcoops.com]
- 7. jswestpropane.com [jswestpropane.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. terpconnect.umd.edu [terpconnect.umd.edu]
- 10. epa.gov [epa.gov]
Essential Safety and Handling of Propane Hydrate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of propane (B168953) hydrate (B1144303) in a laboratory environment. Adherence to these procedures is vital for ensuring personnel safety and maintaining experimental integrity. Propane hydrate, a crystalline solid composed of water and propane, presents unique safety challenges due to its potential to release flammable propane gas upon dissociation.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to mitigate risks associated with its cryogenic nature and the potential for flammable gas release.
| PPE Category | Required Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or a face shield.[1] | Protects against splashes of cryogenic material and potential projectiles from pressure buildup. |
| Skin Protection | Insulated, cryogenic gloves.[1][2] | Prevents frostbite from contact with the extremely cold this compound. |
| Flame-resistant (FR) lab coat or apron.[1] | Provides a barrier against accidental contact with flammable materials and potential flash fires. | |
| Long pants and closed-toe shoes. | Standard laboratory practice to protect skin from chemical and physical hazards. | |
| Respiratory Protection | Not typically required in a well-ventilated area. | However, a self-contained breathing apparatus (SCBA) should be available for emergency situations involving large releases in confined spaces.[3] |
II. Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from reception to experimental use.
-
Preparation and Area Setup :
-
Ensure the work area is well-ventilated to prevent the accumulation of flammable gases.[1]
-
Post "No Smoking" and "No Open Flames" signs in the vicinity.
-
Have a Class B fire extinguisher readily accessible.
-
Ensure all equipment used is properly grounded to prevent static discharge, which could ignite propane gas.[4]
-
Prepare a designated, insulated container for transporting the this compound.
-
-
Receiving and Transporting :
-
Upon receipt, visually inspect the storage container for any signs of damage or leakage.
-
Wear the prescribed PPE, including cryogenic gloves and eye protection.
-
Transport the this compound in its sealed, insulated container to the designated work area.
-
-
Experimental Use :
-
Handle this compound within a fume hood or a similarly well-ventilated enclosure.
-
Use non-sparking tools for all manipulations of the hydrate.[5]
-
Monitor the temperature and pressure of any vessel containing this compound to avoid conditions that would lead to rapid dissociation and pressure buildup.
-
Be aware that propane gas is heavier than air and can accumulate in low-lying areas.[5]
-
-
Emergency Procedures :
-
Leak or Spill : In the event of a significant release of propane gas, evacuate the area immediately.[2] If safe to do so, and you are trained, attempt to stop the release. Ventilate the area to disperse the gas.
-
Fire : For a small fire, use a Class B fire extinguisher. For a larger fire, or if the situation is escalating, activate the fire alarm and evacuate. Do not attempt to extinguish a leaking gas fire unless the source of the leak can be safely stopped.[3]
-
Personal Exposure : If skin comes into contact with this compound, flush the affected area with lukewarm water for at least 15 minutes and seek immediate medical attention for frostbite.[6] For eye contact, flush with water for 15 minutes and seek medical attention.[5]
-
III. Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and safety hazards.
-
Controlled Dissociation :
-
The primary method for disposal is controlled dissociation in a safe, well-ventilated area, away from any ignition sources.
-
Place the this compound in a suitable, open container within a fume hood or an outdoor, secured location.
-
Allow the hydrate to slowly warm to ambient temperature, which will cause the propane to turn into a gas and dissipate safely.
-
-
Waste Container Disposal :
-
Once the this compound has completely dissociated and the propane gas has dispersed, the remaining water can be disposed of according to standard laboratory procedures for non-hazardous aqueous waste.
-
Any containers that held this compound should be handled as potentially containing flammable residue.[4] Leave them open in a well-ventilated area to ensure all propane has evaporated before cleaning or disposal.
-
IV. Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
